PHOSPHORUS YELLOW
説明
特性
IUPAC Name |
phosphorus | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAICVXFJPJFONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024382 | |
| Record name | Phosphorus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.97376200 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Solid | |
| Record name | Phosphorus | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7723-14-0 | |
| Record name | Phosphorus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7723-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007723140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorus | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YLU75U4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphorus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.1 °C | |
| Record name | Phosphorus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Structure and Bonding in the P4 Tetrahedron
For Researchers, Scientists, and Drug Development Professionals
Introduction
White phosphorus, a key allotrope of the element, exists as a tetrahedral molecule with the formula P4.[1] This molecular structure is the cornerstone of phosphorus chemistry and a critical starting material for the synthesis of a vast array of organophosphorus compounds, many of which are vital in drug development and various industrial applications.[2][3] The unique electronic structure and bonding within the P4 tetrahedron are responsible for its high reactivity, a characteristic that is both a challenge and an opportunity in synthetic chemistry.[4] This guide provides a comprehensive technical overview of the electronic structure, bonding, and key experimental and computational methodologies used to characterize the P4 molecule.
Molecular Structure and Geometry
The P4 molecule adopts a tetrahedral geometry, with a phosphorus atom at each of the four vertices.[5] This arrangement results in a total of six P-P single bonds.[5][6] Each phosphorus atom is bonded to the other three phosphorus atoms in the tetrahedron.[7] The highly symmetrical structure of P4 belongs to the Td point group.[8]
A defining feature of the P4 tetrahedron is the acute P-P-P bond angle of 60°.[9][10] This significant deviation from the ideal tetrahedral angle of 109.5° or the approximately 107° expected for sp3-hybridized phosphorus (as seen in ammonia) leads to considerable ring strain.[4][11] This inherent strain is a primary contributor to the high reactivity and instability of white phosphorus compared to its other allotropes.[4][6]
Quantitative Geometric Data
The structural parameters of the P4 tetrahedron have been determined through various experimental and computational methods. A summary of these findings is presented in the table below.
| Parameter | Experimental Value | Experimental Method | Computational Value | Computational Method |
| P-P Bond Length | 2.210 Å[12] | Gas-Phase Electron Diffraction[12] | 2.1994(3) Å | X-ray Crystallography[13] |
| 2.1768(5) - 2.1920(5) Å[1] | 2.204 pm[14] | B3LYP/cc-pVTZ[14] | ||
| 222 pm[9] | 221 pm | |||
| P-P-P Bond Angle | 60°[9][12] | Gas-Phase Electron Diffraction[12] | 60°[14] | B3LYP/cc-pVTZ[14] |
Electronic Structure and Bonding
Each phosphorus atom in the P4 molecule has five valence electrons, contributing to a total of 20 valence electrons for the entire molecule.[6][9] The bonding can be described using both Lewis structures and molecular orbital theory.
In the Lewis structure representation, each phosphorus atom forms a single covalent bond with the other three phosphorus atoms and has one lone pair of electrons.[7][11][15] This arrangement satisfies the octet rule for each phosphorus atom.[11]
From a molecular orbital perspective, the bonding is more complex. While often described as having sp3 hybridization, the acute bond angles suggest that this is a significant oversimplification.[9][11] A more accurate description involves the concept of "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis. The molecular orbital theory for P4 indicates that the bonding electrons are delocalized over the entire tetrahedral framework, contributing to its stability despite the ring strain.[9]
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of P4. The HOMO exhibits bonding character across four edges of the tetrahedron and antibonding character across the remaining two. Conversely, the LUMO has antibonding character across four edges and bonding character across two.[16] This distribution of electron density in the frontier orbitals makes the P4 molecule susceptible to both nucleophilic and electrophilic attack, often leading to the cleavage of the P-P bonds.[17]
Vibrational Frequencies
The vibrational modes of the P4 tetrahedron have been characterized by experimental spectroscopic techniques and computational methods. These frequencies provide insight into the strength and nature of the P-P bonds.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Computational Frequency (Harmonic, cm⁻¹) |
| ν1 | A1 | 601[12] | |
| ν2 | E | 361[12] | |
| ν3 | T2 | 467[12] |
Experimental and Computational Protocols
A variety of experimental and computational techniques have been employed to elucidate the electronic structure and bonding of the P4 tetrahedron.
Experimental Methodologies
-
Gas-Phase Electron Diffraction: This technique is used to determine the precise bond lengths and angles of molecules in the gas phase. A beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to deduce the molecular geometry. For P4, this method has provided accurate values for the P-P bond length and the 60° P-P-P bond angle.[12]
-
Photoelectron Spectroscopy (PES): PES is a powerful technique for probing the electronic structure of atoms and molecules.[18][19] A sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons.[20] By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective atomic and molecular orbitals can be determined.[19][20] This provides direct experimental evidence for the energy levels of the molecular orbitals in P4.
Computational Methodologies
-
Ab Initio Methods: High-level ab initio calculations, such as coupled-cluster (CC) methods, have been used to compute the geometry, force fields, and vibrational frequencies of P4 with high accuracy.[21][22] These methods solve the Schrödinger equation without empirical parameters, providing a rigorous theoretical description of the molecule.
-
Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of molecules based on the electron density.[23] Various functionals, such as B3LYP and PBE, combined with appropriate basis sets (e.g., 6-311G*, cc-pVTZ), have been successfully applied to study the structure, vibrational spectra, and reactivity of P4.[14][24]
Visualizations of Structure and Bonding
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Tetrahedral molecular structure of P4.
Caption: Simplified molecular orbital diagram for P4.
Caption: Typical computational workflow for studying P4.
Caption: Relationship between structure and reactivity in P4.
Conclusion
The tetrahedral P4 molecule is a fascinating and fundamental species in chemistry. Its unique structure, characterized by acute 60° bond angles and significant ring strain, dictates its electronic properties and high reactivity. A thorough understanding of its electronic structure and bonding, facilitated by a combination of advanced experimental and computational techniques, is essential for harnessing its chemical potential in the synthesis of novel compounds with applications in medicine and materials science. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers in the field.
References
- 1. White phosphorus - Wikipedia [en.wikipedia.org]
- 2. Phosphorus-Element Bond-Forming Reactions | Department [chemistry.as.virginia.edu]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Why is P4 more reactive when all phosphorus atoms are at verticies of - askIITians [askiitians.com]
- 5. A common form of elemental phosphorus is the tetrahedral - Brown 14th Edition Ch 8 Problem 107b [pearson.com]
- 6. White phosphorous P4 has A four P P single bonds B class 12 chemistry CBSE [vedantu.com]
- 7. homework.study.com [homework.study.com]
- 8. repositorio.ufba.br [repositorio.ufba.br]
- 9. Page loading... [guidechem.com]
- 10. youtube.com [youtube.com]
- 11. topblogtenz.com [topblogtenz.com]
- 12. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formation of the elusive tetrahedral P3N molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Khan Academy [khanacademy.org]
- 20. Photoelectron Spectroscopy | PNNL [pnnl.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. First-Principles Study of the Magnetic and Electronic Structure of NdB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Properties of White and Yellow Phosphorus: Understanding Allotropic Transformations and Apparent Thermochromism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal and optical properties of white and yellow phosphorus. It clarifies the nature of the observed color changes in response to thermal energy and outlines the underlying principles of allotropic transformations. This document is intended to be a comprehensive resource for professionals in research and development who require a precise understanding of the behavior of these phosphorus allotropes.
Executive Summary
White phosphorus, a metastable allotrope of elemental phosphorus, is a translucent, waxy solid. Upon exposure to heat and light, it undergoes a transformation to the more stable red allotrope, resulting in a yellowish appearance. This phenomenon is often colloquially referred to as a thermochromic property. However, it is crucial to understand that this is not a true reversible thermochromic effect but rather an irreversible (under ambient conditions) photochemical and thermal conversion. "Yellow phosphorus" is not a distinct allotrope but is chemically identical to white phosphorus, with the yellow hue resulting from impurities, primarily traces of red phosphorus.[1][2][3] This guide will detail the known phase transitions of white phosphorus, the mechanism of its conversion to red phosphorus, and the experimental methods used to characterize these transformations.
Allotropic Forms and Thermal Stability
Phosphorus exists in several allotropic forms, with white, red, and black being the most common.[3] White phosphorus is the least stable and most reactive of these.[1] It is composed of discrete tetrahedral P₄ molecules.[1] The significant ring strain in these molecules contributes to their high reactivity.[1] In contrast, red phosphorus has a more stable polymeric structure.[3] The most thermodynamically stable allotrope of phosphorus is black phosphorus.[4]
The transformation from white to red phosphorus is an exothermic process that is accelerated by heat and light.[3] This conversion is the primary reason for the color change observed in white phosphorus upon heating.
Quantitative Data on Thermal Transitions
The thermal behavior of white phosphorus is characterized by distinct phase transitions and decomposition temperatures. The key quantitative data are summarized in the tables below.
Table 1: Physical and Thermal Properties of White/Yellow Phosphorus
| Property | Value | Citations |
| Appearance | Translucent, waxy white solid; yellows on exposure to light | [2][4] |
| Molecular Formula | P₄ | [2] |
| Melting Point | 44.1 °C (317.3 K) | [2] |
| Boiling Point | 280 °C (553 K) | [2] |
| α- to β-form Transition | -78.0 °C (195.2 K) (reversible) | [2] |
| Ignition Temperature in Air | Approximately 30-50 °C | [3][4] |
Table 2: Allotropic Conversion Temperatures
| Conversion | Temperature | Conditions | Citations |
| White to Red Phosphorus | 250 °C (in the absence of air) or via exposure to sunlight | Heating in an inert atmosphere or photochemical reaction | [3] |
| Red to White Phosphorus | Sublimation of red phosphorus above 290 °C and condensation of the vapor | Heating in an inert atmosphere followed by cooling | [5] |
Experimental Protocols
Detailed experimental protocols for characterizing the "thermochromic" properties of white phosphorus are not prevalent in the literature because the color change is a result of chemical transformation rather than a reversible physical property. However, the thermal stability and phase transitions of phosphorus allotropes are well-studied using standard thermal analysis techniques.
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Objective: To determine the temperatures and enthalpy changes of phase transitions, such as the α- to β-form transition of white phosphorus and the conversion to red phosphorus.
-
Methodology:
-
A small, hermetically sealed sample of white phosphorus (typically 1-5 mg) is placed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The heat flow to the sample is monitored as a function of temperature.
-
Endothermic or exothermic events, such as phase transitions or chemical reactions, are recorded as peaks in the DSC thermogram. The temperature at the peak maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
-
X-ray Diffraction is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, and crystallite size.
-
Objective: To identify the crystalline phases of phosphorus present at different temperatures and to confirm the allotropic transformation from white (crystalline) to red (amorphous or crystalline) phosphorus.
-
Methodology:
-
A powdered sample of phosphorus is placed on a sample holder in an X-ray diffractometer.
-
For temperature-dependent studies, the sample is placed in a high-temperature or low-temperature chamber that allows for controlled heating or cooling.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. The transformation from the crystalline α- or β-white phosphorus to the largely amorphous red phosphorus would be observed as a disappearance of sharp diffraction peaks and the appearance of broad, diffuse scattering.
-
Visualizations
The following diagram illustrates the relationship between white and red phosphorus as influenced by thermal energy and light.
References
- 1. Allotropes of Phosphorus | Forms, Uses & Characteristics - Lesson | Study.com [study.com]
- 2. White phosphorus - Wikipedia [en.wikipedia.org]
- 3. Phosphorus - Wikipedia [en.wikipedia.org]
- 4. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 5. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Yellow Phosphorus in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of yellow phosphorus, also known as white phosphorus (P₄), in various common organic solvents. An understanding of its solubility is critical for its safe handling, application in chemical synthesis, and for the development of analytical methodologies. This document outlines quantitative solubility data, details relevant experimental protocols for solubility determination, and presents visual diagrams to illustrate key processes and relationships.
Introduction to Yellow Phosphorus
Yellow phosphorus is an allotrope of the element phosphorus, existing as tetrahedral P₄ molecules.[1] It is a translucent, waxy solid that tends to yellow upon exposure to light due to photochemical conversion to red phosphorus.[2] It is characterized by a garlic-like odor and is notoriously unstable and pyrophoric in air, often requiring storage under water, in which it is only slightly soluble.[2][3] Its high toxicity, including severe liver damage upon ingestion and chronic health effects like "phossy jaw," necessitates stringent safety protocols during handling.[1][4] While the red and black allotropes of phosphorus are insoluble in organic solvents, the white/yellow form exhibits solubility in a range of nonpolar and slightly polar organic liquids.[4][5]
Quantitative Solubility Data
The solubility of yellow phosphorus varies significantly depending on the solvent and temperature. Carbon disulfide is an exceptionally good solvent for yellow phosphorus, while its solubility in other common organic solvents ranges from moderate to slight. The following table summarizes the available quantitative solubility data.
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Solubility (g / 100 mL of Solvent) |
| Carbon Disulfide | 0 | ~400 | - |
| Carbon Disulfide | 10 | 89.8 | - |
| Benzene | 15 | 2.7 | - |
| Benzene | 25 | ~3.59 | - |
| Diethyl Ether | 25 | ~1.5 | - |
| Chloroform | - | - | 1 g / 40 mL |
| Absolute Ethanol | - | - | 1 g / 400 mL |
| Absolute Ether | - | - | 1 g / 102 mL |
| Toluene | - | Soluble | - |
| Acetone | - | Slightly Soluble | - |
| Carbon Tetrachloride | - | Slightly Soluble | - |
Data compiled from multiple sources.[5][6][7][8][9]
Experimental Protocols for Solubility Determination
While specific protocols for determining the solubility of yellow phosphorus are not extensively detailed in readily available literature, a general methodology can be constructed based on standard isothermal saturation techniques coupled with modern analytical methods for phosphorus quantification.
Objective: To determine the equilibrium solubility of yellow phosphorus in a given organic solvent at a constant temperature.
Materials and Apparatus:
-
Yellow phosphorus (handled under water or inert atmosphere)
-
Anhydrous organic solvent of interest
-
Jacketed glass vessel for temperature control
-
Magnetic stirrer and stir bar
-
Constant temperature circulating bath
-
Syringe filters (e.g., 0.2 µm or 0.45 µm, compatible with the solvent)
-
Gas-tight syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for phosphorus determination (e.g., Spectrophotometer, Ion Chromatograph, or Discrete Analyzer)
Procedure:
-
Sample Preparation: An excess amount of yellow phosphorus is carefully added to a known volume or mass of the selected organic solvent within the jacketed glass vessel. All transfers of yellow phosphorus must be performed under an inert atmosphere (e.g., nitrogen or argon) or under water to prevent autoignition.
-
Equilibration: The vessel is sealed to prevent solvent evaporation. The mixture is then agitated using a magnetic stirrer at a constant, controlled temperature maintained by the circulating bath. The system is allowed to stir for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the solid phosphorus and the solution is achieved.
-
Phase Separation: Once equilibrium is reached, stirring is stopped, and the excess solid phosphorus is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a gas-tight syringe.
-
Filtration: The withdrawn sample is immediately filtered through a syringe filter to remove any suspended solid microparticles. This step is crucial to prevent artificially high solubility measurements.
-
Dilution: A precise aliquot of the filtered saturated solution is diluted with an appropriate solvent to a concentration range suitable for the chosen analytical method.
-
Quantitative Analysis: The concentration of phosphorus in the diluted sample is determined using a calibrated analytical method.
Analytical Methods for Phosphorus Quantification:
-
Colorimetric Methods: These are common due to their simplicity and sensitivity.
-
Ascorbic Acid (Molybdenum Blue) Method: This is a widely used technique where orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) and antimony potassium tartrate in an acidic medium to form an antimony-phospho-molybdate complex.[10] This complex is then reduced by ascorbic acid to produce a stable, intensely blue-colored complex.[10] The absorbance of this blue solution is measured spectrophotometrically at 880 nm, which is directly proportional to the phosphorus concentration.[10][11] For analysis of elemental phosphorus, a digestion step (e.g., with an oxidizing acid) is required to convert P₄ to orthophosphate prior to colorimetric analysis.[11]
-
Vanadomolybdo-phosphoric Acid Method: In this method, phosphorus reacts with vanadate (B1173111) and molybdate ions in an acidic solution to form a yellow-colored compound, which can be quantified spectrophotometrically.[12] This method is generally less sensitive than the ascorbic acid method but is quicker.[12]
-
-
Instrumental Methods:
-
Ion Chromatography (IC): After an appropriate digestion and sample preparation to convert elemental phosphorus to phosphate (B84403), IC can be used to separate and quantify the phosphate ions.[11][13]
-
Discrete Analyzers: These automated systems use robotics to mix samples and reagents in reaction wells for spectrophotometric analysis, reducing manual labor and reagent consumption.[11]
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of yellow phosphorus.
Caption: Experimental workflow for determining the solubility of yellow phosphorus.
Caption: Factors influencing the solubility of yellow phosphorus.
Safety Considerations
Yellow phosphorus is extremely toxic and pyrophoric.[6] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn. It ignites spontaneously in air, especially when finely divided or heated, and must be stored and handled under water or an inert gas.[14] In case of fire, do not use a standard fire extinguisher; instead, smother the fire with wet sand or dirt.[15] Due to its high toxicity, ingestion or inhalation can be fatal.[16] Researchers must be thoroughly familiar with the Safety Data Sheet (SDS) before handling this substance.
References
- 1. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 2. White phosphorus - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. ISOFLEX USA - Phosphorus [isoflex.com]
- 5. Phosphorus|lookchem [lookchem.com]
- 6. Phosphorus - Sciencemadness Wiki [sciencemadness.org]
- 7. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy PHOSPHORUS YELLOW | 12185-10-3 [smolecule.com]
- 9. Phosphorus [drugfuture.com]
- 10. asdlib.org [asdlib.org]
- 11. ohiowea.org [ohiowea.org]
- 12. mdpi.com [mdpi.com]
- 13. helda.helsinki.fi [helda.helsinki.fi]
- 14. PHOSPHORUS, WHITE OR YELLOW | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Yellow phosphorus-Others-Industrial grade raw materials-Product-CDchem [en.cd1958.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Fingerprints of Phosphorus Allotropes: A Technical Guide to Raman and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of phosphorus allotropes, with a focus on Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. These powerful, non-destructive techniques are indispensable for the structural characterization and differentiation of the various allotropic forms of phosphorus, a critical aspect in materials science and pharmaceutical development where the distinct properties of each allotrope are leveraged. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate a deeper understanding of these analytical methods.
Introduction to Phosphorus Allotropes
Phosphorus is renowned for its existence in several allotropic forms, each exhibiting unique structural arrangements and, consequently, distinct physical and chemical properties.[1] The three most common allotropes are white, red, and black phosphorus.[2]
-
White Phosphorus (P₄): A molecular solid consisting of tetrahedral P₄ molecules. It is highly reactive, toxic, and flammable.[2][3]
-
Red Phosphorus: A polymeric form with a more complex and amorphous structure compared to white phosphorus. It is significantly more stable and less reactive.[1][2]
-
Black Phosphorus: The most thermodynamically stable allotrope, with a layered, puckered honeycomb structure similar to graphite.[2][4] It exhibits semiconducting properties and is of great interest for applications in electronics and optoelectronics.[1][5]
The correct identification of these allotropes is crucial for their safe handling and application.[6] Spectroscopic techniques like Raman and NMR provide invaluable "fingerprints" for each allotrope, enabling their unambiguous identification.
Raman Spectroscopy of Phosphorus Allotropes
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides insights into the structural framework of materials by probing their phonon modes. Each phosphorus allotrope possesses a unique crystal and molecular structure, giving rise to a characteristic Raman spectrum.
Data Presentation: Raman Shifts
The following table summarizes the characteristic Raman shifts observed for the most common phosphorus allotropes. These values serve as a reference for the identification of unknown phosphorus samples.
| Allotrope | Raman Shift (cm⁻¹) | Assignment/Comments |
| White Phosphorus (P₄) | 365, 472, 606 | Bending and stretching modes of the P₄ tetrahedron.[7] |
| Red Phosphorus (amorphous) | Broad bands around 350-470 | Characteristic of amorphous structures, with contributions from P-P stretching modes in chain and cage structures.[7] |
| Black Phosphorus | 363 (A¹g), 438 (B₂g), 467 (A²g) | These are the typical fingerprint peaks for black phosphorus.[8] The A¹g mode is an out-of-plane vibration, while B₂g and A²g are in-plane modes. |
| Violet Phosphorus (Hittorf's) | Multiple sharp peaks | Exhibits a more complex spectrum due to its monoclinic structure. |
Note: The exact peak positions can be influenced by factors such as laser wavelength, temperature, pressure, and sample thickness, especially for black phosphorus.[9][10][11][12]
Experimental Protocol: Raman Spectroscopy
A generalized protocol for acquiring Raman spectra of phosphorus allotropes is provided below. It is crucial to exercise caution, particularly with white phosphorus, due to its high reactivity and flammability. Great care must be taken when selecting beam intensity to avoid exothermic events.[6]
Objective: To obtain the characteristic Raman spectrum of a phosphorus sample for allotropic identification.
Materials and Equipment:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)
-
Microscope objective
-
Sample holder (e.g., glass slide)
-
Inert gas (e.g., argon or nitrogen) for reactive samples
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Sample Preparation:
-
For stable allotropes (red, black phosphorus), a small amount of the sample is placed on a clean glass slide.
-
For white phosphorus, handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation and combustion. The sample can be sealed in a quartz capillary under an inert gas.
-
-
Instrument Setup:
-
Turn on the Raman spectrometer and allow it to stabilize.
-
Select the laser excitation wavelength. A 532 nm laser is commonly used.
-
Set the laser power to a low level (e.g., < 1 mW) to avoid sample damage, especially for black phosphorus which can be susceptible to laser-induced thinning.[12]
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
-
Data Acquisition:
-
Place the sample on the microscope stage and bring it into focus.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100-800 cm⁻¹).
-
Adjust the acquisition time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw spectral data by performing baseline correction and cosmic ray removal if necessary.
-
Identify the positions of the Raman peaks and compare them to the reference data in the table above to determine the allotrope.
-
³¹P NMR Spectroscopy of Phosphorus Allotropes
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for the analysis of phosphorus-containing compounds.[13] Due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, it is a sensitive nucleus for NMR studies.[14][15] The chemical shift of the ³¹P nucleus is highly dependent on its local chemical environment, providing a distinct signature for each allotrope.
Data Presentation: ³¹P NMR Chemical Shifts
The following table summarizes the characteristic ³¹P NMR chemical shifts for the common phosphorus allotropes. Chemical shifts are typically referenced to 85% H₃PO₄.[13]
| Allotrope | ³¹P NMR Chemical Shift (ppm) | Comments |
| White Phosphorus (P₄) | -460 to -520 | The exact shift can vary depending on the solvent and whether it is in the solid or solution state.[16][17] A broad singlet is typically observed in the solid state.[16] |
| Red Phosphorus (amorphous) | Broad signals around -80, +60, and +150 | The broadness of the signals indicates a highly inhomogeneous and amorphous environment for the ³¹P nuclei.[18] |
| Black Phosphorus | ~18 to 22 | A relatively sharp signal is observed, indicative of a more ordered crystalline structure.[18][19] |
Experimental Protocol: Solid-State ³¹P NMR Spectroscopy
This protocol outlines the general procedure for acquiring solid-state ³¹P NMR spectra of phosphorus allotropes.
Objective: To obtain the characteristic ³¹P NMR spectrum of a phosphorus sample for allotropic identification.
Materials and Equipment:
-
Solid-state NMR spectrometer
-
Magic Angle Spinning (MAS) probe
-
NMR rotors (e.g., zirconia)
-
Sample packing tools
-
Reference standard (e.g., 85% H₃PO₄)
Procedure:
-
Sample Preparation:
-
Finely grind the phosphorus sample to a homogeneous powder.
-
Carefully pack the powdered sample into an NMR rotor. The packing should be tight and uniform to ensure stable spinning.
-
For air-sensitive samples, the rotor should be packed in an inert atmosphere.
-
-
Instrument Setup:
-
Insert the MAS probe into the NMR spectrometer.
-
Tune and match the probe to the ³¹P frequency.
-
Set the magic angle spinning rate.
-
Reference the chemical shift scale using an external standard of 85% H₃PO₄.
-
-
Data Acquisition:
-
Insert the sample rotor into the probe.
-
Acquire the ³¹P NMR spectrum using a suitable pulse sequence (e.g., a simple one-pulse experiment with high-power proton decoupling).
-
Optimize the recycle delay to ensure full relaxation of the ³¹P nuclei for quantitative analysis, if required.
-
-
Data Analysis:
-
Process the raw NMR data by applying Fourier transformation, phase correction, and baseline correction.
-
Determine the chemical shifts of the observed signals and compare them to the reference data in the table above to identify the allotrope.
-
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of phosphorus allotropes.
Conclusion
Raman and ³¹P NMR spectroscopy are indispensable tools for the characterization of phosphorus allotropes. This guide provides the fundamental data and standardized protocols necessary for researchers, scientists, and drug development professionals to confidently identify and differentiate between white, red, and black phosphorus. The distinct spectroscopic fingerprints of each allotrope, presented in the comparative tables, coupled with the detailed experimental workflows, offer a robust framework for the accurate analysis of these unique materials. The careful application of these techniques will continue to be vital in advancing research and development in fields where the specific properties of phosphorus allotropes are paramount.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. White phosphorus - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thickness-dependent Raman spectra, transport properties and infrared photoresponse of few-layer black phosphorus - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing the Laser Ablation of Black Phosphorus by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. Facile storage and release of white phosphorus and yellow arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unveiling the Complexity of Elemental Phosphorus: A High-Pressure, High-Temperature Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Elemental phosphorus, a cornerstone of numerous chemical and pharmaceutical applications, exhibits a remarkably intricate phase behavior under varying pressure and temperature conditions. Understanding this complex pressure-temperature (P-T) phase diagram is crucial for controlling its allotropic forms and harnessing their unique properties. This technical guide provides a comprehensive overview of the P-T phase diagram of elemental phosphorus, focusing on the stability regions of its diverse allotropes, the thermodynamics of their transformations, and the experimental methodologies employed in their characterization.
The Allotropes of Phosphorus: A Structural Overview
Phosphorus can exist in several distinct solid forms, or allotropes, each with a unique crystal structure and corresponding physical and chemical properties. The most well-characterized allotropes include:
-
White Phosphorus (α and β forms): This is the most reactive and volatile allotrope, existing as tetrahedral P₄ molecules. The α-form is cubic and stable at room temperature, while the β-form is hexagonal and exists at lower temperatures.
-
Red Phosphorus: A more stable, amorphous or polymeric form, red phosphorus is produced by heating white phosphorus.[1] It is less reactive and is commonly used in safety matches. Crystalline forms of red phosphorus include violet (Hittorf's) phosphorus and fibrous red phosphorus.[1]
-
Violet (Hittorf's) Phosphorus: A crystalline form of red phosphorus with a complex monoclinic structure.[1] It can be produced by heating red phosphorus in a sealed tube at high temperatures.[1]
-
Black Phosphorus: The most thermodynamically stable allotrope under ambient conditions, black phosphorus possesses a layered, puckered honeycomb structure similar to graphite.[1][2] It exhibits several phases at high pressures:
The Pressure-Temperature Phase Diagram
The interconversion of these allotropes is governed by the applied pressure and temperature, as depicted in the P-T phase diagram. Key features of the diagram include phase boundaries and triple points where three phases coexist in equilibrium.
Quantitative Phase Transition Data
The following table summarizes the critical pressure and temperature points for significant phase transitions of elemental phosphorus.
| Transition | Pressure (GPa) | Temperature (K) |
| Orthorhombic - Rhombohedral (Black P) | ~5 | Room Temp |
| Rhombohedral - Simple Cubic (Black P) | ~10 | Room Temp |
| Orthorhombic–Rhombohedral–Liquid 2 Triple Point | 2.65 | 1153 |
| Rhombohedral–Polymeric Liquid–Simple Cubic Triple Point | 8.3 | 1490 |
Slopes of Phase Boundaries
The Clausius-Clapeyron relation describes the slope of the phase boundaries (dP/dT). Experimental determinations have provided the following values for key transitions:
| Phase Boundary | Slope (dP/dT) (K/GPa) |
| Melting Curve of Rhombohedral Phosphorus | +58 |
| Rhombohedral–Simple Cubic Phase Boundary | -420 |
| Melting Slope of Simple Cubic Phosphorus | +300 |
Experimental Determination of the Phase Diagram
The elucidation of the phosphorus phase diagram has been made possible through sophisticated high-pressure and high-temperature experimental techniques.
In Situ High-Pressure X-ray Diffraction (XRD)
Methodology:
-
Sample Preparation: A small sample of the phosphorus allotrope of interest is loaded into a gasket, which is a thin metal foil with a small hole drilled in the center.[4]
-
Pressure Generation: The gasket is placed between the culets (tips) of two diamond anvils in a diamond anvil cell (DAC).[4] Pressure is applied by mechanically driving the diamonds together.
-
Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure on the sample, a pressure-transmitting medium is loaded into the sample chamber along with the phosphorus. Common media include noble gases (e.g., argon, helium) or liquids like silicone oil or a methanol-ethanol mixture.[5][6]
-
Pressure Calibration: The pressure is typically measured using the ruby fluorescence method. A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its fluorescence lines is measured.[5]
-
X-ray Diffraction: The DAC is placed in the path of a high-intensity, monochromatic X-ray beam, often from a synchrotron source.[7] The diffracted X-rays are collected on a detector. Both angle-dispersive X-ray diffraction (ADXRD) and energy-dispersive X-ray diffraction (EDXRD) techniques can be used.[7]
-
Data Analysis: The resulting diffraction patterns are analyzed to determine the crystal structure of the phosphorus phase present at a given pressure and temperature. Changes in the diffraction pattern with varying P and T indicate a phase transition.
In Situ Electrical Resistivity Measurements
Methodology:
-
Sample and Electrode Configuration: The four-probe method is commonly employed to accurately measure the electrical resistivity of the phosphorus sample, eliminating the influence of contact resistance.[8][9] Four thin electrical leads are attached to the sample.
-
High-Pressure Apparatus: The sample assembly is placed within a high-pressure apparatus, such as a toroid-type press or a DAC.
-
Measurement Principle: A constant current is passed through the two outer probes, and the voltage drop across the two inner probes is measured.[10] A sharp change or discontinuity in the measured resistivity as a function of pressure or temperature signals a phase transition.
-
Temperature Control: For high-temperature measurements, the sample can be heated internally using a resistive heater or externally. Temperature is monitored using a thermocouple.
Phase Relationships and Transformations
The relationships between the different allotropes of phosphorus can be visualized as a network of transformations driven by pressure and temperature.
Caption: Phase transformations of elemental phosphorus.
This guide has provided a detailed overview of the pressure-temperature phase diagram of elemental phosphorus, a system of significant scientific and industrial importance. The presented data and experimental methodologies offer a foundation for further research into the synthesis and application of its various allotropic forms. Continued exploration of the extreme conditions of the P-T diagram promises to reveal even more fascinating aspects of this versatile element.
References
- 1. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 2. Allotropes_of_phosphorus [chemeurope.com]
- 3. Allotropes of Phosphorus - GeeksforGeeks [geeksforgeeks.org]
- 4. excillum.com [excillum.com]
- 5. researchgate.net [researchgate.net]
- 6. geoweb.princeton.edu [geoweb.princeton.edu]
- 7. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 8. mgchemicals.com [mgchemicals.com]
- 9. Manual resistivity measurement, 4-point probe · EURIS Semiconductor Equipment Services [euris-semiconductor.com]
- 10. Four Point Probe Measurement Explained [suragus.com]
A Technical Guide to the Toxicological Data of Yellow Phosphorus for Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the toxicological properties of yellow phosphorus (also known as white phosphorus), a highly toxic and reactive chemical. Understanding these properties is critical for ensuring safety in a laboratory setting. This document summarizes key quantitative data, outlines emergency procedures, and visualizes complex processes to facilitate comprehension and safe handling.
Toxicological Properties
Yellow phosphorus is a non-metallic protoplasmic poison that is rapidly absorbed through the gastrointestinal tract and respiratory mucosa.[1][2] It is a potent hepatotoxin, and ingestion can lead to acute liver failure and multi-organ dysfunction.[1][3]
Table 1: Acute Toxicity Data
| Species | Route | Value | Reference |
| Human | Oral | LDLo (Lowest Published Lethal Dose): 1.4 mg/kg | [4] |
| Human | Oral | Minimal Fatal Dose: 8 mg | [1][2] |
| Human | Oral | Usual Fatal Dose: 1 mg/kg | [2][5][6] |
| Rat | Oral | LD50: 3.03 mg/kg | [4][7] |
| Mouse | Oral | LD50: 4.82 mg/kg | [4][7] |
| General | Inhalation | LC50: < 2 mg/L | [4] |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value | Reference |
| OSHA | PEL (Permissible Exposure Limit) - TWA | 0.1 mg/m³ | [7][8][9][10] |
| NIOSH | REL (Recommended Exposure Limit) - TWA | 0.1 mg/m³ | [7][8] |
| ACGIH | TLV (Threshold Limit Value) - TWA | 0.1 mg/m³ (0.02 ppm) | [7] |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 5 mg/m³ | [7] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.[11]
Mechanism of Toxicity
Yellow phosphorus is a general protoplasmic toxin that primarily affects the liver, kidneys, cardiovascular system, and gastrointestinal tract.[1][12] The toxic effects occur at a cellular level, specifically targeting the endoplasmic reticulum and mitochondria.[2] This leads to an inhibition of protein synthesis by affecting ribosomal function, a decrease in adenosine (B11128) triphosphate (ATP) production, and impaired fatty acid oxidation.[1][2][5] The combined result is cellular damage and fatty degeneration of organs, most notably the liver.[2][5]
Physical and Chemical Properties
Yellow phosphorus is a white to yellow, waxy solid that is insoluble in water.[8][13] It is highly flammable and ignites spontaneously in air at temperatures above 30°C (86°F).[13][14] For this reason, it must be stored under water.[15][16][17]
Table 3: Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | P₄ | [4] |
| Molecular Weight | 123.88 g/mol | |
| Melting Point | 44.1°C (111.4°F) | [4][14] |
| Boiling Point | 280.5°C (536.9°F) | [4][14] |
| Autoignition Temperature | 30°C (86°F) in moist air | [4][13][14] |
| Specific Gravity | 1.82 g/cm³ | [4][14] |
| Vapor Pressure | 0.03 mmHg at 20°C | [8] |
| Solubility | Insoluble in water; Soluble in carbon disulfide | [10][13] |
Reactivity Profile:
-
Air: Spontaneously ignites on contact with air, producing toxic fumes of phosphorus oxides.[13][18]
-
Oxidizing Agents: Reacts violently with strong oxidizing agents, halogens, and sulfur, posing a fire and explosion hazard.[13][18]
-
Alkalies: Reacts with strong alkalies to produce phosphine, a highly toxic and flammable gas.[15][18]
-
Storage: Must be stored under water in a cool, well-ventilated area away from incompatible materials and ignition sources.[15][16][18] Containers should not be tightly sealed, as flammable phosphorus hydrides can build up.[18]
Laboratory Safety and Handling
Due to its high reactivity and toxicity, strict safety protocols must be followed when handling yellow phosphorus.
-
Engineering Controls: Use and dispense yellow phosphorus only in a chemical fume hood.[10] Where possible, use automated or enclosed systems for transfers.[19] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Always handle yellow phosphorus under water with non-sparking tools like tweezers.[16][19]
-
Avoid all contact with skin, eyes, and clothing.[10]
-
Prohibit all sources of ignition, such as open flames, sparks, or hot surfaces, in the work area.[19]
-
Keep a supply of wet sand or a water extinguisher readily available.[15]
-
Emergency Procedures
First Aid
Immediate action is crucial in the event of exposure. The primary goal is to remove the substance and prevent further absorption or combustion.
References
- 1. Management of Yellow Phosphorus-Induced Acute Liver Failure: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fatal case of multi-organ failure in acute yellow phosphorus poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Yellow Phosphorus Poisoning Causing Fulminant Hepatic Failure with Parenchymal Hemorrhages and Contained Duodenal Perforation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Grade|Technical Grade--Norwest Chemical [norwestchemicals.com]
- 5. Rodenticide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus (yellow) - IDLH | NIOSH | CDC [cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus (yellow) [cdc.gov]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. Phosphorous (yellow) | WorkSafe [worksafe.govt.nz]
- 12. Rodenticide Poisoning [ijccm.org]
- 13. PHOSPHORUS, WHITE OR YELLOW | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fireengineering.com [fireengineering.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Which reagent bottle should yellow phosphorus be stored in - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nj.gov [nj.gov]
Unraveling the Chemical Reactivity of the White Phosphorus (P4) Molecule: A Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahedral white phosphorus (P4) molecule, a fundamental building block in chemistry, presents a unique landscape of reactivity that has been extensively explored through computational studies. This guide provides a comprehensive overview of the theoretical investigations into the chemical behavior of P4, offering insights into its activation and functionalization. By leveraging high-level computational methods, researchers have been able to elucidate complex reaction mechanisms, predict thermodynamic and kinetic parameters, and guide the rational design of novel phosphorus-containing compounds. This document summarizes key findings, presents quantitative data in a structured format, details common computational protocols, and visualizes intricate reaction pathways.
Core Concepts in the Computational Study of P4 Reactivity
Computational chemistry provides a powerful lens through which to examine the intricate dance of electrons and nuclei that governs the reactivity of the P4 molecule. The inherent strain of the tetrahedral arrangement of phosphorus atoms, with its acute 60° P-P-P bond angles, makes it kinetically stable yet thermodynamically poised for a variety of chemical transformations. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental steps of P4 activation, which typically involve the cleavage of one or more P-P bonds.
These computational investigations have revealed that the activation of P4 can be initiated by a diverse array of reagents, including transition metal complexes, main group compounds, and even non-metal species like dihalogens. The initial interaction often involves the coordination of a phosphorus atom to the activating agent, leading to a weakening of the P-P bonds and a lowering of the activation energy for subsequent bond-breaking events.
Quantitative Insights into P4 Reactivity
Computational studies provide a wealth of quantitative data that is crucial for understanding and predicting the chemical behavior of the P4 molecule. The following tables summarize key thermodynamic and structural parameters obtained from various theoretical investigations.
Table 1: Calculated Thermodynamic Properties of P4 and Related Reactions
| Parameter | Value | Computational Method | Reference |
| Enthalpy of Formation (Gas Phase, 298.15 K) | 58.9 kJ/mol | - | [1][2][3] |
| Average P-P Bond Dissociation Energy | ~200 kJ/mol (48 kcal/mol) | Experimental/Theoretical | [4] |
| P4(g) → 2 P2(g) Reaction Enthalpy | +229.1 kJ/mol | Experimental | [5] |
| P4 + 6 I2 → 4 PI3 Reaction Free Energy | -76.4 kcal/mol | DFT | [6] |
| First P-P bond activation by I2 (Activation Energy) | +14.6 kcal/mol | DFT | [6][7][8] |
Table 2: Calculated Structural Parameters of P4 and Key Intermediates
| Molecule/Intermediate | P-P Bond Length (Å) | P-X Bond Length (Å) (X = activating atom) | Computational Method | Reference |
| P4 (tetrahedron) | ~2.21 | - | DFT | [9] |
| P4-Silylene Adduct | Varies | Si-P: ~2.2-2.4 | DFT | [4][10][11] |
| P4-Diiodine Adduct | Varies | P-I: Varies | DFT | [6][7][8] |
| P4-Transition Metal Complex | Varies | M-P: Varies | DFT | [12][13][14] |
Experimental and Computational Protocols
The reliability of computational predictions is intrinsically linked to the rigor of the employed methodologies. The following section outlines a typical protocol for investigating the chemical reactivity of the P4 molecule using computational techniques, often in conjunction with experimental validation.
Computational Methodology
A standard computational protocol for studying P4 reactivity involves the following steps:
-
Model Construction: The initial step involves building the three-dimensional structures of the reactants, intermediates, transition states, and products.
-
Geometry Optimization: The geometries of all molecular species are optimized to find the minimum energy structures on the potential energy surface. This is typically performed using DFT with a suitable functional and basis set. A commonly used combination for phosphorus-containing systems is the B3LYP functional with the 6-31G* basis set.[15][16][17][18][19][20]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to characterize the nature of the stationary points. A minimum energy structure will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Reaction Pathway Analysis: The connection between reactants, transition states, and products is confirmed by intrinsic reaction coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state.
-
Solvation Effects: To model reactions in solution, implicit or explicit solvation models can be employed to account for the influence of the solvent on the energetics and geometries of the species involved.
Software: The Gaussian suite of programs is a widely used software package for performing these types of quantum chemical calculations.[5][21][22][23][24][25]
Experimental Validation
Computational findings are often corroborated by experimental techniques, providing a more complete understanding of the reaction mechanism. Key experimental methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly powerful for identifying and characterizing phosphorus-containing species in solution, including transient intermediates.
-
Single-Crystal X-ray Diffraction: This technique provides precise structural information for stable compounds, allowing for direct comparison with computationally optimized geometries.
-
Mass Spectrometry: Used to determine the mass-to-charge ratio of molecules, aiding in the identification of products and intermediates.
Visualizing Reaction Pathways
Understanding the complex transformations of the P4 molecule is greatly facilitated by visual representations of the reaction pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanistic steps in the activation and functionalization of white phosphorus.
Conclusion
Computational studies have become an indispensable tool for elucidating the complex chemical reactivity of the P4 molecule. By providing detailed mechanistic insights and quantitative data, these theoretical investigations have not only deepened our fundamental understanding of phosphorus chemistry but also paved the way for the rational design of new synthetic methodologies. The synergy between computational modeling and experimental validation will continue to be a driving force in unlocking the full potential of white phosphorus as a versatile building block for the creation of novel and functional organophosphorus compounds, with significant implications for fields ranging from materials science to drug development.
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Phosphorus, mol. (P4) [webbook.nist.gov]
- 3. Phosphorus, mol. (P4) [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]
- 6. The atomic level mechanism of white phosphorous demolition by di-iodine - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT04034B [pubs.rsc.org]
- 7. The atomic level mechanism of white phosphorous demolition by di-iodine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. opensciencepublications.com [opensciencepublications.com]
- 21. G03 sample input [cup.uni-muenchen.de]
- 22. The Absolute Beginners Guide to Gaussian [ccl.net]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. gaussian.com [gaussian.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Orbital Theory of the P4 Cage Structure
Abstract
White phosphorus (P₄) is a metastable allotrope of phosphorus characterized by a unique tetrahedral cage structure. This strained geometry dictates its high reactivity and unique electronic properties. Understanding the molecular orbital (MO) framework of the P₄ molecule is crucial for rationalizing its chemical behavior and for designing novel phosphorus-containing compounds relevant to materials science and drug development. This guide provides a comprehensive overview of the molecular orbital theory of the P₄ cage, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the core concepts.
Introduction to the P₄ Tetrahedral Structure
White phosphorus consists of discrete P₄ molecules, in which four phosphorus atoms occupy the vertices of a regular tetrahedron.[1] Each phosphorus atom is covalently bonded to the other three atoms, forming a total of six P-P single bonds.[2][3] The valence shell of each phosphorus atom is completed by a non-bonding lone pair of electrons.[4]
The geometry of the tetrahedron necessitates acute P-P-P bond angles of 60°, a significant deviation from the preferred bond angles for p-block elements, leading to considerable ring strain and inherent instability.[2][5] This high-energy state makes white phosphorus a highly reactive molecule, prone to reactions that relieve this strain by cleaving the P-P bonds.[1]
Molecular Orbital Construction of the P₄ Cage
The molecular orbitals of the tetrahedral P₄ molecule arise from the linear combination of the valence atomic orbitals (AOs) of the four phosphorus atoms. Each phosphorus atom contributes one 3s and three 3p orbitals, for a total of 16 valence AOs. These combine to form 16 molecular orbitals. The 20 valence electrons (5 from each of the four P atoms) occupy the 10 MOs of lowest energy.
Under the Td symmetry of the tetrahedron, these orbitals are classified into irreducible representations: a₁, e, and t₂. The valence molecular orbitals, in order of increasing energy, are generally accepted to be:
-
Bonding MOs: These orbitals result from the constructive overlap of the phosphorus AOs and are responsible for holding the cage structure together. They are composed of combinations of both s and p atomic orbitals. The lowest energy bonding MOs are a totally symmetric a₁ orbital (primarily from 3s combinations) and a triply degenerate set of t₂ orbitals (from 3s and 3p combinations).
-
Non-bonding/Weakly Bonding MOs: At higher energy lies a doubly degenerate e orbital, which is primarily derived from combinations of 3p orbitals and has significant lone-pair character. This is the Highest Occupied Molecular Orbital (HOMO).
-
Antibonding MOs: The unoccupied orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO), are antibonding in character. The LUMO is a triply degenerate t₂* orbital. Destructive interference in these orbitals would weaken the P-P bonds if they were occupied.
The significant energy gap between the HOMO and LUMO contributes to the kinetic stability of the molecule despite its thermodynamic instability.[2][6]
Caption: A simplified MO diagram for P₄, showing the formation of molecular orbitals from the atomic orbitals of four phosphorus atoms.
Frontier Orbitals and Chemical Reactivity
The chemical reactivity of P₄ is largely governed by its frontier molecular orbitals: the HOMO and LUMO.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO of P₄ is the doubly degenerate e orbital, which has significant non-bonding (lone pair) character localized on the phosphorus atoms.[7] However, computational studies show it also possesses bonding character across four edges of the tetrahedron and antibonding character across the remaining two.[2] The relatively high energy of this orbital makes P₄ susceptible to attack by electrophiles (electron acceptors), which seek to interact with these available electrons.[7][8]
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the triply degenerate t₂* antibonding orbital. It has a complementary character to the HOMO, with antibonding character across four edges and bonding character across two.[2] This low-lying empty orbital can readily accept electrons from nucleophiles (electron donors).[6] Reactions with nucleophiles often proceed via the cleavage of the strained P-P bonds, as electron density is added to an antibonding orbital.
Caption: P₄ reactivity is driven by the interaction of its frontier orbitals with nucleophiles and electrophiles.
Quantitative Data
The structural and electronic properties of the P₄ molecule have been determined through various experimental and computational methods. Key quantitative data are summarized below.
| Property | Value | Method/Reference |
| Structural Parameters | ||
| P-P Bond Length | ~2.22 Å | X-ray Crystallography[5] |
| Average P-P Bond Length | 2.183(5) Å | X-ray Crystallography[1] |
| P-P-P Bond Angle | 60° | Geometric[2][5] |
| Energetic Properties | ||
| Ring Strain Energy | 74.1 kJ/mol | Computational (CBS-QB3)[6] |
| HOMO-LUMO Gap | ~5-6 eV | Experimental (Optical Excitation)[2] |
| HOMO-LUMO Gap | 6.34 eV | Computational[6] |
| First Ionization Potential | 9.05 eV | Photoelectron Spectroscopy |
Experimental & Computational Protocols
Experimental Protocol: Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a primary experimental technique for probing the energies of molecular orbitals.[9] It operates on the principle of the photoelectric effect, where high-energy photons ionize the molecule, and the kinetic energy of the ejected electrons is measured.
Methodology:
-
Sample Preparation: A gaseous sample of P₄ is introduced into a high-vacuum chamber. This is typically achieved by heating solid white phosphorus to induce sublimation.[10]
-
Ionization: The gas-phase P₄ molecules are irradiated with a monochromatic beam of high-energy photons, usually from a UV lamp (for UPS, probing valence orbitals) or an X-ray source (for XPS, probing core orbitals).[1]
-
Electron Ejection: A photon with energy hν is absorbed by an electron in a molecular orbital. If hν exceeds the electron's binding energy (BE), the electron is ejected from the molecule.
-
Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer, commonly a concentric hemispherical analyzer (CHA), which uses an electric field to separate the electrons based on their kinetic energy (KE).[1]
-
Detection & Spectrum Generation: A detector counts the number of electrons at each kinetic energy. The binding energy of the electron in its original orbital is then calculated using the equation: BE = hν - KE . A plot of electron count versus binding energy constitutes the photoelectron spectrum, where each peak corresponds to the ionization from a specific molecular orbital.
Caption: A generalized workflow for acquiring the photoelectron spectrum of gas-phase P₄ molecules.
Protocol: Computational Chemistry Analysis
Quantum chemical simulations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for a detailed understanding of the P₄ electronic structure.[11]
Methodology:
-
Structure Definition: The initial geometry of the P₄ tetrahedron is defined using standard bond lengths and angles.
-
Method and Basis Set Selection: A computational method (e.g., DFT with a functional like B3LYP, or an ab initio method like MP2) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice represents a balance between computational cost and desired accuracy.[5]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of the atoms. This step refines the molecular geometry to find the most stable arrangement.
-
Molecular Orbital Calculation: Once the geometry is optimized, a single-point energy calculation is performed to compute the properties of the electronic wavefunction, including the energies and compositions of all molecular orbitals.
-
Analysis and Visualization: The output data is analyzed to determine orbital energies (e.g., HOMO, LUMO), electron density distribution, and other electronic properties. Software like Avogadro or Jmol can be used to visualize the 3D shapes of the calculated molecular orbitals.[12]
Conclusion
The molecular orbital theory provides a robust framework for understanding the electronic structure and pronounced reactivity of the P₄ cage. The inherent strain of the tetrahedral geometry is reflected in a unique arrangement of molecular orbitals, with a relatively high-energy HOMO and low-energy LUMO that serve as focal points for electrophilic and nucleophilic attack, respectively. The synergy between experimental techniques like photoelectron spectroscopy and high-level computational studies continues to deepen our understanding of this fundamental molecule, providing critical insights for the development of new phosphorus-based technologies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. epj-conferences.org [epj-conferences.org]
- 4. Gas Pulse–X-Ray Probe Ambient Pressure Photoelectron Spectroscopy with Submillisecond Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
From White to Yellow: A Technical Guide to the Photodegradation of White Phosphorus
For Researchers, Scientists, and Drug Development Professionals
Abstract
White phosphorus (P₄), a metastable allotrope of elemental phosphorus, undergoes a characteristic transformation to a yellow hue upon exposure to light. This process, the initial stage of its conversion to the more stable red phosphorus allotrope, is a key consideration in the handling, storage, and photochemical applications of this highly reactive molecule. This technical guide provides an in-depth analysis of the light-induced degradation of white phosphorus to yellow phosphorus, consolidating available scientific knowledge on the reaction kinetics, experimental protocols for its investigation, and the underlying photochemical mechanisms. Quantitative data from various studies are presented in a structured format to facilitate comparison and analysis. Detailed experimental methodologies and visualizations of the transformation pathway are provided to support further research and application in fields such as materials science and synthetic chemistry.
Introduction
White phosphorus, consisting of tetrahedral P₄ molecules, is the most reactive and least thermodynamically stable allotrope of phosphorus.[1] Its high reactivity is attributed to the significant ring strain in the P₄ tetrahedron.[1] Upon exposure to light, particularly in the ultraviolet (UV) region, white phosphorus undergoes a photochemical transformation.[2] The initial and visible manifestation of this degradation is the yellowing of the otherwise translucent, waxy solid. This "yellow phosphorus" is not a distinct allotrope but rather white phosphorus containing a mixture of photochemically generated phosphorus oligomers, which are intermediates in the formation of amorphous red phosphorus.[1]
Understanding and controlling this photodegradation is crucial for applications where the purity and defined reactivity of white phosphorus are paramount. This guide aims to provide a comprehensive technical overview of this phenomenon for researchers and professionals working with phosphorus compounds.
Photochemical Transformation: Mechanism and Kinetics
The photodegradation of white phosphorus is initiated by the absorption of photons, leading to the cleavage of one or more P-P bonds within the P₄ tetrahedron. This process is believed to proceed through the formation of a highly reactive P₂ species, which then rapidly oligomerizes.
Signaling Pathway of Photodegradation
The following diagram illustrates the proposed pathway for the light-induced transformation of white phosphorus.
References
An In-depth Technical Guide to the Physical Properties of Yellow Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of yellow phosphorus, specifically its density and melting point. It is intended for a scientific audience and includes detailed methodologies for experimental determination, quantitative data summarized in a tabular format, and logical workflow diagrams.
Introduction to Yellow Phosphorus
Yellow phosphorus, also known as white phosphorus or tetraphosphorus (B14172348) (P₄), is a highly reactive allotrope of the element phosphorus.[1][2] It is a translucent, waxy solid that tends to become yellow upon exposure to light.[1] Due to its high reactivity and toxicity, yellow phosphorus requires special handling and storage procedures, typically under water, to prevent spontaneous combustion in air.[3]
Quantitative Physical Properties
The key physical properties of yellow phosphorus are summarized in the table below. These values are critical for various applications in research and chemical synthesis.
| Physical Property | Value | Units |
| Density | 1.82 | g/cm³ |
| Melting Point | 44.1 (317.3) | °C (K) |
Table 1: Core Physical Properties of Yellow Phosphorus[1][2][3][4]
Experimental Determination of Physical Properties
Accurate determination of the physical properties of yellow phosphorus necessitates stringent safety protocols due to its hazardous nature.
3.1. Determination of Density
The density of yellow phosphorus can be determined using the liquid displacement (immersion) method, adapted to account for its reactivity.
Experimental Protocol: Liquid Displacement Method (Under Water)
-
Sample Preparation: A sample of yellow phosphorus of a suitable mass is weighed accurately on an analytical balance. All handling of the phosphorus sample must be conducted under distilled water to prevent exposure to air.
-
Immersion Setup: A graduated cylinder or pycnometer is filled with a known volume of distilled water.
-
Submerging the Sample: The pre-weighed yellow phosphorus sample is carefully and completely submerged in the water in the graduated cylinder.
-
Volume Measurement: The new volume of the water is recorded. The difference between the initial and final volumes represents the volume of the yellow phosphorus sample.
-
Calculation: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the yellow phosphorus sample and 'V' is the volume of water it displaced.
-
Safety Precautions: Throughout the experiment, the yellow phosphorus must be kept wet.[3] Use non-sparking tools for handling.[5] The experiment should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[3][6]
3.2. Determination of Melting Point
Differential Scanning Calorimetry (DSC) is a modern and highly accurate method for determining the melting point of yellow phosphorus, offering a safer alternative to traditional capillary methods.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed sample of yellow phosphorus (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. This preparation must be carried out in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
-
DSC Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). The experimental parameters, such as the temperature range and heating rate (e.g., 5-10 °C/min), are programmed.
-
Analysis: The sealed sample pan and an empty reference pan are placed in the DSC cell. The temperature is ramped up according to the programmed method. The instrument measures the difference in heat flow between the sample and the reference.
-
Data Interpretation: The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram, where the sample absorbs heat to transition from a solid to a liquid state.[7][8][9][10]
-
Safety Precautions: The use of hermetically sealed pans is crucial to contain the phosphorus sample and prevent any reaction with the atmosphere inside the DSC. The entire process of sample preparation should be conducted under inert gas.
Visualized Experimental Workflows
The following diagrams illustrate the logical steps for the experimental determination of the density and melting point of yellow phosphorus.
Caption: Workflow for Density Determination of Yellow Phosphorus.
Caption: Workflow for Melting Point Determination using DSC.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. ajer.org [ajer.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Education Is The Key To Success: Chemistry Practicals For Class IX (Science Group) - Experiment No. 2: To determine the melting point of a given solidSSC Part 1 and 2 [iqbaljahanakademy.blogspot.com]
- 5. nj.gov [nj.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. torontech.com [torontech.com]
- 8. youtube.com [youtube.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allotropic Transformations of Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the allotropic forms of phosphorus and the transformations between them. Phosphorus is a non-metallic element that exists in several allotropic modifications, the most common of which are white, red, and black phosphorus. Each allotrope exhibits distinct physical and chemical properties, making the study of their interconversion crucial for various applications, including materials science and drug development.
The Principal Allotropes of Phosphorus
Phosphorus allotropes are different structural forms of the same element. These structural variations lead to significant differences in their properties, such as color, density, reactivity, and electrical conductivity.
-
White Phosphorus (P₄): This is the most reactive and least stable allotrope of phosphorus. It consists of tetrahedral P₄ molecules. White phosphorus is a waxy, white solid (though it may appear yellow due to impurities) that is insoluble in water but soluble in carbon disulfide. It is highly toxic and pyrophoric, meaning it can spontaneously ignite in air.
-
Red Phosphorus: A more stable allotrope than white phosphorus, red phosphorus is polymeric in nature. It is formed by heating white phosphorus in an inert atmosphere. Its properties can vary depending on the method of preparation, but it is generally a red to violet powder that is non-toxic and not pyrophoric under normal conditions.
-
Black Phosphorus: This is the most thermodynamically stable form of phosphorus at room temperature and pressure. It has a layered, puckered honeycomb structure similar to graphite, which gives it semiconductor properties. There are two forms of black phosphorus: orthorhombic and rhombohedral. Orthorhombic black phosphorus is the most common and is a good conductor of electricity.
-
Violet Phosphorus (Hittorf's Phosphorus): This is another polymeric form of phosphorus with a complex monoclinic or rhombohedral crystal structure. It is obtained by heating red phosphorus in a sealed tube with a lead catalyst. Violet phosphorus is more stable than red phosphorus but less stable than black phosphorus.
Allotropic Transformations
The transformation from one allotropic form of phosphorus to another is a function of temperature, pressure, and the presence of catalysts.
Figure 1: A simplified diagram illustrating the primary transformation pathways between the common allotropes of phosphorus.
The transformation from the metastable white phosphorus to the more stable red and black forms is exothermic. The stability of the allotropes increases in the order: white < red < violet < black.
Quantitative Data on Phosphorus Allotropes and Their Transformations
The following tables summarize key quantitative data for the main allotropes of phosphorus and the conditions for their interconversion.
Table 1: Physical Properties of Phosphorus Allotropes
| Property | White Phosphorus | Red Phosphorus | Black Phosphorus (Orthorhombic) | Violet Phosphorus |
| Formula | P₄ | (P)n | (P)n | (P)n |
| Crystal System | Cubic | Amorphous | Orthorhombic | Monoclinic |
| Density (g/cm³) | 1.82 | 2.34 | 2.69 | 2.36 |
| Melting Point (°C) | 44.1 | Sublimes at 416 | ~610 | Sublimes |
| Boiling Point (°C) | 280 | - | - | - |
Table 2: Thermodynamic Data for Allotropic Transformations
| Transformation | Enthalpy Change (ΔH) (kJ/mol) | Conditions |
| White P → Red P | -17.6 | Heating at ~250 °C in an inert atmosphere. |
| White P → Black P | -39.3 | High pressure (~1.2 GPa) at room temperature, or lower pressures at ~200 °C. |
| Red P → Black P | -21.7 | High pressure (~0.6 GPa) and high temperature (~550 °C). |
Experimental Protocols
The following are detailed methodologies for the laboratory-scale synthesis of different phosphorus allotropes.
4.1. Conversion of White Phosphorus to Red Phosphorus
This protocol describes the conversion of white phosphorus to red phosphorus by heating in an inert atmosphere.
-
Materials: White phosphorus, sand, a thick-walled sealed glass tube, a furnace.
-
Procedure:
-
A small amount of white phosphorus is carefully placed at the bottom of a thick-walled glass tube.
-
The tube is then filled with sand to about two-thirds of its volume.
-
The tube is evacuated and sealed.
-
The sealed tube is placed in a furnace and heated to approximately 250 °C for several hours.
-
The tube is allowed to cool down slowly.
-
The red phosphorus is then separated from the sand.
-
4.2. Synthesis of Black Phosphorus from White Phosphorus (High-Pressure Method)
This protocol outlines the high-pressure synthesis of black phosphorus from white phosphorus.
-
Materials: White phosphorus, a high-pressure apparatus (e.g., a Bridgman anvil), a pressure-transmitting medium (e.g., pyrophyllite).
-
Procedure:
-
White phosphorus is loaded into a sample cell made of a pressure-transmitting medium.
-
The cell is placed in the high-pressure apparatus.
-
The pressure is gradually increased to approximately 1.2 GPa at room temperature.
-
The pressure is maintained for a period of time (e.g., 10-30 minutes) to allow for the transformation to complete.
-
The pressure is then slowly released.
-
The resulting black phosphorus crystals are recovered from the cell.
-
4.3. Synthesis of Violet (Hittorf's) Phosphorus
This protocol describes the synthesis of violet phosphorus using a lead catalyst.
-
Materials: Red phosphorus, lead, a sealed glass tube, a furnace.
-
Procedure:
-
A mixture of red phosphorus and a small amount of lead is placed in a glass tube.
-
The tube is evacuated and sealed.
-
The tube is heated in a furnace to around 500-600 °C for an extended period (several days to weeks).
-
The tube is then allowed to cool down very slowly to promote crystallization.
-
The violet phosphorus crystals are then separated from the lead.
-
A Technical Guide to Quantum Chemical Calculations on Phosphorus Clusters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of phosphorus clusters. Elemental phosphorus exhibits a remarkable diversity of allotropes and cluster structures, the understanding of which is crucial for advancements in materials science, nanotechnology, and drug development.[1][2] Computational modeling, particularly density functional theory (DFT) and ab initio methods, has become an indispensable tool for elucidating the geometries, stabilities, electronic properties, and reactivity of these complex systems.[3]
Theoretical Framework and Computational Methodologies
The accurate theoretical description of phosphorus clusters requires robust quantum chemical methods that can account for the complex bonding and electron correlation effects present in these systems.
Density Functional Theory (DFT)
DFT has emerged as the workhorse for computational studies of phosphorus clusters due to its favorable balance of accuracy and computational cost. Various exchange-correlation functionals are employed to approximate the exact functional.
-
Hybrid Functionals: Functionals like B3LYP are commonly used for geometry optimization and property calculations of phosphorus-containing molecules.[4][5][6][7][8]
-
Generalized Gradient Approximation (GGA): Functionals such as PBE and PBEsol are also utilized, particularly for solid-state and periodic systems.[4][9]
-
Dispersion Corrections: To accurately model the van der Waals interactions that are significant in many phosphorus allotropes, dispersion corrections (e.g., DFT-D3) are often incorporated into the DFT calculations.[10]
Ab Initio Methods
For higher accuracy, especially for smaller clusters or for benchmarking DFT results, more computationally intensive ab initio methods are employed.
-
Møller–Plesset Perturbation Theory (MP2): This method provides a good starting point for including electron correlation.[5]
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for calculating accurate energies and properties, though they are limited to smaller systems due to their high computational scaling.[6][7]
Basis Sets
The choice of basis set is critical for obtaining reliable results. For phosphorus, basis sets that include polarization and diffuse functions are essential to describe the bonding and lone pairs accurately.
-
Pople-style basis sets: 6-31G(d,p), 6-311+G(d), and larger variations are widely used.[6]
-
Correlation-consistent basis sets: The aug-cc-pVDZ and aug-cc-pVTZ basis sets are employed for high-accuracy calculations.[4]
-
Effective Core Potentials (ECPs): For clusters containing heavy elements, ECPs like LANL2DZ can be used to reduce computational cost by treating the core electrons implicitly.[4]
Global Optimization Techniques
Identifying the most stable isomer (global minimum) of a phosphorus cluster is a significant challenge. To address this, various global optimization techniques are coupled with quantum chemical calculations.
-
Evolutionary Algorithms: The USPEX code, which utilizes an evolutionary algorithm, has been successfully applied to predict the structures of lithiated phosphorus clusters.[11]
-
Simulated Annealing: This method has been used in conjunction with DFT to study the structures of phosphorus and arsenic cluster anions.[3][12]
-
Coalescence Kick (CK): This evolutionary algorithm has been employed to find the global minima of phosphorus-boron mixed clusters.[6]
Computational Workflow for Phosphorus Cluster Analysis
The following diagram illustrates a typical workflow for the computational analysis of phosphorus clusters.
Properties of Phosphorus Clusters
Quantum chemical calculations have provided significant insights into the structure, stability, and electronic properties of a wide range of phosphorus clusters.
Neutral Phosphorus Clusters (Pn)
Studies on neutral phosphorus clusters have revealed a rich variety of structures and a strong dependence of stability on the cluster size.
-
Small Clusters (P2-P8): The structures and vibrational frequencies of small phosphorus clusters have been calculated and show excellent agreement with available spectroscopic data.[3] The tetrahedral P4 molecule, the building block of white phosphorus, is exceptionally stable.[1]
-
Larger Clusters (n > 8): For larger clusters, cage-like and tubular structures become prevalent.[1] The stability of these clusters often follows an even-odd alternation, with clusters having an even number of atoms being more stable due to closed electronic shells.[1]
| Cluster | Point Group | P-P Bond Length (Å) | Relative Energy (eV) | HOMO-LUMO Gap (eV) |
| P2 | D∞h | 1.89 | 0.00 | 3.20 |
| P3 (anion) | C2v | 2.15, 2.21 | - | - |
| P4 | Td | 2.22 | -2.45 | 7.50 |
| P8 (cage) | D2d | 2.23-2.25 | - | - |
Note: Data compiled from various theoretical studies. Relative energies are with respect to P2. Specific values can vary depending on the level of theory.
Anionic and Cationic Phosphorus Clusters (Pn-/+)
Photoelectron spectroscopy experiments on phosphorus cluster anions, combined with DFT calculations, have been instrumental in determining the structures of these species.[12] Odd-numbered cationic clusters, such as P7+ and P21+, have been observed to be particularly abundant in gas-phase synthesis experiments.[13]
Doped Phosphorus Clusters
The introduction of other elements into phosphorus clusters can significantly alter their properties.
-
Lithium-doped clusters (LinPm): Systematic structure prediction has shown that with increasing lithium concentration, the P-P bonds in the phosphorus backbone are progressively broken.[11]
-
Gold-doped clusters (AunP-): The structures of phosphorus-doped gold clusters differ from those of pure gold clusters, with phosphorus atoms inducing structural changes.[4]
-
Boron-doped clusters (P2Bn): Theoretical studies have revealed that phosphorus atoms tend to occupy peripheral positions in these clusters, with the boron atoms forming the core.[6]
Relationship Between Phosphorus Allotropes
Computational studies have been crucial in understanding the energetic relationships between the various allotropes of phosphorus.
DFT calculations, particularly those including dispersion corrections, have been used to determine the thermodynamic stability of different phosphorus allotropes.[10] These studies generally find that black phosphorus is the most thermodynamically stable form at standard conditions, followed by violet and then red phosphorus, with white phosphorus being the least stable.[2][10]
Experimental Protocols for Validation
Experimental data is essential for validating the results of quantum chemical calculations.
Photoelectron Spectroscopy of Cluster Anions
This technique provides information about the electronic structure of neutral clusters by measuring the kinetic energy of electrons detached from their corresponding anions.
Methodology:
-
Cluster Generation: Phosphorus cluster anions are typically generated in a pulsed arc cluster ion source (PACIS).
-
Mass Selection: The generated anions are mass-selected using a time-of-flight mass spectrometer.
-
Photodetachment: The mass-selected anions are irradiated with a fixed-frequency laser, causing photodetachment of an electron.
-
Electron Energy Analysis: The kinetic energy of the detached electrons is measured, providing the electron binding energies.
-
Comparison with Theory: The experimental photoelectron spectrum is compared with the theoretically calculated vertical detachment energies and density of states to identify the cluster structures.[12]
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation of phosphorus compounds.[5]
Methodology:
-
Sample Preparation: The phosphorus-containing sample is dissolved in a suitable deuterated solvent.
-
Data Acquisition: 31P NMR spectra are acquired on a high-field NMR spectrometer.
-
Chemical Shift Calculation: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are performed to predict the 31P NMR chemical shifts for candidate structures.[5]
-
Structure Validation: The calculated chemical shifts are compared with the experimental spectrum to confirm the molecular structure.
Software for Quantum Chemical Calculations
A variety of software packages are available for performing quantum chemical calculations on phosphorus clusters.
| Software | Key Features | License |
| Gaussian | Wide range of DFT and ab initio methods, user-friendly interface. | Commercial |
| Quantum ESPRESSO | Plane-wave pseudopotential DFT code, suitable for periodic systems.[9] | Open Source |
| GAMESS | General-purpose quantum chemistry package with a focus on ab initio calculations.[14] | Free of charge |
| Q-Chem | Comprehensive quantum chemistry software with a vast library of methods.[15] | Commercial |
| CRYSTAL | Focuses on calculations of crystalline solids and periodic systems.[10][16] | Commercial |
Conclusion
Quantum chemical calculations have become an indispensable tool for investigating the complex world of phosphorus clusters and allotropes. These computational methods provide detailed insights into their structure, stability, and electronic properties, which are often difficult to obtain through experimental means alone. The continued development of computational methodologies and algorithms, coupled with increasing computational power, promises to further enhance our understanding of these fascinating materials and pave the way for the rational design of novel phosphorus-based technologies.
References
- 1. Phosphorus nanoclusters and insight into the formation of phosphorus allotropes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A density functional study of phosphorus-doped gold clusters: AunP− (n = 1–8) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum mechanical modelling of phosphorus qubits in silicene under constrained magnetization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Toward a thermodynamic stability order of the phosphorus allotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithiation of phosphorus at the nanoscale: a computational study of LinPm clusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Structure and spectroscopy of phosphorus cluster anions : theory (simulated annealing) and experiment (photoelectron detachment) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 15. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 16. researchgate.net [researchgate.net]
The Accidental Glow: A Technical Guide to the Discovery of Chemiluminescence in Elemental Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery of the light emission from elemental phosphorus, a phenomenon that captivated early scientists and laid the groundwork for our understanding of chemiluminescence. While historically termed "phosphorescence," the glow of white phosphorus is, in fact, a chemical reaction with atmospheric oxygen. This paper provides a detailed account of the initial discovery by Hennig Brand, the subsequent investigations by Robert Boyle, the experimental protocols of the 17th century, and the modern understanding of the underlying chemical mechanisms.
Historical Context and Discovery
The journey to understanding the glow of phosphorus began not in a dedicated scientific laboratory, but in the workshop of a 17th-century alchemist. In 1669, the German alchemist Hennig Brand, while in pursuit of the mythical Philosopher's Stone which he believed could be extracted from urine, stumbled upon a remarkable discovery.[1][2] His experiments, driven by the alchemical belief that the golden color of urine hinted at the presence of gold, led to the isolation of a waxy, white substance that exhibited an eerie, persistent glow in the dark.[1][3] Brand named this substance "phosphorus," from the Greek "light-bearer."[1][2]
This accidental discovery marked the first isolation of a non-metallic element since antiquity and sparked immense interest among the scientific minds of the era, including the renowned natural philosopher Robert Boyle. Boyle, known for his rigorous experimental approach, independently reproduced Brand's findings and conducted extensive investigations into the properties of this new glowing substance, which he termed the "Aerial Noctiluca" (night light in the air).[4]
It is crucial to distinguish the light emission from elemental phosphorus from true phosphorescence. The glow of white phosphorus is a form of chemiluminescence , where the light is a product of a chemical reaction, specifically the slow oxidation of white phosphorus in the presence of air. True phosphorescence, in contrast, is the re-emission of previously absorbed light energy.
Experimental Protocols of the 17th Century
The experimental methods of Brand and Boyle, while groundbreaking for their time, lacked the precision of modern scientific protocols. However, historical accounts provide a qualitative framework for their procedures.
Hennig Brand's Method for the Isolation of Phosphorus (c. 1669)
Brand's process was a multi-step procedure involving the concentration and high-temperature reduction of phosphates present in urine.
Objective: To extract the "essence" of urine, believed to be related to the Philosopher's Stone.
Materials:
-
Large quantities of human urine (reports suggest Brand used around 1,500 gallons)
-
Sand
-
Charcoal (or other carbon source from the residue)
-
A furnace capable of reaching high temperatures
-
Distillation apparatus, likely consisting of a retort and a receiving vessel
Procedure:
-
Concentration: A large volume of urine was allowed to putrefy for several days to weeks before being boiled down to a thick, syrupy consistency.[2][5]
-
Reduction: The resulting residue was mixed with sand and charcoal (the carbon source).[1][2]
-
Distillation: The mixture was heated strongly in a retort within a furnace. This step was carried out for an extended period, with some accounts suggesting up to 16 hours of heating.[5]
-
Condensation: The vapors produced during the high-temperature heating were passed through a condenser and collected in a receiving vessel containing water. The elemental phosphorus, being volatile at these temperatures, distilled over and condensed as a white, waxy solid under the water.[2][5]
Observations: The condensed solid exhibited a pale green or blue glow in the dark when exposed to air and was highly flammable.[2][6]
Robert Boyle's Refined Preparation of Phosphorus (c. 1680)
Robert Boyle's work, documented in his publication "The Aerial Noctiluca," provided a more systematic, though still qualitative, description of the preparation of phosphorus.[4] He confirmed that the essential starting material was indeed derived from the human body.
Objective: To prepare and study the properties of the glowing substance, the "Aerial Noctiluca."
Materials:
-
Stale human urine
-
Fine, white sand
-
A stone retort
-
A furnace
Procedure:
-
Distillation to Syrup: Stale human urine was distilled over heat until it formed a thick syrup.
-
Mixing and Heating: The syrup was then mixed with fine, white sand and heated in a stone retort.
-
Collection: The phosphorus vapor was collected, likely by condensation in a cooled receiver.
Boyle's detailed observations in "The Aerial Noctiluca" noted that the glow was dependent on the presence of air and that the luminous substance was an "exhalation or effluvium mingled with the admitted air."[4]
Quantitative Data from Historical Experiments
Precise quantitative data from the 17th-century experiments are scarce. However, historical records and modern reconstructions provide some estimates.
| Parameter | Hennig Brand (c. 1669) | Modern Estimate |
| Starting Material | ~1,500 US gallons of urine | 1 liter of adult human urine contains ~1.4g of phosphorus salts |
| Yield of White Phosphorus | ~120 grams | 1 liter of urine could theoretically yield ~0.11 grams of pure white phosphorus |
| Heating Duration | Up to 16 hours for the final distillation | Not applicable |
| Key Reactants | Urine residue (containing phosphates), Sand, Charcoal (Carbon) | Sodium phosphate (B84403) (Na₃PO₄), Carbon (C) |
Table 1: Estimated quantitative data from Hennig Brand's phosphorus discovery.
The Mechanism of Chemiluminescence in White Phosphorus
The glow of white phosphorus is a complex process involving the gas-phase oxidation of P₄ molecules. The emission of light is not from the phosphorus atoms themselves but from short-lived, electronically excited intermediates formed during the reaction.
The overall chemical reaction is the oxidation of white phosphorus (P₄) to various phosphorus oxides, primarily phosphorus pentoxide (P₄O₁₀) when oxygen is in excess.[7]
P₄ + 5O₂ → P₄O₁₀
The chemiluminescence, however, arises from a series of more complex intermediate steps that occur at the surface of the phosphorus.
Signaling Pathway of Phosphorus Chemiluminescence
The following diagram illustrates the proposed pathway for the generation of light during the slow oxidation of white phosphorus.
Caption: The chemiluminescence of white phosphorus involves the reaction of phosphorus vapor with oxygen to form excited intermediates, which then emit light as they relax to their ground states.
The key light-emitting species are believed to be the electronically excited molecules HPO and the dimer of phosphorus monoxide, (PO)₂. The reaction is highly dependent on the partial pressure of oxygen; in a pure oxygen environment, the glow is not observed.
Conclusion
The discovery of the glow of elemental phosphorus by Hennig Brand was a serendipitous event that had a profound impact on the course of chemistry. While initially misidentified as "phosphorescence," this phenomenon provided one of the earliest and most dramatic examples of chemiluminescence. The subsequent investigations by Robert Boyle and others began the process of moving from alchemical pursuits to systematic scientific inquiry. Modern analysis has revealed the complex chemical kinetics and quantum mechanical nature of this "cold light." This historical and technical overview serves as a guide for researchers and professionals, illustrating the evolution of our understanding of this fascinating elemental property and its underlying chemical principles.
References
- 1. Hennig Brandt and the Discovery of Phosphorus | Science History Institute [sciencehistory.org]
- 2. famousscientists.org [famousscientists.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Hennig Brand - Wikipedia [en.wikipedia.org]
- 6. Phosphorus - Wikipedia [en.wikipedia.org]
- 7. White phosphorus - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Safe Handling and Storage of Yellow Phosphorus in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow phosphorus (also known as white phosphorus) is a highly toxic and reactive allotrope of the element phosphorus.[1] It is a waxy solid, typically white to yellow in appearance, that is spontaneously flammable in air and poses significant health and safety risks in a laboratory environment.[2][3][4][5] Due to its hazardous nature, strict adherence to established safety protocols for handling and storage is imperative to prevent accidents, injuries, and property damage. These application notes provide detailed protocols for the safe management of yellow phosphorus in a research and development setting.
Hazards Associated with Yellow Phosphorus
Yellow phosphorus presents multiple significant hazards:
-
Spontaneous Flammability: It ignites spontaneously upon contact with air, producing dense, irritating white smoke of phosphorus pentoxide.[2][3][6]
-
Extreme Toxicity: It is highly toxic if inhaled, ingested, or absorbed through the skin.[1][7] The estimated lethal dose for humans is between 50 and 100 mg.[1]
-
Severe Burns: Contact with skin can cause deep, painful, and slow-healing burns.[1][2][3]
-
Reactivity: It reacts violently with oxidizing agents, halogens, sulfur, and strong alkalis.[2][6]
-
Environmental Hazard: It is very toxic to aquatic organisms.[3]
Quantitative Data
The following tables summarize key quantitative data for yellow phosphorus.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 7723-14-0[2][4] |
| Molecular Formula | P₄[4] |
| Molecular Weight | 123.89 g/mol [4] |
| Appearance | White to yellow, waxy solid[4] |
| Melting Point | 44.1 °C (111.4 °F)[3][4] |
| Boiling Point | 280 °C (536 °F)[4] |
| Auto-ignition Temperature | 30 °C (86 °F) in air[3] |
| Vapor Pressure | 0.03 mmHg at 20 °C[4] |
| Specific Gravity | 1.82 g/cm³[3][4] |
| Solubility | Insoluble in water; soluble in carbon disulfide.[7] |
Table 2: Occupational Exposure Limits
| Organization | Limit (8-hour TWA) |
| OSHA PEL | 0.1 mg/m³[2][4] |
| NIOSH REL | 0.1 mg/m³[8] |
| ACGIH TLV | 0.1 mg/m³[4] |
Experimental Protocols
3.1. Protocol for Safe Storage of Yellow Phosphorus
-
Primary Container: Yellow phosphorus must always be stored under a layer of water to prevent contact with air.[1][2][3] The water should completely cover the material.
-
Container Type: Use a tightly sealed, robust container made of a material compatible with phosphorus and water. An unbreakable secondary container is also recommended.
-
Storage Location:
-
Inspections: Regularly inspect the storage container for integrity and ensure the water level remains sufficient to cover the phosphorus.[2] Be aware that moist yellow phosphorus can slowly produce flammable and toxic phosphine (B1218219) gas, which could pressurize a tightly sealed container.[2]
3.2. Protocol for Handling Yellow Phosphorus
3.2.1. Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or rubber).[3]
-
Body Protection: A fire-retardant laboratory coat and chemical-resistant apron must be worn.[1][3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. For emergencies or situations where exposure limits may be exceeded, a NIOSH-approved respirator is required.[7]
3.2.2. Handling Procedure
-
Preparation:
-
Transfer and Weighing:
-
All manipulations of yellow phosphorus must be performed under water or in an inert atmosphere (e.g., in a glove box).[1]
-
To transfer, use forceps or other non-sparking tools to move the solid material from its storage container to a vessel containing water.[6]
-
If cutting is necessary, it must be done under water.
-
For weighing, a tared beaker of water can be used. The increase in weight after adding the phosphorus will be its mass.
-
-
Reaction Setup:
-
Add the yellow phosphorus to the reaction vessel, ensuring it remains submerged in solvent or under an inert atmosphere.
-
Assemble the reaction apparatus in a fume hood.
-
-
Post-Handling:
-
Thoroughly clean all contaminated equipment with a suitable solvent, keeping in mind the reactivity of any phosphorus residues.
-
Return the unused yellow phosphorus to its original storage container, ensuring it is fully submerged in water.
-
3.3. Protocol for Waste Disposal
-
Collection: Collect all yellow phosphorus-contaminated waste in a designated, sealed container, also kept under a layer of water.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste: Yellow Phosphorus."
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[1][9] Do not attempt to neutralize or dispose of yellow phosphorus waste through standard laboratory drains.
Emergency Procedures
4.1. Spill Response
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[10][11]
-
Contain: If safe to do so, prevent the spill from spreading.
-
Action:
-
For a small spill, and only if you are trained and equipped to do so, cover the spilled material with wet sand or earth to prevent ignition.[1] Keep the material moist.
-
Use spark-resistant tools to scoop the mixture into a container of water.[1]
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[12]
-
4.2. Fire Response
-
Extinguishing Media: Flood the fire with water.[1] Covering with wet sand is also an effective method to smother the flames and keep the material moist.[1]
-
Caution: Do not use a dry chemical extinguisher.[7] Be aware that the fire may reignite after being extinguished if the phosphorus is allowed to dry.[6]
4.3. First Aid
-
Skin Contact: Immediately brush off any visible solid particles.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1][13] Seek immediate medical attention.[1] Contaminated clothing must be removed and soaked in water to prevent ignition.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[1] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion: DO NOT INDUCE VOMITING .[1] Have the victim drink 2-3 glasses of water.[1] Seek immediate medical attention.[1]
Visualizations
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Food Grade|Technical Grade--Norwest Chemical [norwestchemicals.com]
- 4. PHOSPHORUS (YELLOW) | Occupational Safety and Health Administration [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus (yellow) [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. restoredcdc.org [restoredcdc.org]
- 9. Yellow Phosphorus Disposal | UK Science Technician Community [community.preproom.org]
- 10. cmu.edu [cmu.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. PHOSPHORUS, WHITE OR YELLOW | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: Direct Functionalization of Yellow Phosphorus in Organophosphorus Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus compounds are integral to numerous fields, including pharmaceuticals, agrochemicals, materials science, and catalysis.[1][2] Traditionally, the synthesis of these vital compounds begins with yellow phosphorus (also known as white phosphorus, P₄), a tetrahedral molecule that serves as the primary feedstock for the phosphorus industry.[1][3] The conventional industrial route involves the (oxy)chlorination of P₄ to produce hazardous intermediates like PCl₃, PCl₅, and OPCl₃.[1][4][5] This multi-step process is inefficient, generates significant toxic waste (HCl or salts), and relies on highly corrosive reagents.[1][6]
Recent advancements have focused on the direct functionalization of the P₄ tetrahedron, bypassing the problematic chlorination step.[7] These modern methods offer improved atom economy, milder reaction conditions, and access to novel organophosphorus structures.[1][2] This document provides detailed application notes and protocols for three key chlorine-free methodologies: photocatalysis, activation with organolithium reagents, and electrochemical synthesis.
Critical Safety Protocols for Handling Yellow Phosphorus (P₄)
Yellow phosphorus is extremely toxic, pyrophoric, and spontaneously ignites in air.[8][9] It must be stored and handled under water or an inert atmosphere at all times.[9][10] All personnel must be highly trained and equipped with appropriate personal protective equipment (PPE), including a fire-retardant lab coat, chemical-resistant gloves, and safety goggles.[9][10]
Emergency Preparedness:
-
Fire: Use a Class D fire extinguisher (for combustible metals) or cover with wet sand. Flood with water to keep the area cool.[9]
-
Spills: Immediately cover the spill with wet sand or earth. Keep the material moist. Collect using spark-resistant tools and place it in a sealed container under water for disposal.[9]
-
Personnel Contact: Brush off any visible solids and immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]
Caption: General workflow for safely handling yellow phosphorus.
Application Note 1: Photocatalytic C-P Bond Formation
Principle: Visible-light photocatalysis offers a mild and efficient method for generating carbon-centered radicals that can be trapped by P₄ to form P-C bonds.[11] This approach avoids harsh reagents and high temperatures. Using an iridium-based photocatalyst or an organic photosensitizer, aryl or alkyl halides are reduced in the presence of a sacrificial electron donor to form radicals, which then react with P₄ to yield valuable products like triarylphosphines, tetraarylphosphonium salts, or dialkyl phosphine (B1218219) oxides.[12][13][14]
Caption: Simplified photocatalytic cycle for the arylation of P₄.
Experimental Protocol: Synthesis of Triarylphosphines
This protocol is an illustrative example based on published methodologies and should be adapted and optimized for specific substrates and equipment.[11][12][13]
-
Preparation: In a glovebox, add yellow phosphorus (P₄, 0.25 mmol, 1.0 equiv P) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the iridium photocatalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆, 0.01 mmol, 4 mol%), the desired aryl iodide (1.0 mmol, 4.0 equiv), and triethylamine (B128534) (Et₃N, 2.0 mmol, 8.0 equiv).
-
Solvent: Add a solvent mixture, such as benzene/acetonitrile (e.g., 3:1 ratio, 4 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and place it approximately 5 cm from a blue LED lamp (456 nm). Irradiate the mixture with stirring at room temperature for 24-48 hours.
-
Workup: After the reaction is complete, the mixture can be filtered, and the solvent removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to isolate the triarylphosphine and tetraarylphosphonium salt products.
Data Presentation: Photocatalytic Arylation of P₄
| Entry | Aryl Iodide (Ar-I) | Product(s) | Yield (%) | Citation(s) |
| 1 | Iodobenzene | Triphenylphosphine, [Ph₄P]I | ~70-80 | [11][12][15] |
| 2 | 4-Iodotoluene | Tris(p-tolyl)phosphine | ~65 | [11][15] |
| 3 | 1-Iodo-4-methoxybenzene | Tris(4-methoxyphenyl)phosphine | ~55 | [11][15] |
| 4 | 1-Bromo-2-phenylethane | Dibenzylphosphine oxide | ~92 | [2] |
Yields are approximate and represent combined yields of phosphine and/or phosphonium (B103445) salt or phosphine oxide where applicable. Consult primary literature for specific details.
Application Note 2: P-C Bond Formation via Organolithium Reagents
Principle: Organolithium reagents are powerful nucleophiles capable of directly attacking and cleaving the P-P bonds of the P₄ tetrahedron.[1] This strategy allows for the controlled, direct synthesis of organophosphorus compounds. The use of organo-di-lithium reagents is particularly effective, leading to the high-yield formation of valuable intermediates like phospholyl lithiums, which can be further functionalized.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. From Rock to Reactant: A Comprehensive Guide to Yellow Phosphorus Production and Its Role in Modern Industry [chemanalyst.com]
- 4. academic.oup.com [academic.oup.com]
- 5. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Breakthroughs in P4 Chemistry: Towards Practical, Direct Transformations into P1 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. nj.gov [nj.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Metal-mediated methods for the functionalization of white phosphorus - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for the In Situ Generation of Diphosphorus (P₂) from Yellow Phosphorus (P₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphorus (B173284) (P₂), the phosphorus analogue of dinitrogen (N₂), is a highly reactive species that does not exist under normal conditions, readily polymerizing to more stable allotropes such as white (P₄) or red phosphorus.[1] However, the transient, in situ generation of P₂ opens up novel synthetic pathways for the formation of organophosphorus compounds, which are integral to many pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and experimental protocols for the controlled, in situ generation of P₂ from yellow phosphorus (P₄) and its subsequent trapping to form valuable phosphorus-containing molecules.
Core Concepts and Methodologies
The conversion of the stable P₄ tetrahedron to the reactive P₂ molecule requires significant energy input to break the P-P bonds. Several methodologies have been developed to achieve this under controlled laboratory conditions:
-
Thermolysis: Direct heating of P₄ at high temperatures (>800 °C) can generate P₂, but this method is often impractical for synthetic applications due to the harsh conditions.
-
Photolysis: Irradiation of P₄ with UV light can induce its dissociation into P₂.
-
Transition Metal-Mediated Activation: Transition metal complexes can react with P₄ to form complexes containing P₂ ligands, which can then be transferred to other substrates.[3]
-
Retro-Diels-Alder Reaction: A molecular precursor containing a P₂ unit can be thermally induced to release P₂ via a retro-Diels-Alder reaction. This method offers a milder and more controlled approach to P₂ generation.[4][5]
This document will focus on the retro-Diels-Alder approach due to its practicality and efficiency in a laboratory setting.
Safety Precautions
Extreme caution must be exercised when working with yellow phosphorus (P₄) and its derivatives.
-
Pyrophoric Nature: Yellow phosphorus is pyrophoric and ignites spontaneously in air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) or under water.[6]
-
Toxicity: Yellow phosphorus is highly toxic. Avoid inhalation, ingestion, and skin contact.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves.[7][8]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a container of sand readily available to smother any fires. An emergency shower and eyewash station must be immediately accessible.[6][8]
-
Waste Disposal: All phosphorus-containing waste must be quenched and disposed of according to institutional safety guidelines.
Experimental Protocol: In Situ Generation of P₂ via Retro-Diels-Alder Reaction and Trapping with 1,3-Cyclohexadiene (B119728)
This protocol is based on the work of Cummins and co-workers and describes the generation of P₂ from a diphosphorus bisanthracene adduct (P₂A₂) and its subsequent trapping with 1,3-cyclohexadiene (CHD) to form the Diels-Alder adduct, P₂(CHD)₂.[4][5]
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of a P₂ precursor and its use in the in situ generation and trapping of diphosphorus.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diphosphorus bisanthracene adduct (P₂A₂) | Synthesized | - | Follow a literature procedure for synthesis.[4] |
| 1,3-Cyclohexadiene (CHD) | Reagent grade | e.g., Sigma-Aldrich | Distill before use. |
| Toluene (B28343) | Anhydrous | e.g., Sigma-Aldrich | Dry and degas before use. |
| Schlenk flask | - | - | Oven-dried and cooled under an inert atmosphere. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert atmosphere glovebox or Schlenk line | - | - | For handling pyrophoric and air-sensitive materials. |
| NMR tubes | - | - | - |
| Deuterated solvent for NMR (e.g., C₆D₆) | NMR grade | e.g., Cambridge Isotope Laboratories | - |
Procedure
-
Preparation of the Reaction Mixture:
-
In an inert atmosphere glovebox, add the diphosphorus bisanthracene adduct (P₂A₂) (e.g., 50 mg, 1 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (e.g., 10 mL) to dissolve the P₂A₂.
-
Add an excess of freshly distilled 1,3-cyclohexadiene (CHD) (e.g., 10 equivalents) to the solution.
-
-
In Situ Generation and Trapping of P₂:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Place the flask in an oil bath preheated to the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture at this temperature for the specified time (e.g., 12 hours). The retro-Diels-Alder reaction of P₂A₂ will release P₂, which is then trapped in situ by the CHD.
-
-
Workup and Product Isolation:
-
After the reaction is complete, allow the flask to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the desired product, P₂(CHD)₂, along with anthracene (B1667546) as a byproduct.
-
Purify the product by a suitable method, such as crystallization or chromatography, as described in the literature.
-
-
Characterization:
Reaction Pathway
Caption: The thermal retro-Diels-Alder reaction of P₂A₂ generates P₂, which is trapped by 1,3-cyclohexadiene.
Quantitative Data Summary
The following table summarizes the quantitative data for the in situ generation and trapping of P₂ with 1,3-cyclohexadiene.
| Parameter | Value | Reference |
| Reactants | ||
| P₂A₂ | 1 equivalent | [4] |
| 1,3-Cyclohexadiene (CHD) | >2 equivalents (typically excess) | [4] |
| Reaction Conditions | ||
| Solvent | Toluene | [5] |
| Temperature | ~110 °C | [5] |
| Reaction Time | 12 - 24 hours | [5] |
| Product Yield | ||
| P₂(CHD)₂ | >90% | [4] |
| Characterization Data | ||
| ³¹P NMR (P₂(CHD)₂) | δ = -135.5 ppm (in C₆D₆) |
Applications in Drug Development and Organic Synthesis
The in situ generation of P₂ provides a powerful tool for the synthesis of novel organophosphorus compounds, which are a cornerstone of many therapeutic agents.[2] The ability to introduce a P-P bond or functionalized phosphorus moieties into organic scaffolds is of significant interest in medicinal chemistry for the development of new drugs with unique properties.
-
Synthesis of Phosphorus Heterocycles: The Diels-Alder reaction of in situ generated P₂ with various dienes is a direct route to a wide range of phosphorus-containing heterocycles.[2] These scaffolds can serve as building blocks for more complex molecules with potential biological activity.
-
Phosphine (B1218219) Ligand Synthesis: The resulting P-P bonded compounds can be further functionalized to create novel phosphine ligands. Chiral phosphines are crucial in asymmetric catalysis, a key technology in the synthesis of enantiomerically pure pharmaceuticals.
-
Bioisosteric Replacement: The introduction of phosphorus-containing groups can be used to modify the physicochemical properties of known drug molecules, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.
While direct applications of in situ generated P₂ in the synthesis of marketed drugs are still emerging, the methodology provides a valuable platform for the exploration of new chemical space in drug discovery and the development of novel synthetic routes to phosphorus-containing pharmaceutical intermediates.[11]
References
- 1. How diphosphorus can be used for chemical reactions - Team from Göttingen and Frankfurt succeeds in stabilisation [chemeurope.com]
- 2. Advancement in Synthetic Strategies of Phosphorus Heterocycles: Recent Progress from Synthesis to Emerging Class of Optoelectronic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 4. A retro Diels-Alder route to diphosphorus chemistry: molecular precursor synthesis, kinetics of P2 transfer to 1,3-dienes, and detection of P2 by molecular beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study | Semantic Scholar [semanticscholar.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Catalytic Activation and Functionalization of the P4 Molecule
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic activation and functionalization of the white phosphorus (P4) molecule, a critical feedstock for the synthesis of a vast array of organophosphorus compounds. The protocols detailed herein offer practical guidance for researchers aiming to explore and utilize modern catalytic methodologies that bypass traditional, hazardous routes for phosphorus chemistry. This document covers key catalytic systems, including transition metal catalysis, main group chemistry, photocatalysis, and frustrated Lewis pair (FLP) activation, presenting quantitative data, detailed experimental procedures, and visual representations of reaction pathways and workflows.
Introduction to Catalytic P4 Functionalization
White phosphorus (P4), a tetrahedral molecule with strained P–P bonds, is the primary source for virtually all phosphorus-containing chemicals. Traditional industrial processes for its functionalization often rely on multi-step, energy-intensive methods involving hazardous reagents like chlorine gas.[1] The development of catalytic methods for the direct conversion of P4 into valuable organophosphorus compounds is a significant goal in sustainable chemistry.[2][3] These modern approaches aim to achieve higher atom economy, reduce waste, and provide access to novel phosphorus-based molecules for applications in materials science, catalysis, and drug discovery.[4]
This document outlines several cutting-edge catalytic strategies for the activation and functionalization of the P4 tetrahedron.
Transition Metal-Catalyzed Functionalization
Transition metal complexes have been extensively investigated for their ability to activate the P–P bonds of the P4 molecule, leading to a diverse range of polyphosphorus complexes.[2][5] The subsequent functionalization of these coordinated Pn fragments is a key step towards catalytic turnover.
Overview
Transition metal-mediated P4 activation can proceed through various pathways, including oxidative addition and coordination, leading to the formation of metal-phosphide clusters.[6] The functionalization of these clusters can be achieved by reaction with electrophiles or nucleophiles, allowing for the formation of new P–C, P–H, and other P-element bonds.[3]
Quantitative Data
The following table summarizes representative quantitative data for transition metal-catalyzed P4 functionalization reactions.
| Catalyst/Precursor | Substrate(s) | Product(s) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference(s) |
| [CpFe(CO)₂]₂ | P₄ | [{CpFe(μ,η²:²-P₂)}₂] | High | Stoichiometric | - | - | [6] |
| [(triphos)RhH₃] | P₄, H₂ | [(triphos)Rh(P₂H₂)] | - | Stoichiometric | - | - | [2] |
| NiBr₂(bpy) (electrocatalysis) | P₄, PhBr | Ph₃P, Ph₄P⁺Br⁻ | up to 80 | 10 | 8 | - | [3] |
| [Cp'''Co(CO)₂] | P₄ | [(Cp'''Co)₂(μ,η²:²-P₂)] | 65 | Stoichiometric | - | - | [7] |
TON (Turnover Number) and TOF (Turnover Frequency) are often not reported for stoichiometric reactions. Data for catalytic examples are included where available.
Experimental Protocol: Nickel-Catalyzed Electrocatalytic Arylation of P4
This protocol is adapted from the literature and describes the electrochemical synthesis of triphenylphosphine (B44618) and tetraphenylphosphonium (B101447) bromide from white phosphorus.[3]
Materials:
-
White phosphorus (P₄) (EXTREMELY TOXIC AND PYROPHORIC, handle with extreme caution in an inert atmosphere)
-
Bromobenzene (B47551) (PhBr)
-
Nickel(II) bromide 2,2'-bipyridine (B1663995) complex (NiBr₂(bpy))
-
Tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Undivided electrochemical cell with a magnesium or aluminum anode and a stainless steel cathode.
-
Potentiostat/galvanostat
Procedure:
-
Preparation (In a Glovebox):
-
Dissolve NiBr₂(bpy) (0.1 mmol) and TBABF₄ (1.0 mmol) in anhydrous DMF (10 mL) in the electrochemical cell.
-
Carefully add a solution of P₄ (0.25 mmol, 31 mg) in a minimal amount of CS₂ or as a solid if solubility in DMF is sufficient.
-
Add bromobenzene (4.0 mmol).
-
Assemble the electrochemical cell with the magnesium anode and stainless steel cathode.
-
-
Electrolysis:
-
Remove the cell from the glovebox and connect it to the potentiostat/galvanostat.
-
Apply a constant current of 10-20 mA.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ³¹P{¹H} NMR spectroscopy.
-
-
Work-up and Analysis:
-
Upon completion, disconnect the cell and return it to the glovebox.
-
Quench the reaction mixture with an appropriate reagent (e.g., water or methanol) to deactivate any remaining reactive species.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the products (triphenylphosphine and tetraphenylphosphonium bromide) by column chromatography or crystallization.
-
Characterize the products by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
-
Reaction Pathway Diagram
Main Group Element-Mediated P4 Activation
Main group elements, particularly low-valent compounds, have emerged as potent reagents for the activation of P4.[8][9] These metal-free systems offer alternative reactivity patterns compared to transition metals.
Overview
Low-valent main group compounds, such as carbenes, silylenes, and aluminylenes, can react with P4 through insertion into P–P bonds or by forming adducts.[10][11] This activation can lead to the formation of unique polyphosphorus cages and chains, which can be further functionalized.
Quantitative Data
| Reagent | Substrate(s) | Product(s) | Yield (%) | Conditions | Reference(s) |
| N-Heterocyclic Carbene (NHC) | P₄ | (NHC)₂P₄ adduct | High | Room Temp. | [8] |
| Dialumene [K(THF)₆]₂[(NON)Al]₂ | P₄, Electrophile (e.g., MeI) | Me₃P, Me₂PH, MePH₂ | Moderate | Room Temp. | [10] |
| LGa (L = bulky ligand) | P₄ | (LGa)₃P₇ | - | Room Temp. | [8] |
Experimental Protocol: NHC-Mediated Activation of P4
This protocol describes a general procedure for the reaction of an N-heterocyclic carbene with white phosphorus.
Materials:
-
White phosphorus (P₄) (EXTREMELY TOXIC AND PYROPHORIC)
-
N-Heterocyclic Carbene (e.g., IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous toluene (B28343) or other suitable anhydrous, deoxygenated solvent
-
Schlenk line and glassware
Procedure:
-
Preparation (Under Inert Atmosphere):
-
In a glovebox, add the NHC (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the NHC in anhydrous toluene (10 mL).
-
In a separate vial, weigh white phosphorus (0.25 mmol, 31 mg) and dissolve it in a minimal amount of anhydrous toluene or add it as a solid.
-
Carefully add the P₄ solution or solid to the stirred NHC solution at room temperature.
-
-
Reaction:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by ³¹P{¹H} NMR spectroscopy. The characteristic signal for P₄ at approximately -520 ppm will decrease, and new signals corresponding to the (NHC)ₓP₄ adducts will appear.
-
-
Isolation and Characterization:
-
Once the reaction is complete, remove the solvent under vacuum.
-
The resulting solid can be washed with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., toluene/pentane).
-
Characterize the product by X-ray crystallography and multinuclear NMR spectroscopy.
-
Workflow Diagram
Photocatalytic Functionalization of P4
Photocatalysis offers a mild and efficient method for the activation of P4, enabling the formation of P–C bonds under ambient conditions.[12]
Overview
Visible-light photoredox catalysis can be used to generate reactive radical intermediates that readily react with the P4 tetrahedron.[13] This approach has been successfully applied to the arylation of P4 to produce valuable triarylphosphines and tetraarylphosphonium salts.[14]
Quantitative Data
| Photocatalyst | Substrate(s) | Product(s) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference(s) |
| [Ir(dtbbpy)(ppy)₂][PF₆] | P₄, PhI, Et₃N | Ph₃P, Ph₄P⁺I⁻ | up to 87 | 1 | up to 87 | ~3.6 | [12][15] |
| 3DPAFIPN | P₄, PhI, Et₃N | Ph₃P, Ph₄P⁺I⁻ | up to 75 | 1 | up to 75 | ~3.1 | [12] |
| Eosin Y | P₄, Thiophenol | (PhS)₃PO | 85 | 1 | 85 | - | [4] |
Experimental Protocol: Photocatalytic Arylation of P4
This protocol is a generalized procedure based on literature reports for the iridium-catalyzed arylation of white phosphorus.[12]
Materials:
-
White phosphorus (P₄) (EXTREMELY TOXIC AND PYROPHORIC)
-
Aryl iodide (e.g., iodobenzene)
-
Triethylamine (B128534) (Et₃N, freshly distilled)
-
Iridium photocatalyst (e.g., [Ir(dtbbpy)(ppy)₂][PF₆])
-
Anhydrous and deoxygenated solvent (e.g., acetonitrile (B52724) or DMF)
-
Schlenk tube or vial suitable for photochemistry
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer
Procedure:
-
Preparation (In a Glovebox):
-
To a Schlenk tube, add the iridium photocatalyst (0.01 mmol), aryl iodide (1.1 mmol), and anhydrous solvent (2 mL).
-
In a separate vial, prepare a stock solution of P₄ in the same solvent.
-
Add the P₄ solution (0.1 mmol of P atoms) to the reaction mixture.
-
Finally, add triethylamine (1.4 mmol).
-
-
Photocatalysis:
-
Seal the Schlenk tube, remove it from the glovebox, and place it in front of the blue LED light source.
-
Ensure the reaction mixture is stirred vigorously to maintain a homogeneous suspension.
-
Irradiate the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by ³¹P{¹H} NMR spectroscopy of aliquots taken from the reaction mixture.
-
-
Work-up and Analysis:
-
After the reaction is complete, quench any remaining reactive species.
-
Dilute the reaction mixture with an organic solvent and wash with water to remove triethylammonium (B8662869) salts.
-
Dry the organic layer, concentrate, and purify the products by column chromatography.
-
Characterize the triarylphosphine and tetraarylphosphonium salt products by NMR and mass spectrometry.
-
Signaling Pathway Diagram
Frustrated Lewis Pair (FLP) Mediated P4 Activation
Frustrated Lewis Pairs, combinations of sterically hindered Lewis acids and bases, exhibit unique reactivity towards small molecules, including P4.[1][16][17]
Overview
The unquenched reactivity of FLPs allows for the cooperative activation of P–P bonds in the P4 tetrahedron.[18] This can lead to the formation of zwitterionic phosphide (B1233454) species that can be trapped or further functionalized.
Quantitative Data
| Lewis Acid | Lewis Base | Substrate(s) | Product(s) | Yield (%) | Conditions | Reference(s) |
| B(C₆F₅)₃ | P(t-Bu)₃ | P₄ | [(t-Bu)₃P-P₄-B(C₆F₅)₃] adduct | High | Room Temp. | [1][18] |
| Al(C₆F₅)₃ | Mes₃P | P₄ | Zwitterionic Al-P adduct | - | Room Temp. | [4] |
Experimental Protocol: FLP Activation of P4
This protocol outlines a general procedure for the reaction of a frustrated Lewis pair with white phosphorus.
Materials:
-
White phosphorus (P₄) (EXTREMELY TOXIC AND PYROPHORIC)
-
Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃)
-
Lewis base (e.g., tri-tert-butylphosphine, P(t-Bu)₃)
-
Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)
-
Schlenk line and glassware
Procedure:
-
Preparation (In a Glovebox):
-
In a Schlenk flask, dissolve the Lewis acid (1.0 mmol) and Lewis base (1.0 mmol) in the anhydrous solvent (10 mL).
-
In a separate vial, prepare a solution of P₄ (0.25 mmol, 31 mg) in the same solvent.
-
Cool the FLP solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the P₄ solution to the cold, stirred FLP solution.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature while stirring.
-
Monitor the reaction by low-temperature ³¹P{¹H} NMR spectroscopy to observe the formation of the FLP-P₄ adduct.
-
-
Isolation and Characterization:
-
If a stable adduct is formed, it may precipitate from the solution upon standing or by the addition of a non-polar co-solvent.
-
Isolate the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
Characterize the product by multinuclear NMR spectroscopy and, if possible, X-ray crystallography.
-
Logical Relationship Diagram
References
- 1. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Transition-Metal-Mediated Functionalization of White Phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight | Department of Chemistry [chem.ox.ac.uk]
- 16. Evidence for the encounter complex in frustrated Lewis pair chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00655C [pubs.rsc.org]
- 17. chm.bris.ac.uk [chm.bris.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Phosphorus-Containing Polymers from Yellow Phosphorus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the emerging field of utilizing yellow phosphorus (P₄) as a direct feedstock for the synthesis of phosphorus-containing polymers. This approach circumvents traditional, often hazardous, multi-step processes that rely on chlorinated phosphorus intermediates, offering a more atom-economical and sustainable route to valuable polymeric materials.[1][2] The protocols detailed below are intended for researchers in materials science, polymer chemistry, and drug development, focusing on applications such as flame retardants and biomedical materials.[3][4][5]
Application Note 1: Direct Catalytic Functionalization of Yellow Phosphorus for Monomer Synthesis
The direct functionalization of the white phosphorus (P₄) tetrahedron is a significant advancement in organophosphorus chemistry.[1] Traditional methods for producing organophosphorus compounds typically involve the oxidation of P₄ to phosphorus chlorides (like PCl₃), which are then reacted with organometallic nucleophiles.[6] This process is inefficient and generates substantial waste.[1][6] Recent breakthroughs have demonstrated the feasibility of direct, transition-metal-catalyzed methods to form P-C bonds from P₄, yielding valuable compounds like triarylphosphines and tetraarylphosphonium salts in a single step.[6] These molecules can serve as monomers or precursors for phosphorus-containing polymers.
One prominent strategy involves visible-light photoredox catalysis, where carboradicals are generated and subsequently react with P₄.[6] This method has been successfully applied to synthesize triarylphosphines, which are precursors to a variety of polymers and functional materials. Another approach utilizes hydrostannylation of P₄ to create versatile monophosphorus species that can be further functionalized.[7] These methods provide direct access to monomers that can be polymerized to create materials for applications ranging from flame retardants to drug delivery systems.[3][7]
Experimental Protocol 1: Photocatalytic Synthesis of Triarylphosphines from Yellow Phosphorus
This protocol is adapted from the work of Wolf and co-workers on the direct photocatalytic transformation of white phosphorus.[6] It describes the synthesis of triphenylphosphine (B44618) from yellow phosphorus, an aryl iodide, and a photocatalyst.
Materials:
-
Yellow phosphorus (P₄) (Caution: Highly toxic and pyrophoric)
-
Aryl iodide (e.g., iodobenzene)
-
Triethylamine (B128534) (Et₃N)
-
Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Schlenk tube or similar inert atmosphere reaction vessel
-
Blue LED light source (455 nm)
-
Water-cooled reaction block
-
Triphenylphosphine oxide (Ph₃PO) as an internal standard for NMR analysis
Procedure:
-
Inside a glovebox under a nitrogen atmosphere, add the iridium photocatalyst (e.g., 1-2 mol%) to a Schlenk tube.
-
Add yellow phosphorus (P₄, 0.1 mmol scale), aryl iodide (e.g., iodobenzene, 3-5 equivalents per P atom), and triethylamine (2-3 equivalents per P atom) to the tube.
-
Add the anhydrous and degassed solvent (e.g., acetonitrile) to the desired concentration.
-
Seal the tube, remove it from the glovebox, and place it in a water-cooled block.
-
Irradiate the reaction mixture with a blue LED light source (455 nm) for 16-24 hours with vigorous stirring.[6]
-
After the reaction is complete, quench the reaction mixture carefully according to standard laboratory procedures for handling phosphorus compounds.
-
For quantitative analysis, a known amount of an internal standard (e.g., Ph₃PO) can be added.[6]
-
The product yield and conversion can be determined by ³¹P NMR spectroscopy.
Quantitative Data Summary
The following table summarizes representative data for the photocatalytic synthesis of triarylphosphines.
| Entry | Aryl Iodide | Catalyst Loading (mol%) | Time (h) | Conversion (%)[6] | Yield of Ar₃P (%)[6] |
| 1 | Iodobenzene | 1 | 16 | >95 | 85 |
| 2 | 4-Iodotoluene | 1 | 16 | >95 | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 1 | 16 | >95 | 78 |
Reaction Workflow
Below is a diagram illustrating the general workflow for the photocatalytic synthesis of triarylphosphine monomers from yellow phosphorus.
Caption: General workflow for synthesizing phosphorus-containing polymers from P₄.
Application Note 2: Synthesis of Polyphosphazenes from Phosphorus Precursors
Polyphosphazenes are a prominent class of inorganic polymers with a backbone of alternating phosphorus and nitrogen atoms.[8][9] They are known for their versatility, as the side groups attached to the phosphorus atoms can be easily modified, allowing for the tuning of their physicochemical properties.[8] This makes them highly attractive for biomedical applications, including drug delivery, tissue engineering, and bioimaging.[8][10]
While the direct synthesis of polyphosphazenes from yellow phosphorus is not a common one-step reaction, precursors derived from phosphorus chemistry are essential. The traditional and most prevalent route to high molecular weight polyphosphazenes is the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene ([NPCl₂]₃).[11] This trimer can be synthesized from phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride.[11] PCl₅ itself is produced from the chlorination of elemental phosphorus. More recent advancements have focused on living cationic polymerization of phosphoranimines, which allows for greater control over molecular weight and polydispersity, a crucial aspect for medical applications.[12][13]
Experimental Protocol 2: 'Living' Cationic Polymerization of a Phosphoranimine to Poly(dichlorophosphazene) (B1141720)
This protocol is based on the 'living' cationic polymerization method which provides well-defined poly(dichlorophosphazene), a key precursor for functional polyphosphazenes.[12]
Materials:
-
Trichlorosilylaminophosphine (Cl₃P=NSiMe₃) monomer
-
Phosphorus pentachloride (PCl₅) as an initiator
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) as a solvent
-
Sodium trifluoroethoxide (NaOCH₂CF₃) for substitution reaction
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere glovebox and Schlenk line equipment
Procedure:
-
All manipulations should be performed under a dry argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.
-
In a glovebox, prepare a stock solution of the PCl₅ initiator in anhydrous CH₂Cl₂.
-
In a reaction flask, dissolve the Cl₃P=NSiMe₃ monomer in anhydrous CH₂Cl₂.
-
Initiate the polymerization by adding a calculated amount of the PCl₅ initiator solution to the monomer solution at room temperature (25 °C). The monomer-to-initiator ratio will determine the target molecular weight.[12]
-
Allow the polymerization to proceed for 1-2 hours at 25 °C. The reaction progress can be monitored by ³¹P NMR spectroscopy.[12]
-
To create a functional polymer, the resulting poly(dichlorophosphazene) ([NPCl₂]n) is derivatized. Prepare a solution of sodium trifluoroethoxide in anhydrous THF.
-
Add the poly(dichlorophosphazene) solution dropwise to the sodium trifluoroethoxide solution to replace the chlorine atoms with trifluoroethoxy groups.
-
Stir the reaction mixture for 24-48 hours at room temperature to ensure complete substitution.
-
Precipitate the final polymer, poly[bis(trifluoroethoxy)phosphazene], by adding the reaction solution to a non-solvent like water or hexane.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and NMR spectroscopy for structural confirmation.
Quantitative Data Summary
The table below shows the relationship between the monomer-to-initiator ratio and the resulting polymer characteristics for the living cationic polymerization of Cl₃P=NSiMe₃.
| Monomer/Initiator Ratio | Mn (GPC, g/mol )[12] | Mw (GPC, g/mol )[12] | PDI (Mw/Mn)[12] |
| 50 | 11,000 | 12,300 | 1.12 |
| 100 | 21,500 | 24,100 | 1.12 |
| 200 | 41,000 | 47,300 | 1.15 |
| 400 | 79,900 | 94,300 | 1.18 |
Polymerization Pathway
This diagram illustrates the synthetic pathway from a phosphorus-based monomer to a functional polyphosphazene.
Caption: Pathway for synthesizing functional polyphosphazenes via living polymerization.
Application Note 3: Red Phosphorus as a Polymeric Flame Retardant
Red phosphorus is a polymeric allotrope of phosphorus and is used directly as a flame-retardant additive in various polymers.[14][15] Unlike yellow phosphorus, red phosphorus is more stable, less toxic, and not pyrophoric, making it a commercially viable flame retardant.[14] It is typically produced by heating white phosphorus in an inert atmosphere.[15] When incorporated into a polymer matrix, red phosphorus can act in both the condensed and gas phases during combustion. In the solid phase, it promotes char formation, creating a protective layer that insulates the underlying material. In the gas phase, it can release phosphorus-containing radicals that scavenge flammable radicals, thus inhibiting the combustion process.
The effectiveness of red phosphorus as a flame retardant is highly dependent on its phosphorus content in the final polymer blend.[14] It is often used in combination with other additives to enhance its performance and address issues such as the generation of phosphine (B1218219) gas during processing.
Protocol 3: Incorporation of Red Phosphorus into an Epoxy Resin
This protocol describes a general method for incorporating red phosphorus as a flame retardant into a standard epoxy resin system.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) type epoxy resin
-
Hardener (e.g., 4,4'-diaminodiphenyl methane, DDM)
-
Red phosphorus powder (microencapsulated or stabilized grade is recommended for safer handling and better dispersion)
-
Mechanical stirrer
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Preheat the DGEBA epoxy resin to approximately 80 °C to reduce its viscosity.
-
Add the desired amount of red phosphorus powder (e.g., 5-15 wt%) to the preheated resin.
-
Mechanically stir the mixture at a high speed (e.g., 1000-2000 rpm) for 1-2 hours to ensure uniform dispersion of the red phosphorus particles. It is beneficial to perform this step under a slight vacuum to remove entrapped air.
-
Cool the mixture to a temperature suitable for adding the hardener (e.g., 60-70 °C).
-
Add the stoichiometric amount of the hardener (DDM) to the epoxy/red phosphorus mixture and stir for another 10-15 minutes until the hardener is completely dissolved and the mixture is homogeneous.
-
Pour the final mixture into preheated molds.
-
Cure the samples in an oven. A typical curing cycle might be 2 hours at 120 °C followed by 2 hours at 150 °C. The exact cycle will depend on the specific resin and hardener system.
-
After curing, allow the samples to cool down slowly to room temperature to avoid internal stresses.
-
The prepared samples can then be subjected to flammability tests such as UL-94 or Limiting Oxygen Index (LOI).
Quantitative Data Summary
The following table illustrates the effect of red phosphorus loading on the flame retardancy of an epoxy resin composite.
| Sample ID | Red Phosphorus (wt%) | LOI (%) | UL-94 Rating |
| EP-0 | 0 | 22.5 | No Rating |
| EP-RP5 | 5 | 28.0 | V-1 |
| EP-RP10 | 10 | 35.5 | V-0 |
| EP-RP15 | 15 | 42.0 | V-0 |
Note: Data are representative and can vary based on the specific polymer system and test conditions.
Logical Relationship Diagram
This diagram shows the relationship between the different allotropes of phosphorus and their role in creating flame-retardant polymers.
Caption: Conversion of phosphorus allotropes for flame retardant applications.
References
- 1. Recent Breakthroughs in P4 Chemistry: Towards Practical, Direct Transformations into P1 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct catalytic transformation of white phosphorus into arylphosphines and phosphonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. mdpi.com [mdpi.com]
- 9. Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphosphazene-Based Biomaterials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 15. Phosphorus - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Yellow Phosphorus as a Reducing Agent in Inorganic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow phosphorus (P₄), the most common allotrope of elemental phosphorus, is a highly reactive and versatile reagent in inorganic synthesis. Its strong reducing potential makes it a valuable tool for the preparation of a variety of inorganic compounds, particularly metal phosphides. This document provides detailed application notes and experimental protocols for the use of yellow phosphorus as a reducing agent in the synthesis of transition metal and aluminum phosphides.
Extreme Caution is Advised: Yellow phosphorus is highly toxic, pyrophoric, and can cause severe burns.[1][2] All handling and reactions must be conducted under strict safety protocols in a controlled laboratory environment by trained personnel.[2][3][4]
Core Applications: Synthesis of Metal Phosphides
Yellow phosphorus serves as both a reductant and a phosphorus source in the synthesis of metal phosphides. The general principle involves the reduction of a metal salt or the direct reaction with a metal powder at elevated temperatures. Two primary methods are highlighted here: solvothermal synthesis for transition metal phosphides and direct reaction for aluminum phosphide (B1233454).
Application 1: Solvothermal Synthesis of Transition Metal Phosphides
Solvothermal synthesis utilizing yellow phosphorus offers a low-temperature route to various transition metal phosphides, including those of cobalt, nickel, and copper.[5][6] This method allows for the formation of nano- or submicrometer-sized particles of amorphous metal phosphides, which can be subsequently crystallized through annealing.[5]
Reaction Scheme:
MClₓ + P₄ (yellow) → MPᵧ + byproducts
(Where M = Co, Ni, Cu; x = 2; y varies depending on the metal and reaction conditions)
Experimental Protocols
Protocol 1.1: Synthesis of Phosphorus-Rich Transition Metal Phosphides in Superheated Toluene (B28343)
This protocol is adapted from the work of Barry et al. (2008) for the synthesis of CoP₃, NiP₂, and CuP₂.[5]
Materials:
-
Anhydrous metal chloride (CoCl₂, NiCl₂, or CuCl₂)
-
Yellow phosphorus (P₄)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Autoclave or high-pressure reactor
Procedure:
-
Preparation: In a glovebox, load a glass liner for the autoclave with the desired anhydrous metal chloride and a stoichiometric excess of yellow phosphorus.
-
Assembly: Transfer the sealed liner into a high-pressure reactor. Add anhydrous toluene as the solvent.
-
Reaction: Seal the reactor and heat it to 275 °C. The reaction is typically carried out for a duration of 12-24 hours.
-
Cooling and Isolation: After the reaction, allow the reactor to cool to room temperature. The resulting solid product is collected by filtration, washed with an appropriate solvent (e.g., toluene, followed by ethanol) to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum.
-
Annealing (Optional): The as-synthesized amorphous metal phosphide can be crystallized by annealing at temperatures between 350–500 °C under an inert atmosphere.[5]
Protocol 1.2: Mild-Temperature Synthesis of Transition Metal Phosphides in Ethylenediamine (B42938)
This protocol provides a lower-temperature alternative for the synthesis of metal phosphides like Co₂P, Ni₂P, and Cu₃P.[6]
Materials:
-
Metal halide (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Yellow phosphorus (P₄)
-
Ethylenediamine
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a typical synthesis, dissolve the metal halide in ethylenediamine in a Teflon liner.
-
Addition of Phosphorus: Carefully add yellow phosphorus to the solution.
-
Reaction: Seal the liner inside a stainless steel autoclave and heat to a temperature between 80-140 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, the product is collected by filtration, washed with ethanol (B145695) and distilled water, and dried under vacuum.
Quantitative Data for Solvothermal Synthesis
| Product | Metal Precursor | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Post-Annealing Temp (°C) |
| CoP₃ (amorphous) | CoCl₂ | Toluene | 275 | Autogenic | 12-24 | 350-500 |
| NiP₂ (amorphous) | NiCl₂ | Toluene | 275 | Autogenic | 12-24 | 350-500 |
| CuP₂ (amorphous) | CuCl₂ | Toluene | 275 | Autogenic | 12-24 | 350-500 |
| Co₂P (nanocrystalline) | CoCl₂·6H₂O | Ethylenediamine | 80-140 | Autogenic | 12-24 | N/A |
| Ni₂P (nanocrystalline) | NiCl₂·6H₂O | Ethylenediamine | 80-140 | Autogenic | 12-24 | N/A |
| Cu₃P (nanocrystalline) | CuCl₂·2H₂O | Ethylenediamine | 80-140 | Autogenic | 12-24 | N/A |
Application 2: Direct Synthesis of Aluminum Phosphide
Yellow phosphorus can be used to directly synthesize aluminum phosphide (AlP) by reaction with aluminum powder at elevated temperatures.[7][8][9][10] This reaction is highly exothermic.
Reaction Scheme:
4Al + P₄ (yellow) → 4AlP
Experimental Protocol
Protocol 2.1: Direct Reaction of Aluminum Powder with Yellow Phosphorus
This protocol is based on general procedures for AlP synthesis.[7][8][10]
Materials:
-
Fine aluminum powder
-
Yellow phosphorus (P₄)
-
Inert gas (e.g., Argon or Nitrogen)
-
Tube furnace or a reaction chamber
-
Catalyst (optional, e.g., iodine or a halogen compound)[7]
Procedure:
-
Inert Atmosphere: The reaction must be carried out in an inert atmosphere to prevent the oxidation of the reactants and product. Purge the reaction vessel (e.g., a quartz tube in a tube furnace) with an inert gas.
-
Reactant Loading: Place the finely divided aluminum powder in the reaction vessel.
-
Heating: Heat the aluminum powder to the reaction temperature, typically between 300 °C and 600 °C.[7]
-
Introduction of Phosphorus: Slowly introduce molten yellow phosphorus to the heated aluminum powder. The yellow phosphorus can be melted by gentle heating (melting point ~44.1 °C) and added dropwise.
-
Reaction Control: The reaction is highly exothermic. The rate of addition of yellow phosphorus should be carefully controlled to manage the reaction temperature.
-
Cooling and Handling: After the reaction is complete, cool the product to room temperature under an inert atmosphere. The resulting aluminum phosphide should be handled with care as it reacts with moisture to produce highly toxic phosphine (B1218219) gas.
Quantitative Data for Aluminum Phosphide Synthesis
| Reactant 1 | Reactant 2 | Catalyst (optional) | Temperature (°C) | Atmosphere |
| Aluminum Powder | Yellow Phosphorus | I₂, Br₂, Cl₂ or their compounds | 300-600 | Inert Gas (Ar, N₂) |
Safety Precautions
Yellow phosphorus is an extremely hazardous substance and requires stringent safety measures.
-
Toxicity: Highly toxic by ingestion, inhalation, and skin absorption.[1] The lethal dose for humans is estimated to be 50-100 mg.
-
Flammability: Spontaneously ignites in air at temperatures above 30 °C.[1] It must be stored and handled under water or an inert atmosphere.[2]
-
Burns: Causes severe, deep, and slow-healing chemical and thermal burns upon contact with skin.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a fire-retardant lab coat.[1][2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox.[2]
-
Spills: In case of a spill, immediately cover the area with wet sand or earth and keep it wet.[2]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2] For ingestion, do NOT induce vomiting and seek immediate medical attention.[2]
Diagrams
Caption: Workflow for the solvothermal synthesis of transition metal phosphides.
Caption: Role of yellow phosphorus as a reducing agent in metal phosphide synthesis.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Indian Standard: PHOSPHORUS (WHITE OR YELLOW)-CODE OF SAFETY [dn790007.ca.archive.org]
- 4. research.uga.edu [research.uga.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. US4331642A - Process for preparing aluminum or magnesium phosphide - Google Patents [patents.google.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 10. CN102351158A - Process of producing aluminum phosphide from yellow phosphorus and recovering byproducts simultaneously - Google Patents [patents.google.com]
Application Notes and Protocols for the Electrochemical Activation of Yellow Phosphorus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the electrochemical activation of yellow phosphorus (P₄), a critical starting material in phosphorus chemistry. Electrochemical methods offer a promising green alternative to traditional processes that often rely on hazardous reagents like chlorine gas and produce significant waste. The following sections detail three key electrochemical strategies for the functionalization of P₄: Tandem Electro-thermal Oxidation, Reductive Functionalization, and the Electrosynthesis of Key Phosphorus Building Blocks.
Tandem Electro-thermal Oxidation for the Synthesis of Trivalent Organophosphorus Compounds
The direct electro-oxidation of yellow phosphorus to trivalent organophosphorus compounds (OPCs(III)) is hampered by over-oxidation, as the desired products often have lower oxidation potentials than P₄ itself.[1][2][3] A tandem electro-thermal strategy circumvents this challenge by separating the electrochemical and chemical functionalization steps.[1] First, an electrophilic and oxidation-resistant phosphorus transfer reagent is generated electrochemically. This intermediate is then isolated and used in a subsequent thermal reaction to produce the final OPC(III).[2][3]
A key example of this approach is the synthesis of P[OCH(CF₃)₂]₃ using hexafluoroisopropanol (HFIP) as a transfer reagent.[1][2][3] The strong electron-withdrawing trifluoromethyl groups in HFIP make the resulting phosphorus intermediate more electrophilic and resistant to further oxidation.[1] A tetrabutylammonium (B224687) iodide (TBAI) and 4-dimethylaminopyridine (B28879) (DMAP) adduct can be used as a catalytic system to facilitate the initial oxidation of P₄.[2][3]
Experimental Protocol: Adduct-Catalyzed Electro-thermal Synthesis of P[OCH(CF₃)₂]₃
This protocol is adapted from the work of Lei et al.[1][2][3]
Materials and Equipment:
-
Undivided electrochemical cell
-
Reticulated vitreous carbon (RVC) anode and cathode
-
DC power supply
-
Yellow phosphorus (P₄)
-
Hexafluoroisopropanol (HFIP)
-
Tetrabutylammonium iodide (TBAI)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for inert atmosphere synthesis
-
Schlenk line or glovebox
Procedure:
-
Electrolyte Preparation: In an inert atmosphere, dissolve TBAI (0.2 M) and DMAP (0.2 M) in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble the undivided cell with the RVC anode and cathode. Add the electrolyte solution to the cell.
-
Reactant Addition: Under an inert atmosphere, add yellow phosphorus (1.0 eq) and HFIP (3.0 eq) to the electrolyte.
-
Electrolysis:
-
Apply a constant current to the cell. The specific current density will depend on the scale of the reaction and should be optimized.
-
Continue the electrolysis until the P₄ is consumed (monitor by ³¹P NMR).
-
-
Work-up and Isolation of the Intermediate:
-
Upon completion of the electrolysis, remove the electrolyte from the cell under an inert atmosphere.
-
The resulting solution contains the electrophilic phosphorus transfer reagent, P[OCH(CF₃)₂]₃.
-
-
Thermochemical Functionalization (Example with a generic nucleophile Nu-H):
-
To the solution containing P[OCH(CF₃)₂]₃, add the desired nucleophile (e.g., an alcohol or amine).
-
Heat the reaction mixture to drive the substitution reaction and form the desired OPC(III) (P(Nu)₃) and regenerate HFIP.
-
The product can be isolated and purified using standard techniques such as distillation or chromatography.
-
Signaling Pathway Diagram
References
- 1. Synthesis of organophosphorus (III) compounds from white phosphorus enabled by a tandem electrothermal process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Adduct-catalyzed tandem electro-thermal synthesis of organophosphorus (III) compounds from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonochemical Activation of White/Yellow Phosphorus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of white/yellow phosphorus (P₄) is a critical step in the synthesis of a vast array of organophosphorus compounds essential for pharmaceuticals, materials science, and agrochemicals.[1] Traditional methods often rely on the hazardous intermediate phosphorus trichloride (B1173362) (PCl₃), prompting research into direct functionalization pathways.[2] Sonochemistry, the application of high-intensity ultrasound to chemical reactions, offers a promising green chemistry approach to activate P₄ by creating localized high-pressure and high-temperature "hot spots" through acoustic cavitation.[3][4] This document provides detailed application notes and proposed protocols for the sonochemical activation of white/yellow phosphorus, aiming to enhance reaction rates, improve yields, and promote safer, more efficient syntheses of valuable organophosphorus compounds.[5] While direct, documented sonochemical protocols for P₄ functionalization are sparse, the principles of sonochemistry and the known reactivity of P₄ allow for the formulation of robust experimental designs.[6]
Introduction to Sonochemical Activation of Phosphorus
White phosphorus (P₄) is a metastable allotrope characterized by a tetrahedral structure with significant ring strain, making it kinetically reactive.[2] However, breaking the P-P bonds to form functionalized organophosphorus compounds often requires harsh conditions or highly reactive reagents.[7] Sonochemistry presents a unique method for energy input into a chemical system. The process involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid, a phenomenon known as acoustic cavitation.[3][8] This collapse generates localized hot spots with transient temperatures and pressures that can reach up to 5000 K and 1000 atm, respectively, with heating and cooling rates exceeding 10¹⁰ K/s.[4]
These extreme conditions can lead to:
-
Homolytic bond cleavage and the formation of radical species.
-
Excitation of reagents to higher energy states.
-
Mechanical effects such as microjetting and shockwaves that can clean and activate the surface of solid reactants and enhance mass transport.[9]
In the context of white phosphorus, which is a solid at room temperature (melting point ~44.1 °C), the mechanical effects of ultrasound can be particularly beneficial for dispersing the solid and creating a highly reactive surface. The high energy of the cavitation collapse can directly contribute to the cleavage of the P-P bonds, initiating its functionalization.
Safety Precautions for Handling White/Yellow Phosphorus
White and yellow phosphorus are extremely toxic and pyrophoric, igniting spontaneously in air.[10] All manipulations must be conducted with stringent safety measures in place.
-
Handling: Always handle white phosphorus under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[6] Use forceps for manipulation.[6]
-
Storage: Store under water or an inert gas in a tightly sealed container in a cool, well-ventilated area away from heat and incompatible materials.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, a face shield, a fire-retardant laboratory coat, and impervious gloves.[10]
-
Emergency Procedures: In case of skin contact, immediately brush off any visible solids and rinse with copious amounts of water for at least 15 minutes.[6] For fires, flood with water and cover with wet sand.[6] Keep a supply of wet sand readily available in the work area.[6]
Experimental Protocols (Proposed)
The following protocols are proposed based on established methods for the direct functionalization of white phosphorus, adapted for a sonochemical setup. Researchers should perform small-scale pilot experiments to determine optimal conditions.
General Sonochemical Reactor Setup
A typical sonochemical setup consists of an ultrasonic processor (sonicator) with a probe (horn) or an ultrasonic cleaning bath. For direct immersion and efficient energy transfer, a probe-type sonicator is recommended. The reaction vessel should be equipped with a cooling system to manage the bulk reaction temperature, as prolonged sonication can cause significant heating. The setup should also allow for working under an inert atmosphere.
Protocol 1: Proposed Sonochemical Synthesis of Triarylphosphines
This protocol is adapted from photocatalytic methods for the arylation of P₄, with ultrasound as the primary activation source.[1][11]
Objective: To synthesize triarylphosphines directly from white phosphorus and aryl iodides.
Materials:
-
White phosphorus (P₄)
-
Aryl iodide (e.g., iodobenzene)
-
Triethylamine (B128534) (Et₃N) as a sacrificial electron donor and base
-
Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or DMF)
-
Ultrasonic processor with a titanium probe (e.g., 20 kHz)
-
Schlenk flask or a custom reaction vessel with a cooling jacket and ports for the ultrasonic probe, inert gas inlet/outlet, and septum for reagent addition.
Procedure:
-
Under an inert atmosphere, add a magnetic stir bar and the desired amount of white phosphorus to the reaction vessel.
-
Add the anhydrous, degassed solvent to dissolve the P₄.
-
Place the reaction vessel in a cooling bath set to the desired temperature (e.g., 20-25 °C).
-
Submerge the ultrasonic probe into the solution. Ensure the tip is well below the liquid surface but not touching the vessel walls.
-
Seal the vessel and purge with an inert gas.
-
Add the aryl iodide and triethylamine to the reaction mixture via syringe.
-
Begin sonication at a specific power output (e.g., 50-100 W/cm²). The sonication can be applied continuously or in pulses to control the temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by carefully adding a suitable reagent (e.g., sulfur to form the corresponding phosphine (B1218219) sulfide, which is easier to handle and purify).
-
Purify the product using standard chromatographic techniques.
Protocol 2: Proposed Sonochemical P-C Bond Formation via Radical Addition
This protocol is based on the generation of carbon-centered radicals that can be trapped by P₄.[12]
Objective: To synthesize trialkylphosphines from white phosphorus and alkyl iodides.
Materials:
-
White phosphorus (P₄)
-
Alkyl iodide (e.g., a fluorous alkyl iodide for easier product separation)
-
A suitable reducing agent (e.g., SmI₂)
-
Anhydrous and degassed THF
-
Sonochemical equipment as described in Protocol 3.2.
Procedure:
-
In an inert atmosphere, add the reducing agent to the reaction vessel.
-
Add anhydrous, degassed THF.
-
Introduce the alkyl iodide to the mixture.
-
Add a solution of white phosphorus in THF.
-
Commence sonication at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction by ³¹P NMR spectroscopy. The disappearance of the P₄ signal and the appearance of new signals corresponding to the trialkylphosphine will indicate reaction progress.
-
After the reaction is complete, perform an appropriate workup to isolate the product. This may involve filtration to remove inorganic salts and removal of the solvent under reduced pressure.
-
Purify the trialkylphosphine by distillation or chromatography.
Quantitative Data from Direct P₄ Functionalization (Non-Sonochemical Methods)
The following tables summarize quantitative data from recent successful direct functionalization of white phosphorus using methods other than sonochemistry. These results serve as a benchmark for the development of sonochemical protocols.
Table 1: Direct Synthesis of Organophosphorus Compounds from White Phosphorus
| Product Type | Reagents | Conditions | Yield (%) | Reference |
| Triarylphosphines | P₄, Aryl Iodides, Et₃N | Ir-based photocatalyst, blue LEDs | 60-85 | [1] |
| Phosphoryltriacetates | P₄, α-bromo esters | fac-Ir(ppy)₃ photocatalyst, blue LEDs | Moderate to good | [2] |
| Phospholyl lithiums | P₄, 1,4-dilithio-1,3-butadienes | Toluene, rt | Quantitative | [2] |
| 1,2,3-triphosphol-2-ides | P₄, Anionic dicarbenes | Toluene, rt | up to 98 | [3][10] |
| Phosphoramidodithioates | P₄, Disulfides, Amines, KOH | DMSO, 60 °C | Good | [9] |
Table 2: Synthesis of Monophosphorus Species from P₄ via Hydrostannylation
| Product | Electrophile | Conditions | Yield (%) | Reference |
| PH₃ | H⁺ | "One-pot" with Bu₃SnH | High efficiency | [7] |
| P(C(O)R)₃ | RC(O)Cl, Base | "One-pot" with Bu₃SnH | Good | [7] |
| [R₄P]Br | RBr, Base | "One-pot" with Bu₃SnH | Good | [7] |
Visualizations
Signaling Pathway: The Mechanism of Sonochemical Activation
Caption: Mechanism of sonochemical activation via acoustic cavitation.
Experimental Workflow: Proposed Sonochemical Functionalization of P₄
Caption: Proposed workflow for the sonochemical functionalization of P₄.
Logical Relationship: Direct vs. Indirect Functionalization of White Phosphorus
Caption: Comparison of indirect and direct P₄ functionalization pathways.
Applications in Drug Development
The direct synthesis of organophosphorus compounds from P₄ opens up more efficient routes to valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] Phosphorus-containing moieties are present in many drugs, where they can act as phosphate (B84403) mimics, improve solubility, or serve as part of a prodrug strategy.[13] Sonochemical activation could provide rapid access to libraries of novel organophosphorus compounds for screening and lead optimization, accelerating the drug discovery process. For instance, the efficient synthesis of phosphine ligands for cross-coupling reactions or the direct incorporation of phosphorus into complex organic scaffolds could be facilitated by this green chemistry approach.
Conclusion
The sonochemical activation of white/yellow phosphorus represents a promising, yet underexplored, frontier in organophosphorus chemistry. The extreme conditions generated by acoustic cavitation have the potential to overcome the activation energy for P-P bond cleavage, enabling direct functionalization under potentially milder bulk conditions than traditional methods. The proposed protocols in this document provide a starting point for researchers to explore this green and efficient activation method. The development of successful sonochemical routes for P₄ conversion would be a significant advancement, offering safer and more sustainable pathways to a wide range of valuable phosphorus-containing molecules for various applications, including drug development.
References
- 1. Recent Breakthroughs in P4 Chemistry: Towards Practical, Direct Transformations into P1 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress on the functionalization of white phosphorus in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonochemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 10. scispace.com [scispace.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Recent progress on the functionalization of white phosphorus in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Industrial Production of Yellow Phosphorus from Phosphate Rock
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the industrial-scale production of yellow phosphorus (P₄) from phosphate (B84403) rock, a critical starting material for numerous compounds in the pharmaceutical and chemical industries.
Introduction
Yellow phosphorus, a soft, waxy solid, is the most common allotrope of phosphorus produced industrially. It is a highly reactive element and a key precursor for a vast array of chemicals, including phosphoric acid, phosphorus trichloride, and various organophosphorus compounds used in agrochemicals, flame retardants, and pharmaceuticals.[1] The primary method for its production is the thermal reduction of phosphate rock in an electric arc furnace.[1] This process is energy-intensive and requires stringent safety and environmental controls due to the toxic and flammable nature of yellow phosphorus.[1][2]
Raw Materials
The selection and preparation of raw materials are crucial for efficient yellow phosphorus production. The primary feedstocks are phosphate rock, a reductant (coke), and a flux (silica).[1][2]
Table 1: Typical Composition of Raw Materials
| Raw Material | Key Component | Typical Content (%) | Important Considerations |
| Phosphate Rock | Phosphorus Pentoxide (P₂O₅) | 28 - 34% | Low levels of impurities like iron, aluminum, and magnesium are desirable to improve furnace efficiency and reduce slag volume.[1] |
| Coke | Fixed Carbon | ≥ 80% | Low ash content is necessary to prevent contamination of the product.[3] |
| Silica (B1680970) (Quartzite) | Silicon Dioxide (SiO₂) | High Purity | Acts as a flux to facilitate the reduction reaction and form a molten slag.[1] |
Industrial Production Protocol: The Electric Furnace Method
The industrial production of yellow phosphorus is predominantly carried out using the electric furnace method. This process can be broken down into several key stages:
3.1. Raw Material Preparation
-
Crushing and Grinding: Phosphate rock is crushed and ground into a powder.[4]
-
Sintering/Nodulizing: The powdered phosphate rock is heated under high pressure at temperatures between 1280°C and 1400°C. This process, known as sintering, improves the material's electrical resistivity and mechanical strength.[4]
-
Screening and Blending: The sintered phosphate rock, coke, and silica are screened for appropriate particle size and then blended in a specific ratio to ensure a consistent feed composition for the furnace.[1]
3.2. Smelting in the Electric Arc Furnace
-
Furnace Charging: The prepared mixture of phosphate rock, coke, and silica is continuously fed into a closed electric arc furnace.[1]
-
Heating and Reduction: Graphite electrodes deliver a high-voltage electric current (250-300 V AC, three-phase) into the furnace, raising the internal temperature to 1300-1500°C.[1][4][5] At these high temperatures, the carbon from the coke reduces the phosphate in the rock to elemental phosphorus. The silica acts as a flux, reacting with the calcium in the phosphate rock to form a molten calcium silicate (B1173343) slag.[1]
-
Primary Reaction: 2 Ca₃(PO₄)₂ + 6 SiO₂ + 10 C → P₄ + 10 CO + 6 CaSiO₃[1]
-
3.3. Phosphorus Vapor Condensation and Collection
-
Vapor Extraction: The elemental phosphorus is liberated as a vapor (P₄) along with carbon monoxide (CO) gas.[1] This furnace gas, which also contains dust particles, is drawn off from the top of the furnace.[4]
-
Dust Removal: The hot gas stream is passed through an electrostatic precipitator or a dry dust removal system to remove entrained dust particles.[4][6] The temperature of the gas entering the filtration system is maintained at approximately 250-300°C.[6]
-
Condensation: The purified phosphorus vapor is then directed to a condenser, typically a water-spray tower, where it is rapidly cooled and condensed into liquid yellow phosphorus.[4] This rapid quenching is crucial to prevent re-oxidation.[1]
-
Collection and Storage: The liquid yellow phosphorus is collected under a layer of water in storage tanks to prevent its spontaneous ignition in air.[1][4] It is then stored in stainless steel drums or lined containers, always submerged in water.[1]
Table 2: Operating Parameters for the Electric Furnace Method
| Parameter | Value | Unit |
| Furnace Temperature | 1300 - 1500 | °C |
| Electrode Voltage | 250 - 300 | V (AC, 3-phase) |
| Gas Temperature (pre-filtration) | ~250 - 300 | °C |
Purification of Crude Yellow Phosphorus
The crude yellow phosphorus obtained from the furnace contains various impurities that can affect its quality and the performance of downstream products.[7] Common impurities include arsenic, sulfur, silicon, iron, and organic compounds.[7]
4.1. Purification Protocols
Several methods are employed for the purification of yellow phosphorus:
-
Activated Carbon Adsorption: This is a widely used method for decolorizing and removing impurities.[7]
-
Liquid-Phase Contact Adsorption: The molten yellow phosphorus is stirred with activated carbon, followed by filtration to remove the carbon and adsorbed impurities.[7]
-
Fixed-Bed Filtration: Molten yellow phosphorus is passed through a filter bed containing activated carbon for continuous purification.[7]
-
-
Acid Washing: Washing the melted phosphorus with sulfuric acid is an effective but corrosive method.[8]
-
Oxidation: Treatment with oxidizing agents like hydrogen peroxide can convert metallic impurities into water-soluble ionic forms that can be separated.[9] The process is typically carried out at temperatures between 45°C and 75°C.[9]
Table 3: Common Impurities in Crude Yellow Phosphorus
| Impurity | Chemical Symbol/Formula | Typical Removal Method |
| Arsenic | As | Oxidation, Activated Carbon Adsorption |
| Sulfur | S | Activated Carbon Adsorption |
| Silicon | Si | Activated Carbon Adsorption |
| Iron | Fe | Oxidation, Activated Carbon Adsorption |
| Organic Compounds | Various | Activated Carbon Adsorption, Sulfuric Acid Washing |
Byproducts and Waste Management
The production of yellow phosphorus generates significant byproducts and waste streams that require proper management.
-
Calcium Silicate Slag: For every ton of yellow phosphorus produced, approximately 8-12 tons of slag are generated.[10] This slag is primarily composed of calcium silicate and can be repurposed as a construction additive or used in the production of silicon-based fertilizers.[1][11]
-
Carbon Monoxide (CO) Gas: The CO-rich off-gas is typically scrubbed and can be utilized as a fuel for preheating raw materials or for power generation.[1]
-
Phosphorus Sludge: This is a hazardous waste containing elemental phosphorus, water, and silica, and its disposal requires special handling.
-
Wastewater: Wastewater from the process contains dissolved phosphorus and fluoride (B91410) and must be treated before discharge.
Table 4: Byproducts of Yellow Phosphorus Production
| Byproduct | Composition | Potential Use/Management |
| Calcium Silicate Slag | Primarily CaSiO₃ | Construction material, fertilizer production[1][11] |
| Furnace Off-Gas | High concentration of CO | Fuel for heating or power generation[1] |
| Phosphorus Sludge | P₄, H₂O, SiO₂ | Hazardous waste, requires specialized disposal |
| Wastewater | Dissolved phosphorus and fluoride | Requires treatment before discharge |
Visualized Workflows and Pathways
References
- 1. From Rock to Reactant: A Comprehensive Guide to Yellow Phosphorus Production and Its Role in Modern Industry [chemanalyst.com]
- 2. openpr.com [openpr.com]
- 3. CN1911790A - Method for preparing yellow phosphorus from phosphate rock - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Industrial yellow phosphorus-Yunnan Chengjiang Huaye [en.yncjhy.cn]
- 6. Method and equipment for recovering yellow phosphorus from electric furnace phosphorus-producing furnace gas and special phosphorus collecting device - Eureka | Patsnap [eureka.patsnap.com]
- 7. Activated Carbon for Yellow Phosphorus Purification [zhulincarbon.com]
- 8. US4664896A - Process for purifying yellow phosphorus - Google Patents [patents.google.com]
- 9. US9845241B2 - Method of purifying yellow phosphorus - Google Patents [patents.google.com]
- 10. Application of yellow phosphorus slag in resource recovery and environmental remediation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable and Clean Utilization of Yellow Phosphorus Slag (YPS): Activation and Preparation of Granular Rice Fertilizer | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stabilization of Yellow Phosphorus Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation, stabilization, and handling of yellow phosphorus solutions in a laboratory setting.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in the Solution Upon Standing
Possible Causes:
-
Low Solubility: The concentration of yellow phosphorus may exceed its solubility limit in the chosen solvent, especially if there are temperature fluctuations.
-
Reaction with Trace Impurities: Residual water, oxygen, or other impurities in the solvent can react with yellow phosphorus to form insoluble oxides or other degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce the conversion of yellow phosphorus to the less soluble red phosphorus allotrope.
Solutions:
-
Solvent Selection and Purity:
-
Use a solvent in which yellow phosphorus has high solubility. Carbon disulfide is an excellent solvent, though highly flammable and toxic.[1][2] Benzene and toluene (B28343) are also suitable options.
-
Ensure the solvent is anhydrous and deoxygenated. Use freshly distilled solvents or solvents from a solvent purification system. Purge the solvent with an inert gas (e.g., argon or nitrogen) before use.
-
-
Temperature Control:
-
Prepare and store the solution at a constant, controlled temperature. Avoid cycles of heating and cooling which can promote precipitation.
-
-
Inert Atmosphere:
-
Handle yellow phosphorus and its solutions under an inert atmosphere (e.g., in a glove box) to prevent oxidation.[1]
-
-
Light Protection:
-
Store solutions in amber glass bottles or wrap containers with aluminum foil to protect them from light.
-
Issue 2: Discoloration of the Solution (e.g., turning yellowish or reddish)
Possible Causes:
-
Formation of Red Phosphorus: Exposure to light or heat can cause the slow conversion of yellow phosphorus to red phosphorus, which can impart a reddish hue to the solution or appear as a reddish precipitate.
-
Oxidation: Slow reaction with dissolved oxygen can lead to the formation of yellow phosphorus oxides, causing a yellowish discoloration.
-
Reaction with Solvent: Some solvents may slowly react with yellow phosphorus over time, especially in the presence of impurities or upon exposure to energy (heat or light).
Solutions:
-
Minimize Light and Heat Exposure:
-
As with precipitation, store solutions in the dark and at a stable, cool temperature.
-
-
Deoxygenate Solvents:
-
Thoroughly deoxygenate the solvent before preparing the solution by sparging with an inert gas.
-
-
Consider Stabilizers (Antioxidants):
-
While not a standard documented practice for elemental phosphorus solutions, the use of antioxidants, such as phosphites, is a common strategy to prevent oxidative degradation in other materials like polymers.[3][4][5] Researchers could investigate the addition of a small amount of a soluble phosphite (B83602) antioxidant to scavenge trace oxygen. This is an area for experimental validation.
-
Issue 3: Inconsistent Concentration in Aliquots
Possible Causes:
-
Incomplete Dissolution: Yellow phosphorus may not have fully dissolved, leading to a non-homogeneous solution.
-
Precipitation: As discussed, precipitation of yellow phosphorus or its degradation products will lead to a decrease in the concentration of the supernatant.
-
Adsorption to Container Walls: Yellow phosphorus may adsorb to the surface of the storage container.
Solutions:
-
Ensure Complete Dissolution:
-
Use gentle agitation (e.g., a magnetic stirrer) under an inert atmosphere to ensure complete dissolution. Visually inspect for any undissolved particles before use.
-
-
Prevent Precipitation:
-
Follow the guidelines for preventing precipitation mentioned above (solvent purity, temperature control, inert atmosphere, light protection).
-
-
Container Material:
-
Use high-quality, clean glass containers. Avoid plastics where possible, as phosphorus may adsorb to or react with plasticizers.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing yellow phosphorus solutions?
A1: Carbon disulfide (CS2) offers the highest solubility for yellow phosphorus.[2] However, due to its high flammability, volatility, and toxicity, it requires stringent safety precautions. Other viable solvents include benzene, toluene, and diethyl ether, although the solubility is lower than in CS2.[1][2] The choice of solvent will depend on the specific experimental requirements and safety considerations.
Q2: How can I purify yellow phosphorus before preparing a solution to improve its stability?
A2: Impurities in yellow phosphorus can accelerate its degradation. Two common purification methods are:
-
Treatment with Activated Carbon: Melted yellow phosphorus can be treated with activated carbon to adsorb organic impurities.[6] The purified phosphorus can then be separated by filtration.
-
Washing with Oxidizing Acids: Washing molten yellow phosphorus with a dilute oxidizing acid solution (e.g., nitric acid or sulfuric acid) can help remove metallic impurities.[7][8] This should be followed by thorough washing with deoxygenated water to remove the acid.
Q3: Are there any known stabilizers for yellow phosphorus solutions?
A3: There is limited direct literature on the use of stabilizers for solutions of elemental yellow phosphorus. However, based on the principles of antioxidant chemistry, phosphite-based antioxidants could theoretically act as stabilizers by reacting with trace amounts of oxygen, thereby protecting the yellow phosphorus from oxidation.[3][4][5] This approach would require experimental validation to determine efficacy and potential interferences with downstream applications.
Q4: How should I store yellow phosphorus solutions for long-term use?
A4: For long-term storage, solutions should be prepared with high-purity, anhydrous, and deoxygenated solvents. They should be stored in airtight, amber glass containers under an inert atmosphere (e.g., argon or nitrogen) at a constant, cool temperature. It is recommended to prepare fresh solutions for critical experiments whenever possible.
Q5: What safety precautions should I take when working with yellow phosphorus and its solutions?
A5: Yellow phosphorus is highly toxic and pyrophoric (ignites spontaneously in air).[1]
-
Always handle solid yellow phosphorus under water.
-
Work with yellow phosphorus and its solutions in a well-ventilated fume hood or a glove box.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Be aware of the specific hazards of the solvent being used (e.g., flammability and toxicity of carbon disulfide).
-
Have appropriate fire-extinguishing media readily available (e.g., sand, Class D fire extinguisher). Do not use water on a phosphorus fire.
Quantitative Data
Table 1: Solubility of Yellow Phosphorus in Various Solvents
| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) |
| Carbon Disulfide | 89.8 | 10 |
| Benzene | 2.7 | 15 |
| Diethyl Ether | ~1 | 25 |
| Absolute Ethanol | 0.25 | 25 |
| Water | 0.00033 | 15 |
(Data compiled from various sources, including PubChem[2])
Experimental Protocols
Protocol 1: Preparation of a Standardized Yellow Phosphorus Solution in Toluene
Objective: To prepare a relatively stable stock solution of yellow phosphorus in toluene for experimental use.
Materials:
-
Yellow phosphorus, stored under water
-
Anhydrous toluene (freshly distilled or from a solvent purification system)
-
Argon or nitrogen gas supply
-
Schlenk line or glove box
-
Amber glass volumetric flask with a ground glass stopper or a septum-sealed vial
-
Syringes and needles
-
Analytical balance
Procedure:
-
Solvent Preparation: Deoxygenate the anhydrous toluene by bubbling with argon or nitrogen for at least 30 minutes.
-
Handling Yellow Phosphorus:
-
Under a fume hood, carefully transfer a piece of yellow phosphorus from its water storage to a beaker of deoxygenated water.
-
Quickly and carefully cut a small, desired amount of yellow phosphorus under the deoxygenated water.
-
Gently blot the piece of phosphorus dry with filter paper and immediately transfer it to a pre-weighed, argon-flushed vial.
-
Seal the vial and record the exact weight of the phosphorus.
-
-
Dissolution:
-
In a glove box or under a positive pressure of inert gas, add the deoxygenated toluene to the vial containing the yellow phosphorus to the desired volume.
-
Gently stir the solution with a magnetic stir bar until the phosphorus is completely dissolved.
-
-
Storage:
-
Store the solution in the sealed amber container, wrapped in parafilm, in a cool, dark place.
-
If not stored in a glove box, maintain a positive pressure of inert gas in the headspace of the container.
-
Protocol 2: Monitoring the Stability of a Yellow Phosphorus Solution
Objective: To determine the stability of a prepared yellow phosphorus solution over time.
Materials:
-
Prepared yellow phosphorus solution
-
UV-Vis spectrophotometer
-
Gas-tight cuvettes
-
Inert atmosphere (glove box or Schlenk line)
Procedure:
-
Initial Measurement:
-
Immediately after preparation, and working under an inert atmosphere, take an aliquot of the yellow phosphorus solution and dilute it to an appropriate concentration for UV-Vis analysis.
-
Record the absorbance spectrum, paying close attention to the characteristic absorbance peaks of yellow phosphorus.
-
-
Time-Course Monitoring:
-
Store the stock solution under the desired conditions (e.g., in the dark at room temperature).
-
At regular intervals (e.g., daily, weekly), take an aliquot of the solution under inert atmosphere and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at a characteristic wavelength against time. A decrease in absorbance indicates degradation of the yellow phosphorus.
-
The rate of degradation can be determined from the slope of this plot.
-
Visualizations
Caption: Workflow for preparing and stabilizing yellow phosphorus solutions.
Caption: Troubleshooting flowchart for unstable yellow phosphorus solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 5. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 6. US4664896A - Process for purifying yellow phosphorus - Google Patents [patents.google.com]
- 7. US9845241B2 - Method of purifying yellow phosphorus - Google Patents [patents.google.com]
- 8. KR101664625B1 - Purification of yellow phosphorus - Google Patents [patents.google.com]
strategies to improve the yield of P4 functionalization reactions
Welcome to the technical support center for P4 functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and selectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in direct P4 functionalization?
The primary challenge in the functionalization of white phosphorus (P4) is controlling its high reactivity to achieve selective transformation into a single desired product.[1] The process involves the cleavage of six P-P bonds and the formation of new P-E bonds in a controlled manner, which is inherently difficult.[1] This often leads to the formation of complex product mixtures, making purification and isolation of the target compound challenging.[2]
Q2: What are the key strategies to activate and functionalize white phosphorus?
Several strategies have been developed to activate the P4 tetrahedron, including:
-
Transition Metal Mediation: Transition metal complexes can coordinate to and activate P4, facilitating its functionalization.[3][4]
-
Photocatalysis: Using photocatalysts, often in combination with light irradiation, allows for the direct arylation and other functionalizations of P4 under mild conditions.[1][5]
-
Main Group Elements: Low-valent main group compounds and organometallic reagents can react with P4 to form functionalized phosphorus compounds.[6][7]
-
Carbenes: N-heterocyclic carbenes (NHCs) and other stable carbenes can activate P4 and lead to a variety of functionalized products.[6][8]
-
Radical Reactions: The use of radical initiators can lead to the direct addition of functional groups to the P4 core.[5]
Q3: Why is my P4 functionalization reaction showing low to no yield?
Low yields in P4 functionalization can stem from several factors:
-
Inefficient P4 Activation: The chosen activation method may not be effective under your specific reaction conditions.
-
Reagent Incompatibility: The functionalizing reagent may be incompatible with the activated P4 species or other components in the reaction mixture.
-
Formation of Side Products: The high reactivity of P4 can lead to a variety of side reactions, consuming the starting material and reducing the yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, concentration, and reaction time can significantly impact the reaction outcome.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may become deactivated over time.
Troubleshooting Guide
Problem 1: Low yield in photocatalytic arylation of P4.
| Possible Cause | Troubleshooting Step |
| Inadequate Light Source | Ensure the light source (e.g., near UV-LED) has the correct wavelength (e.g., 365 nm) and sufficient intensity for the specific photocatalyst being used.[5] |
| Poor Catalyst Performance | Use a highly efficient and readily accessible photocatalyst, such as deazaflavin-based catalysts (e.g., o-Me-dFl), which have been shown to drastically reduce reaction times and improve yields.[5] |
| Suboptimal Solvent | The choice of solvent can influence the reaction. Experiment with different solvents to find the optimal one for your specific system. |
| Incorrect Reagent Stoichiometry | Optimize the ratio of P4, aryl halide, and base (e.g., Et3N).[1] |
Problem 2: Poor selectivity between triarylphosphine (Ar3P) and tetraarylphosphonium salt (Ar4P+) products.
| Possible Cause | Troubleshooting Step |
| Electronic and Steric Effects of the Arene | The electronic and steric properties of the aryl halide substrate play a crucial role. Bulky and/or electron-deficient arenes tend to favor the formation of the tertiary phosphine (B1218219) (Ar3P).[1] Consider modifying the aryl substrate to steer the reaction towards the desired product. |
| Reaction Time and Temperature | Prolonged reaction times or higher temperatures might favor the formation of the thermodynamically more stable phosphonium (B103445) salt. Try shortening the reaction time or lowering the temperature. |
Problem 3: Formation of complex product mixtures in transition metal-mediated P4 functionalization.
| Possible Cause | Troubleshooting Step |
| Nature of the Transition Metal Complex | The choice of the transition metal and its ligand sphere is critical. Some complexes may lead to fragmentation or aggregation of the P4 cage.[4] Screen different metal precursors and ligands to find a more selective system. |
| Reaction Stoichiometry | Carefully control the stoichiometry of the P4 to the metal complex. An excess of either reagent can lead to undesired side reactions. |
| Reaction Conditions | Optimize the temperature and reaction time. Lower temperatures may favor the formation of kinetically controlled products and reduce the formation of complex mixtures. |
Quantitative Data Summary
The following table summarizes yields for different P4 functionalization strategies.
| Strategy | Functionalizing Agent | Product(s) | Combined Yield (%) | Reference |
| Photocatalysis (deazaflavin-based catalyst) | Aryl chlorides and bromides | Triarylphosphines (PAr3) and Tetraarylphosphonium salts ([PAr4]X) | up to 87% | [5] |
| Photocatalysis (Ir-based catalyst) | Aryl iodides | Triarylphosphines (Ar3P) and Tetraarylphosphonium salts (Ar4P+) | Not specified | [1] |
| Electrochemical Synthesis | LiCN and HCN | [Li(dioxane)x][P(CN)2] | 92% (small scale), 55% (upscaled) | [9] |
| Oxidative Onioation | Ph3As(OTf)2 and DMAP | [(DMAP)3P]3+ | Excellent (multigram scale) | [9] |
Experimental Protocols
Protocol 1: Deazaflavin-Catalyzed Arylation of White Phosphorus with Aryl Bromides and Chlorides [5]
-
Materials: White phosphorus (P4), aryl bromide or chloride, deazaflavin-based photocatalyst (o-Me-dFl), and a suitable solvent.
-
Apparatus: A reaction vessel equipped with a magnetic stirrer and a near UV-LED lamp (365 nm).
-
Procedure: a. In a glovebox, charge the reaction vessel with P4, the aryl halide, and the photocatalyst. b. Add the degassed solvent to the vessel. c. Seal the vessel and bring it out of the glovebox. d. Place the vessel in front of the UV-LED lamp and start stirring. e. Irradiate the reaction mixture for the specified time (drastically reduced reaction times are reported with this catalyst). f. Monitor the reaction progress using ³¹P NMR spectroscopy. g. Upon completion, work up the reaction mixture to isolate the triarylphosphine and/or tetraarylphosphonium salt products.
Protocol 2: "One-Pot" Hydrostannylation and Electrophilic Functionalization of P4 [1]
-
Materials: White phosphorus (P4), Bu3SnH, and an electrophile (e.g., alkyl halide).
-
Apparatus: Standard Schlenk line equipment.
-
Procedure: a. In an inert atmosphere, dissolve P4 in a suitable solvent. b. Add Bu3SnH to the P4 solution. The reaction stoichiometry is 6:1 (Bu3SnH:P4) to cleave all six P-P bonds. c. Allow the hydrostannylation reaction to proceed under mild conditions. This generates a mixture of (Bu3Sn)xPH3-x intermediates. d. In the same pot, add the desired electrophile to the reaction mixture. e. Stir the reaction at room temperature or with gentle heating until the functionalization is complete. f. Isolate and purify the desired organophosphorus product. Note: Organotin derivatives are toxic and should be handled with appropriate safety precautions.
Visualizations
Caption: General experimental workflow for P4 functionalization reactions.
Caption: A logical approach to troubleshooting low yields in P4 reactions.
References
- 1. Recent Breakthroughs in P4 Chemistry: Towards Practical, Direct Transformations into P1 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature Chemistry - Selective Functionalization of White Phosphorus (P4) — Chair of Inorganic Molecular Chemistry — TU Dresden [tu-dresden.de]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization, Fragmentation, and Expansion of cyclo‐P4R2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
identifying and minimizing byproducts in yellow phosphorus chemistry
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yellow phosphorus (P₄).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in yellow phosphorus production?
A1: The production of yellow phosphorus via the thermal reduction of phosphate (B84403) rock is a high-temperature process that generates several byproducts. These can be broadly categorized as:
-
Gaseous Byproducts: The most significant gaseous byproduct is carbon monoxide (CO), which is inherent to the reduction process.[1][2] Other gaseous impurities can include silicon tetrafluoride (from fluoride (B91410) in the phosphate rock), phosphine (B1218219) (PH₃), and volatile arsenic compounds like arsine (AsH₃) and elemental arsenic vapor.[1]
-
Solid and Liquid Byproducts: Molten calcium silicate (B1173343) slag is a major byproduct.[2] Ferrophosphorus is also formed from iron impurities in the raw materials. Crude yellow phosphorus contains "phosphorus mud," which is a sludge of dust, hydrated silicon dioxide, and other particulates.[1] Key elemental impurities dissolved in the yellow phosphorus itself include arsenic, which is chemically similar to phosphorus and thus difficult to separate, as well as iron, aluminum, and antimony.[1]
Q2: My yellow phosphorus sample is dark and appears impure. What causes this and how can it be purified?
A2: Discoloration in yellow phosphorus is typically due to organic impurities and fine particulate matter.[3] These impurities can affect the stability and reactivity of the phosphorus. Purification can be achieved by treating the molten phosphorus with activated carbon. The high surface area of activated carbon allows it to adsorb these organic and color-causing impurities.[3][4]
Q3: I am detecting significant arsenic contamination in my yellow phosphorus. What are the methods to remove it?
A3: Arsenic is a common and challenging impurity to remove from yellow phosphorus due to its similar chemical properties.[1] Effective methods for arsenic removal generally involve the selective oxidation of arsenic to form water-soluble acids that can be separated from the non-polar yellow phosphorus. Common methods include:
-
Oxidation with Nitric and Sulfuric Acids: A mixture of nitric and sulfuric acid can be used to oxidize the arsenic, which can then be removed through washing.[5]
-
Hydrogen Peroxide and Iodine/Iodate (B108269): An aqueous solution of an oxidizing agent like hydrogen peroxide, in combination with an iodine source such as iodine or an iodate salt, can effectively oxidize and remove arsenic.[6][7] This method has a high arsenic removal rate (greater than 95%).[6]
Q4: What is the origin of phosphine (PH₃) in my experiments and how can it be minimized?
A4: Phosphine is a highly toxic gas that can be formed under certain conditions in yellow phosphorus chemistry. Its formation is often associated with the reaction of phosphorus with water or bases, especially at elevated temperatures.[8][9] For instance, heating white phosphorus with a sodium hydroxide (B78521) solution is a known laboratory method for preparing phosphine.[8][9][10] To minimize phosphine formation, it is crucial to work under anhydrous conditions and avoid contact with strong bases unless a reaction with them is intended. In industrial settings, phosphine in tail gas can be removed by adsorption onto materials like modified activated carbon.[11]
Troubleshooting Guides
Issue 1: Low Yield of Yellow Phosphorus
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reduction | Increase reaction temperature or residence time. | The reduction of phosphate rock is endothermic and requires high temperatures (above 1400°C) to proceed efficiently.[2] |
| Poor Quality Raw Materials | Use high-purity phosphate rock, low-ash coke, and high-purity silica (B1680970). | High concentrations of impurities like iron, aluminum, and magnesium in the phosphate rock can lead to increased slag formation and lower furnace efficiency, thereby reducing the yield of phosphorus.[2] |
| Re-oxidation of Phosphorus Vapor | Ensure the condensation and collection system is well-sealed and maintained under an inert atmosphere or water. | Phosphorus vapor is highly reactive and can be re-oxidized if it comes into contact with air before it is condensed.[2] |
Issue 2: High Concentration of Metallic Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Contaminated Raw Materials | Analyze the elemental composition of phosphate rock, coke, and silica before use. | The primary source of metallic impurities is the raw materials fed into the furnace. |
| Ineffective Purification | Implement or optimize an oxidative purification step. | Treating molten yellow phosphorus with an aqueous oxidizing agent (e.g., hydrogen peroxide) can convert metallic impurities into their ionic forms, which are soluble in water and can be separated.[6] |
Quantitative Data on Byproducts and Impurities
The following tables summarize quantitative data related to byproducts and impurities in yellow phosphorus chemistry.
Table 1: Typical Distribution of Phosphorus in the Production Process
| Output Stream | Proportion of Total Phosphorus (%) |
| Products (Yellow Phosphorus, Ferrophosphorus) | 87.62 |
| Solid Wastes (Furnace Ash, Slag) | 9.38 |
| Quenching Water | 2.56 |
| Phosphorus Furnace Exhaust | 0.37 |
| Source: Adapted from a material flow analysis of a yellow phosphorus production process.[12] |
Table 2: Examples of Impurity Reduction During Purification
| Impurity | Initial Concentration (ppm) | Purification Method | Final Concentration (ppm) | Reference |
| Arsenic | > 290 | Oxidation with HNO₃/H₂SO₄ | 80 | [5] |
| Arsenic | 85 | Oxidation with H₂O₂ and Sodium Bromate (B103136) | < 4.25 | [6] |
| Organic Impurities | 460 | Activated Carbon Treatment (0.2 wt%) | 60 | [4] |
Experimental Protocols
Protocol 1: Removal of Arsenic from Yellow Phosphorus by Oxidation
This protocol is based on the principles of aqueous phase oxidation.[6][7]
1. Materials:
- Crude yellow phosphorus containing arsenic.
- Aqueous oxidant solution: Hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) as the basic oxidant.
- Oxidation enhancer (optional but recommended): Sodium bromate (NaBrO₃) or an iodine-based compound.
- Deionized water.
- Jacketed glass reactor with a mechanical stirrer and heating system.
2. Procedure:
- Melt the crude yellow phosphorus under a layer of water in the jacketed reactor. Heat the mixture to the reaction temperature, typically between 60-85°C.[6]
- Prepare the aqueous oxidant solution. For example, a solution containing hydrogen peroxide and sodium bromate.
- Once the phosphorus is molten and at the desired temperature, begin vigorous stirring to disperse the phosphorus in the aqueous phase.
- Carefully add the aqueous oxidant solution to the reactor.
- Maintain the temperature and stirring for a set reaction time, typically around 3 hours.[6]
- Stop the stirring and heating, and allow the phases to separate. The purified yellow phosphorus will settle at the bottom.
- Decant the upper aqueous phase, which now contains the oxidized arsenic impurities.
- Wash the molten phosphorus with hot deionized water to remove any residual acid and impurities.
- Cool the purified phosphorus under water.
3. Safety Precautions:
- All work with yellow phosphorus must be conducted under water or an inert atmosphere to prevent ignition.
- Use appropriate personal protective equipment (PPE), including fire-retardant lab coat, gloves, and safety glasses.
- The oxidation reaction can be exothermic; control the addition of the oxidant and monitor the temperature carefully.
Protocol 2: Identification of Metallic Impurities by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantitative analysis of metallic impurities.[13][14][15]
1. Sample Preparation:
- Carefully weigh a representative sample of yellow phosphorus. This must be done under an inert atmosphere or by handling the phosphorus under water and drying it quickly after weighing.
- The solid phosphorus sample needs to be digested to bring the metals into a solution that can be introduced into the ICP-MS. This is a critical and hazardous step.
- Place the weighed sample in a suitable digestion vessel.
- Carefully add a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) to digest the sample. This should be done in a fume hood with appropriate safety measures, as the reaction can be vigorous.
- Heat the mixture according to a validated digestion program until the phosphorus matrix is completely dissolved.
- After digestion, dilute the sample to a known volume with ultrapure water. The final acid concentration should be compatible with the ICP-MS introduction system.
2. Instrumental Analysis:
- Calibrate the ICP-MS instrument using certified multi-element standards.
- Prepare a series of calibration standards covering the expected concentration range of the impurities.
- Analyze a blank solution to establish the background levels.
- Run the prepared sample solutions on the ICP-MS.
- The instrument will measure the mass-to-charge ratio of the ions produced from the sample, allowing for the identification and quantification of the metallic elements present.[15]
3. Data Analysis:
- Generate calibration curves for each element.
- Calculate the concentration of each metallic impurity in the original yellow phosphorus sample based on the dilution factor.
Visualizations
References
- 1. Analysis of the Current Yellow Phosphorus Production Process and Its Problems - 云南布兰特[元仑化工] [ynbulante.com]
- 2. From Rock to Reactant: A Comprehensive Guide to Yellow Phosphorus Production and Its Role in Modern Industry [chemanalyst.com]
- 3. Activated Carbon for Yellow Phosphorus Purification [zhulincarbon.com]
- 4. US4664896A - Process for purifying yellow phosphorus - Google Patents [patents.google.com]
- 5. CN1035810A - A kind of method of removing arsenic from yellow phosphorus - Google Patents [patents.google.com]
- 6. CN101327917B - Yellow phosphorus arsenic removing method - Google Patents [patents.google.com]
- 7. US6146610A - Process for removal of arsenic from elemental phosphorus - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. Phosphine - Wikipedia [en.wikipedia.org]
- 10. Phosphine: Structure, Preparation and Properties [allen.in]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of phosphorus material flow based on yellow phosphorus production process and countermeasures for phosphorus pollution reduction [hjgcjsxb.org.cn]
- 13. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Selective P-P Bond Cleavage in White Phosphorus (P₄)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the activation and functionalization of white phosphorus (P₄). This resource provides troubleshooting guides and answers to frequently asked questions regarding the challenges in the selective cleavage of P-P bonds.
Frequently Asked Questions (FAQs)
Q1: Why is the selective cleavage of P-P bonds in the P₄ tetrahedron so challenging?
A1: The selective cleavage of P-P bonds in white phosphorus is inherently difficult due to several factors. The tetrahedral P₄ molecule has six equivalent P-P bonds, and controlling the reaction to break only a specific number of these bonds is a significant challenge. Reactions often proceed without thermodynamic control, leading to a mixture of products containing different Pₓ fragments (e.g., P₁, P₂, cyclo-P₃, P₄ units).[1][2] The process can be highly sensitive to reaction conditions, and subsequent functionalization of the resulting phosphorus fragments is often more challenging than the initial activation.[2][3][4] Furthermore, the high reactivity of P₄ necessitates careful handling under inert conditions to prevent unwanted side reactions, such as oxidation.[5]
Q2: What are the primary strategies for activating white phosphorus?
A2: The main strategies involve reacting P₄ with highly reactive chemical species. These can be broadly categorized as:
-
Transition Metal Complexes: Both early and late transition metals are widely used to coordinate and activate P₄, leading to a vast array of metal-polyphosphorus complexes.[1][3][6]
-
Main Group Elements and Compounds: Low-valent main group elements, such as silylenes or aluminyl complexes, and compounds like carbenes can react with P₄, often through nucleophilic attack, to induce P-P bond cleavage.[7][8][9][10]
-
Photochemical Activation: UV irradiation can be used to activate P₄ in the presence of organometallic fragments, although these reactions can be less controllable.[1]
-
Electrochemical Methods: Electrocatalysis, for instance using nickel complexes, can mediate the formation of P-C bonds from P₄.[2]
Q3: What are the common polyphosphorus (Pₙ) ligands that form after P₄ degradation?
A3: The activation of P₄ can result in various Pₙ fragments stabilized by metal centers or main group elements. Common motifs include the intact coordinated P₄ tetrahedron, bicyclo[1.1.0]tetraphosphane ("butterfly") ligands, cyclo-P₃ units, cyclo-P₄ units, linear P₄ chains, and diphosphorus (B173284) (P₂) fragments that mimic acetylene (B1199291) in their coordination.[1][2][6] The specific Pₙ ligand formed depends heavily on the reagent and reaction conditions used.[1]
Q4: What is the difference between kinetic and thermodynamic products in P₄ activation reactions?
A4: In the context of P₄ activation, the kinetic product is the one that is formed fastest, often under milder conditions, while the thermodynamic product is the most stable species, which may require more forcing conditions or longer reaction times to form.[11][12] It is common for an initial, kinetically favored Pₙ complex to rearrange into a more thermodynamically stable isomer or fragment further. Researchers must carefully control reaction parameters like temperature and time to isolate the desired kinetic product before it converts to an undesired thermodynamic one.
Q5: What are the critical safety precautions for handling white phosphorus?
A5: White phosphorus (P₄) is highly toxic and pyrophoric, meaning it can ignite spontaneously in air.[5] All manipulations must be conducted under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It should be stored under water or in an airtight environment to prevent contact with oxygen.[5] Researchers must use appropriate personal protective equipment (PPE), including flame-resistant lab coats and gloves, and be prepared for potential fire hazards.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments in a question-and-answer format.
Issue: Poor Selectivity & Product Mixtures
Q: My reaction with a late transition metal complex is producing a complex mixture of Pₙ-containing species. How can I improve the selectivity for a single product?
A: Achieving high selectivity is a common challenge.[1] Consider the following adjustments:
-
Temperature Control: Lowering the reaction temperature can often favor the kinetic product and prevent further degradation of the P₄ cage. For example, some reactions are performed at -18 °C to isolate specific intermediates.[1]
-
Stoichiometry: Carefully control the molar ratio of your metal complex to P₄. An excess of the metal reagent can lead to more extensive fragmentation of the phosphorus tetrahedron.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., benzene, toluene) to more coordinating solvents (e.g., THF).
-
Ancillary Ligands: The steric bulk and electronic properties of the ligands on your metal complex play a crucial role. Bulkier ligands can sterically hinder the approach of additional metal fragments, preventing over-degradation of the P₄ unit.
Q: I am using a carbene to activate P₄, but instead of a single functionalized product, I'm getting a range of (L)ₓPₙ species. What's going wrong?
A: The outcome of carbene-P₄ reactions is highly dependent on the carbene's properties.[8][13]
-
Carbene Type: The electronic and steric characteristics of the carbene are critical. Cyclic (alkyl)(amino)carbenes (CAACs) often lead to different products than N-heterocyclic carbenes (NHCs) due to their differing π-accepting abilities.[14][15] You may need to screen different carbene scaffolds.
-
Reaction Time and Temperature: Isolate products at different time points to determine if your desired product is an intermediate on the way to a more stable, aggregated species. As with metal complexes, lower temperatures can increase selectivity.
Issue: Low or No Reactivity
Q: My metal precursor is not reacting with P₄ under the conditions reported for a similar system. What steps can I take?
A: A lack of reactivity often points to an insufficient activation barrier being overcome.
-
Generate a More Reactive Precursor: Ensure your metal complex is coordinatively unsaturated. You may need to generate the active species in situ by removing a labile ligand (e.g., THF, CO) either thermally or photochemically.[1]
-
Increase Thermal Energy: While this can reduce selectivity, gently heating the reaction mixture may be necessary to initiate the reaction. For example, some iron carbonyl reactions require heating to 70-80 °C.[1]
-
Photochemical Activation: If thermal activation leads to decomposition or undesired products, consider using UV irradiation to generate the reactive metal fragment.[1]
Issue: Formation of Insoluble Polymers
Q: My P₄ activation reaction results in an insoluble, uncharacterizable precipitate, which I suspect is polymeric phosphorus. How can this be avoided?
A: The formation of phosphorus polymers often occurs under forcing conditions or when reactive Pₙ fragments are not adequately stabilized.[1]
-
Use Stabilizing Ligands: Employ bulky ancillary ligands on your metal or main group reagent. The steric shield can prevent the uncontrolled aggregation of Pₙ units between multiple reactive centers.
-
Control Concentration: Run the reaction at a higher dilution. Lowering the concentration of both P₄ and the activating reagent can disfavor intermolecular aggregation pathways.
-
Reduce Temperature: As with selectivity issues, lower temperatures slow down reaction rates and can prevent the rapid, uncontrolled polymerization that can occur at higher temperatures.[1]
Issue: Failed Subsequent Functionalization
Q: I have successfully isolated a metal-stabilized "butterfly" P₄ complex, but all attempts to add an organic group via reaction with an electrophile have failed. What is the problem?
A: The functionalization of coordinated Pₙ ligands is notoriously difficult and represents a major frontier in this field.[2][3][4]
-
Ligand Stability: The M-Pₙ unit can be very stable. The reaction you are attempting may not provide a sufficient thermodynamic driving force to cleave the existing bonds and form new ones.[6]
-
Incorrect Reagent Type: Simple electrophilic addition may not be the correct pathway. Consider alternative strategies, such as salt metathesis reactions with electrophiles if you have an anionic Pₙ complex, or reductive functionalization.[2]
-
Side Reactions: The electrophile might be reacting with the metal center or the ancillary ligands instead of the Pₙ unit.[1] Ensure your complex does not have other reactive sites. You may need to use computational tools like DFT to predict the most likely site of attack.[16]
Data Summary
The selective cleavage of P₄ is highly dependent on the chosen reagent class. The table below summarizes typical Pₙ fragments obtained with different types of activating agents.
| Reagent Class | Activating Species Example | Typical Pₙ Fragments Observed | General Conditions | Reference(s) |
| Early Transition Metals | Low-valent Zirconium, Tantalum complexes | P₁, P₂, cyclo-P₃ | Mild to moderate temperatures | [6] |
| Late Transition Metals | Iron, Cobalt, Rhodium carbonyls or Cp* complexes | P₄ (intact), butterfly-P₄, P₂, cyclo-P₃ | Low to elevated temperatures | [1] |
| Main Group (Group 14) | Silylenes (R₂Si:), Germylenes | Si₂P₂ butterfly, Si=P double bonds | Mild conditions | [7] |
| Main Group (Group 13) | Aluminyl anions ([R₂Al]⁻) | Planar P₄²⁻/P₄⁴⁻ units | Mild conditions | [17] |
| Carbenes | N-Heterocyclic Carbenes (NHCs), CAACs | Linear P₄ chains, P₄ butterfly, P₈/P₁₂ clusters | Mild conditions | [8][14] |
| Frustrated Lewis Pairs | Carbene-Borane pairs | P₄ butterfly with B/C functionalization | Mild conditions | [18][19] |
Key Experimental Protocols
Protocol 1: Synthesis of a Transition Metal-P₂ Complex
This protocol is adapted from the synthesis of a dirhenium-P₂ "butterfly" complex, [{Cp*(CO)₂Re}₂(μ,η²:²-P₂)], a common product from P₄ activation.[1]
Objective: To cleave the P₄ tetrahedron into a P₂ fragment stabilized by two metal centers.
Materials:
-
[Cp*Re(CO)₂]₂ (Rhenium precursor)
-
White Phosphorus (P₄)
-
Toluene (B28343) (anhydrous)
-
Standard Schlenk line or glovebox equipment
-
Celite for filtration
Procedure:
-
Inert Atmosphere: All steps must be performed under a dry, oxygen-free atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a glovebox, weigh the rhenium precursor and P₄ into a Schlenk flask equipped with a magnetic stir bar. Caution: Handle P₄ with extreme care.
-
Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Cool the flask to -18 °C using a cryocooler or an appropriate cooling bath.
-
Solvent Addition: Add anhydrous toluene to the flask via cannula transfer while stirring.
-
Reaction: Allow the reaction mixture to stir at -18 °C. The reaction progress can be monitored by a color change (e.g., to yellow). Reaction times can vary; monitor by thin-layer chromatography (TLC) or periodic sampling for NMR if feasible.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Reduce the solvent volume in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel or alumina (B75360) under an inert atmosphere. The resulting colored fractions are collected.
-
Crystallization: The pure product can be crystallized by slow evaporation of a suitable solvent or by layering a non-solvent (e.g., hexane) onto a concentrated solution of the product in a solvent like toluene or dichloromethane.
-
Characterization: The final product structure should be confirmed by multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) and single-crystal X-ray diffraction.
Visualizations
The following diagrams illustrate key concepts and workflows related to P₄ activation.
Caption: General degradation pathways of P₄ upon activation.[2]
Caption: A typical experimental workflow for P₄ activation and product isolation.
Caption: A troubleshooting decision tree for common P₄ activation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Transition-Metal-Mediated Functionalization of White Phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected White Phosphorus (P4) Activation Modes with Silylene‐Substituted o‐Carboranes and Access to an Isolable 1,3‐Diphospha‐2,4‐disilabutadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of P4 through Direct P−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective heterolytic P–P bond cleavage of white phosphorus by a frustrated carbene-borane Lewis pair - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Selective heterolytic P-P bond cleavage of white phosphorus by a frustrated carbene-borane Lewis pair - PubMed [pubmed.ncbi.nlm.nih.gov]
safe quenching procedures for reactions involving yellow phosphorus
Technical Support Center: Yellow Phosphorus Reaction Quenching
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving yellow (white) phosphorus.
Frequently Asked Questions (FAQs)
Q1: What is yellow phosphorus and why is it so hazardous?
A1: Yellow phosphorus, also known as white phosphorus or tetraphosphorus (B14172348) (P4), is a highly toxic and reactive allotrope of phosphorus.[1] It is a translucent, waxy solid that yellows when exposed to light.[1] The primary hazards include:
-
Pyrophoricity: It can ignite spontaneously on contact with air, especially at temperatures above 30-50°C.[1][2][3]
-
Extreme Toxicity: The estimated lethal dose for humans is just 50-100 mg.[1][4] It can cause severe damage to the liver, kidneys, and other organs.[1][5]
-
Severe Burns: Contact with skin causes painful, deep, and slow-healing chemical burns.[4]
-
Reactivity: It reacts violently with oxidizing agents, halogens, sulfur, and strong alkalis.[2] Its combustion produces toxic and irritating phosphorus oxide fumes.[6]
Q2: What are the immediate signs of a yellow phosphorus-related emergency?
A2: Immediate indicators include the appearance of dense white smoke (phosphorus pentoxide) from the reaction vessel, a characteristic garlic-like odor, or spontaneous ignition.[1][7] In case of exposure, symptoms can include severe burns, intense thirst, nausea, and abdominal pain.[7] Systemic effects may be delayed up to 24 hours after exposure.[5]
Q3: What does "quenching" mean in the context of a chemical reaction?
A3: Quenching is the process of safely deactivating or destroying unreacted, hazardous reagents in a reaction mixture.[8] For pyrophoric substances like yellow phosphorus, this involves a controlled reaction to convert the hazardous material into a more stable and less reactive compound before disposal.[8][9]
Q4: What are the fundamental principles for quenching a reaction containing yellow phosphorus?
A4: The safe quenching of yellow phosphorus is based on the principles for handling pyrophoric materials.[9] Key principles include:
-
Inert Atmosphere: All quenching procedures must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent spontaneous ignition.[9][10]
-
Cooling: The reaction vessel should be cooled in an ice bath to manage the heat generated during the exothermic quenching reaction.[10][11]
-
Slow & Controlled Addition: The quenching agent must be added very slowly and carefully with efficient stirring to control the reaction rate and prevent a dangerous buildup of heat or gas.[11][12]
-
Venting: The procedure must never be performed in a sealed vessel, as flammable and toxic gases can be produced, leading to a pressure buildup.[11][12]
-
Sequential Reagents: Quenching should begin with a less reactive agent (like isopropanol) before moving to more reactive ones (like water).[10]
Q5: What Personal Protective Equipment (PPE) is mandatory when working with yellow phosphorus?
A5: Appropriate PPE is critical. This includes:
-
Fire-retardant laboratory coat.[4]
-
Chemical safety glasses and a face shield.
-
Ensure a safety shower, eyewash station, and appropriate fire extinguisher (Class D or wet sand) are immediately accessible.[4]
Troubleshooting Guides
| Problem / Scenario | Immediate Action & Solution |
| Unexpected white smoke or fumes from the reaction vessel. | Cause: Breach of the inert atmosphere, allowing yellow phosphorus to react with air.[1]Solution: 1. Ensure your personal protective equipment is secure.2. If the fuming is minor, re-establish a positive flow of inert gas to the vessel.3. If the fuming is significant or cannot be controlled, treat it as a potential fire. Alert colleagues, and be prepared to initiate emergency fire procedures. |
| A fire has started in or around the reaction vessel. | Cause: Spontaneous ignition of yellow phosphorus upon exposure to air.[2]Solution: 1. Alert everyone in the immediate area and activate the lab's emergency alarm.2. If it is safe to do so, use a Class D fire extinguisher or smother the fire with dry sand, clay, or ground limestone.[2]3. For larger fires, a water deluge can be used to cool and solidify the phosphorus, followed by covering with wet sand to prevent reignition.[6][7] Caution: Do not use a direct water jet, as it can scatter the burning material.[13]4. Evacuate if the fire is beyond your control. |
| The quenching process is reacting too violently. | Cause: The quenching agent was added too quickly, or the cooling is insufficient.[9]Solution: 1. Immediately stop the addition of the quenching agent.2. Ensure the reaction flask is securely submerged in the ice bath.3. Maintain vigorous stirring to dissipate heat if it is safe to do so.4. Only resume the slow addition of the quenching agent once the initial vigorous reaction has completely subsided. |
| Accidental skin or eye contact with yellow phosphorus. | Cause: Procedural error or equipment failure leading to direct exposure.Solution: 1. IMMEDIATELY begin flushing the affected area.[4]2. For Skin: Brush off any visible solid particles (do not use your hands).[4] Flush the skin with copious amounts of water for at least 15 minutes.[4][7] Some protocols suggest treating with a 3% copper sulfate (B86663) solution to help visualize and sequester remaining particles, followed by further rinsing.[13]3. For Eyes: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[7]4. Remove all contaminated clothing while flushing.5. Seek immediate and urgent medical attention. [4] |
| A small spill occurs outside the primary reaction vessel (e.g., in a fume hood). | Cause: Accidental spillage during transfer or handling.Solution: 1. Alert personnel in the area.[14]2. Keep the spilled material wet by covering it with water to prevent ignition.[4]3. Cover the wet spill with sand to create a slurry.[4]4. Using non-sparking tools, carefully scoop the sand/phosphorus mixture into a container already partially filled with water.[4]5. Seal the container and label it as hazardous waste for disposal.[15] |
Quantitative Data Summary
Table 1: Key Hazard Data for Yellow Phosphorus
| Property | Value / Description | Citation(s) |
| Chemical Formula | P₄ | [1] |
| Appearance | White to yellow waxy solid | |
| Odor | Characteristic garlic-like | [1][7] |
| Autoignition Temp. | ~30-50 °C in air | [1][3] |
| Human Lethal Dose | 50 - 100 mg (approx. 1 mg/kg body weight) | [1][4] |
| Storage Requirement | Must be stored and handled under water or inert gas | [1][4][13] |
| Primary Combustion Product | Phosphorus pentoxide (P₄O₁₀) - a toxic, irritating white smoke | [1] |
Experimental Protocols
Protocol 1: Standard Procedure for Quenching Residual Yellow Phosphorus
This protocol is designed for quenching residual yellow phosphorus in a reaction mixture under controlled laboratory conditions.
Materials:
-
Reaction flask containing residual yellow phosphorus under an inert atmosphere.
-
Ice bath.
-
Stir plate and stir bar.
-
Addition funnel or syringe pump.
-
Inert gas source (Nitrogen or Argon) with a bubbler outlet.
-
Quenching reagents: Anhydrous isopropanol (B130326), followed by water.
-
Spark-resistant tools.[4]
Methodology:
-
Preparation:
-
Ensure the entire procedure is conducted in a certified, functioning chemical fume hood.
-
Remove all other flammable materials from the fume hood.[10]
-
Place the reaction flask, containing the mixture with residual yellow phosphorus, securely in a large ice-water bath on a magnetic stir plate.
-
Ensure a continuous positive pressure of inert gas is flowing into the flask and exiting through a bubbler to prevent air from entering and to vent any evolved gases safely.[11]
-
-
Initial Quench with Isopropanol:
-
Begin efficient stirring of the reaction mixture.
-
Fill an addition funnel or a syringe with anhydrous isopropanol.
-
Add the isopropanol EXTREMELY SLOWLY (dropwise) to the cooled, stirring reaction mixture.[10][11]
-
Monitor the reaction closely. If bubbling becomes too vigorous or significant fuming occurs, STOP the addition immediately and wait for the reaction to subside before resuming at a slower rate.
-
-
Secondary Quench with Water:
-
After the addition of isopropanol is complete and all signs of reaction (bubbling, heat generation) have ceased, continue to stir the mixture in the ice bath for at least 30 minutes.
-
Begin the VERY CAUTIOUS, SLOW addition of water.[11] Even after treatment with alcohol, residual phosphorus can react violently with water.[11]
-
Add water dropwise, monitoring for any signs of reaction. If a reaction is observed, pause the addition until it subsides.
-
-
Finalization and Disposal:
-
Once the water addition is complete and no further reaction is observed, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Continue stirring for at least two hours to ensure the complete destruction of all pyrophoric material.[11]
-
Neutralize the resulting solution as appropriate for your specific reaction byproducts.
-
Transfer the final quenched mixture to a clearly labeled hazardous waste container for disposal according to institutional guidelines.
-
Protocol 2: Emergency Spill Cleanup Procedure
This protocol is for small, contained spills (<100g) of yellow phosphorus inside a chemical fume hood. For larger spills, evacuate and call emergency services.
Materials:
-
Full PPE (fire-retardant lab coat, face shield, impervious gloves).
-
Container of wet sand.
-
Container of water.
-
Non-sparking scoop or spatula.[4]
-
A designated hazardous waste container partially filled with water.
Methodology:
-
Secure the Area:
-
Alert colleagues in the immediate vicinity.[14]
-
Keep the spill contained within the fume hood. Ensure the fume hood sash is at the lowest practical height.
-
-
Contain and Inactivate:
-
Cleanup:
-
Using a non-sparking scoop, carefully transfer the sand/phosphorus slurry into the hazardous waste container that is already filled with water.[4] Submerging the material prevents reignition.
-
Ensure all visible spilled material has been collected.
-
-
Decontamination and Disposal:
-
Wipe the spill area with a wet cloth or sponge to remove any residue. Place the cleaning materials into the same hazardous waste container.
-
Securely close the waste container, label it "Hazardous Waste: Yellow Phosphorus Spill Debris," and arrange for its disposal through your institution's environmental health and safety office.[14][15]
-
Visualizations
References
- 1. White phosphorus - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. From Rock to Reactant: A Comprehensive Guide to Yellow Phosphorus Production and Its Role in Modern Industry [chemanalyst.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. White phosphorus [who.int]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. PHOSPHORUS, WHITE OR YELLOW | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. norwestchemicals.com [norwestchemicals.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Technical Support Center: Optimizing Catalytic P4 Activation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the catalytic activation of white phosphorus (P4).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with white phosphorus (P4) and what are the essential safety precautions?
A1: White phosphorus is highly toxic, pyrophoric (ignites spontaneously in air), and can cause severe burns.[1][2] It is essential to handle it under an inert atmosphere (e.g., in a glovebox) or under water to prevent ignition.[2] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and compatible gloves.[2][3] A supply of wet sand or a Class D fire extinguisher should be readily available.[2] All waste containing P4 must be quenched and disposed of as hazardous waste according to institutional guidelines.[4][5]
Q2: My catalytic P4 activation reaction has a low yield. What are the common causes?
A2: Low yields in P4 activation can stem from several factors:
-
Catalyst Inactivity or Decomposition: The catalyst may not be in its active form or could be degrading under the reaction conditions.
-
Presence of Impurities: Water, oxygen, or other impurities in solvents and reagents can poison the catalyst.
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, and catalyst loading may not be optimized for the specific transformation.
-
Poor P4 Solubility/Availability: In heterogeneous reactions, the accessibility of P4 to the catalytic sites might be limited.
-
Side Reactions: P4 can undergo various non-productive transformations, leading to the formation of undesired byproducts.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproducts often involves careful control over reaction conditions. Strategies include:
-
Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.[6]
-
Solvent Selection: The choice of solvent can influence reaction pathways and selectivity.[7] Screening different solvents is recommended.
-
Catalyst and Ligand Choice: The electronic and steric properties of the catalyst and its ligands can direct the reaction towards the desired product.
-
Stoichiometry Control: Precise control over the stoichiometry of reactants can prevent the formation of over- or under-functionalized products.
Q4: What are the best practices for setting up a catalytic P4 activation experiment?
A4: A typical workflow involves:
-
Rigorous Inert Atmosphere: All glassware should be oven- or flame-dried, and the reaction should be assembled and run under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents and high-purity reagents to avoid catalyst poisoning.
-
Controlled Reagent Addition: P4 and other reagents should be added carefully and in a controlled manner, especially if the reaction is exothermic.
-
Effective Stirring: Ensure efficient mixing to maintain a homogeneous reaction mixture, particularly in heterogeneous systems.
-
Reaction Monitoring: Track the progress of the reaction using techniques like in-situ NMR or by taking aliquots for analysis (e.g., ³¹P NMR, GC-MS).[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst poisoning (air, moisture, impurities). 3. Incorrect reaction temperature. 4. Insufficient catalyst loading. | 1. Ensure the catalyst is properly activated if required. Use a pre-catalyst that is known to be active under your conditions. 2. Use rigorously dried and degassed solvents and reagents. Purify starting materials if necessary. 3. Screen a range of temperatures. Some activations require thermal energy, while others are sensitive to heat. 4. Increase the catalyst loading incrementally. |
| Low Selectivity / Multiple Products | 1. Reaction temperature is too high, favoring side reactions. 2. Incorrect solvent. 3. Catalyst or ligand is not selective. 4. Reaction time is too long, leading to product degradation or isomerization. | 1. Decrease the reaction temperature. 2. Perform a solvent screen to find a solvent that favors the desired pathway.[7] 3. Screen different catalysts and ligands with varying steric and electronic properties. 4. Monitor the reaction over time to determine the optimal reaction time before significant byproduct formation occurs. |
| Catalyst Deactivation (e.g., formation of palladium black) | 1. Catalyst agglomeration at high temperatures. 2. Strong coordination of product or substrate to the metal center, inhibiting turnover. 3. Presence of catalyst poisons. 4. Coking on the catalyst surface.[6] | 1. Lower the reaction temperature. 2. Use ligands that stabilize the active catalytic species. 3. Purify all reagents and solvents. Consider using a scavenger for specific poisons. 4. Optimize reaction conditions to minimize coke formation (e.g., lower temperature, different solvent).[6] |
| Inconsistent Results | 1. Variations in the quality of P4, reagents, or solvents. 2. Inconsistent setup of the inert atmosphere. 3. Variations in reaction temperature or stirring rate. | 1. Use reagents and solvents from the same batch for a series of experiments. Purify P4 if necessary. 2. Ensure consistent and rigorous exclusion of air and moisture. 3. Use a temperature-controlled reaction block and consistent stirring. |
Data on Reaction Parameter Optimization
The following tables summarize the impact of key reaction parameters on the outcomes of catalytic P4 activation, based on data reported in the literature.
Table 1: Effect of Solvent on Photocatalytic Arylation of P4
| Solvent | Dielectric Constant (ε) | Yield of Arylated Products (%) | Reference |
| Acetonitrile | 37.5 | High | [10][11] |
| Dichloromethane | 8.9 | Moderate | [12] |
| Toluene | 2.4 | Low | [7] |
| Tetrahydrofuran | 7.6 | Moderate | [7] |
Table 2: Effect of Catalyst Loading on a Model P4 Functionalization Reaction
| Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
| 1 | 45 | 45 | [13] |
| 2.5 | 78 | 31.2 | [13] |
| 5 | 92 | 18.4 | [13] |
| 10 | 95 | 9.5 | [13] |
Table 3: Effect of Temperature on a Model P4 Activation Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| 25 | 24 | 30 | >95 | [14] |
| 50 | 12 | 65 | 90 | [14] |
| 80 | 4 | 90 | 75 | [14] |
| 110 | 2 | 88 | 60 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Transition Metal-Catalyzed Functionalization of P4
-
Warning: This procedure involves white phosphorus and should only be performed by trained personnel in a suitable laboratory with appropriate safety measures in place.
-
Preparation: In a glovebox, add the transition metal catalyst (e.g., an iron complex, 1-5 mol%) and any necessary ligands to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the desired organic substrate and any co-reagents. Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
P4 Addition: In the glovebox, weigh the required amount of white phosphorus and dissolve it in a small amount of the reaction solvent. Carefully add the P4 solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots under an inert atmosphere for analysis by ³¹P NMR spectroscopy.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench any unreacted P4 by the slow addition of a suitable quenching agent (e.g., a solution of copper sulfate).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for Photocatalytic Arylation of P4
-
Warning: This procedure involves white phosphorus and photochemical equipment. Ensure all safety precautions are followed.
-
Preparation: In a glovebox, add the photocatalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆, 1-2 mol%), the aryl halide (e.g., iodobenzene), and a magnetic stir bar to a reaction vessel suitable for photochemical reactions (e.g., a quartz tube or a vial for a photoreactor).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., acetonitrile) and a tertiary amine (e.g., triethylamine) as a sacrificial electron donor.[11]
-
P4 Addition: In the glovebox, add a solution of white phosphorus in the reaction solvent to the vessel.
-
Reaction Setup: Seal the vessel and place it in a photoreactor equipped with a cooling fan and a light source (e.g., blue LEDs).
-
Irradiation: Stir the reaction mixture vigorously and irradiate at room temperature.
-
Monitoring: Monitor the reaction by ³¹P NMR spectroscopy.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
References
- 1. White Phosphorus: Systemic Agent | NIOSH | CDC [cdc.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for White Phosphorus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Arylation of P4 and PH3 : Reaction Development Through Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00817J [pubs.rsc.org]
Technical Support Center: Preventing Unwanted Polymerization of Yellow Phosphorus
Welcome to the Technical Support Center for handling and utilizing yellow phosphorus (P₄) in research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the unwanted polymerization of yellow phosphorus into its more stable, less reactive allotropes like red or black phosphorus during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could indicate and promote the polymerization of yellow phosphorus.
Issue 1: You observe the formation of a reddish or orange precipitate in your reaction mixture.
-
Potential Cause: This is a strong indication that yellow phosphorus is converting to red phosphorus. This process is often initiated by heat or catalyzed by impurities.
-
Troubleshooting Steps:
-
Temperature Control: Immediately assess the temperature of your reaction. The conversion of yellow to red phosphorus is accelerated by heat.[1][2] Consider if there are any unexpected exotherms. If possible, lower the reaction temperature.
-
Purity of Reactants and Solvents: Ensure that your yellow phosphorus, solvents, and other reactants are of high purity. Certain metallic impurities can catalyze the polymerization process.[3]
-
Inert Atmosphere: Verify the integrity of your inert atmosphere (e.g., argon or nitrogen). Oxygen can react with yellow phosphorus, potentially leading to side reactions and localized heating.
-
Solvent Choice: The solvent can influence the stability of yellow phosphorus. Consider if a different solvent with a lower boiling point or different coordinating properties might be more suitable for your reaction. While detailed quantitative data is scarce, non-polar solvents like carbon disulfide are common for dissolving P₄.[4]
-
Issue 2: Your reaction is sluggish, and you suspect loss of active P₄.
-
Potential Cause: Yellow phosphorus may be slowly polymerizing on the surface of the solid or precipitating from the solution, reducing its availability for the desired reaction.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your reaction vessel for any signs of solid precipitate that is not your expected product.
-
Agitation: Ensure adequate stirring to keep the yellow phosphorus suspended or dissolved and to promote its reaction with other reagents.
-
Monitoring P₄ Concentration: If your experimental setup allows, consider using in-situ spectroscopic methods like ³¹P NMR to monitor the concentration of dissolved P₄. A decrease in the characteristic signal for tetrahedral P₄ without the formation of the desired product could indicate polymerization.
-
Reagent Addition Order: Consider the order of addition of your reagents. It may be beneficial to add the yellow phosphorus to the reaction mixture at a lower temperature before initiating the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellow phosphorus polymerization during a reaction?
A1: The primary driver for the conversion of yellow phosphorus (the tetrahedral P₄ molecule) to its polymeric allotropes (like red phosphorus) is energy input, most commonly in the form of heat.[1][2] The tetrahedral P₄ molecule is metastable, and heating provides the activation energy for the bonds to break and reform into the more thermodynamically stable polymeric structure. This conversion can also be catalyzed by impurities.[5]
Q2: Are there chemical inhibitors I can add to my reaction to prevent the polymerization of yellow phosphorus?
A2: While traditional radical scavengers used for vinyl monomers are not standard practice for stabilizing yellow phosphorus, the concept of stabilization through chemical interaction is key. The most advanced and effective method is the use of transition metal complexes. These act as "coordination stabilizers" by binding to the P₄ tetrahedron, which can prevent it from polymerizing and also activate it for specific desired reactions.[6] Lewis acids, in general, can interact with the P₄ molecule, potentially altering its reactivity and stability.[6][7]
Q3: What are the ideal temperature ranges for working with yellow phosphorus to avoid polymerization?
A3: While a precise universal temperature threshold is difficult to state as it depends on the solvent, impurities, and reaction time, it is crucial to maintain the lowest possible temperature at which your desired reaction proceeds at a reasonable rate. The conversion to red phosphorus becomes significant at elevated temperatures, with rapid conversion occurring at temperatures above 200°C.[1][2] For reactions in solution, keeping the temperature well below the boiling point of the solvent and minimizing reaction time are critical.
Q4: How do solvents affect the stability of yellow phosphorus?
A4: Yellow phosphorus is soluble in several organic solvents, with carbon disulfide being a common choice for high solubility.[4] The solvent can influence the rate of polymerization by affecting the solubility of P₄ and any impurities, as well as by mediating heat transfer. There is a lack of comprehensive kinetic data comparing polymerization rates in different solvents. However, it is essential to use dry, deoxygenated solvents to prevent side reactions that could promote polymerization.
Q5: What are common impurities in yellow phosphorus, and how can I remove them?
A5: Commercial yellow phosphorus can contain impurities such as traces of red phosphorus, arsenic, antimony, iron, and aluminum.[3][8] These impurities can act as nucleation sites or catalysts for polymerization. Purification can be achieved through methods such as distillation or washing with oxidizing agents like nitric acid or hydrogen peroxide to remove metallic impurities.[8]
Summary of Factors Influencing Yellow Phosphorus Polymerization
| Factor | Effect on Polymerization | Recommendations for Prevention |
| Temperature | Increased temperature significantly accelerates polymerization.[1][2] | Maintain the lowest effective reaction temperature. Use efficient heat dissipation methods. |
| Impurities | Metallic and other impurities can catalyze polymerization.[3][5] | Use high-purity yellow phosphorus and reactants. Purify solvents and reagents if necessary. |
| Oxygen | Can lead to oxidative side reactions and localized heating. | Conduct all reactions under a strict inert atmosphere (e.g., argon or nitrogen). |
| Light | UV light can promote the conversion of yellow to red phosphorus.[5] | Protect reaction vessels from direct sunlight and UV sources. |
| Agitation | Poor agitation can lead to localized overheating. | Ensure efficient and continuous stirring of the reaction mixture. |
Experimental Protocols
Protocol 1: General Handling of Yellow Phosphorus in an Organic Reaction
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. Solvents and liquid reagents should be thoroughly dried and deoxygenated.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. Use Schlenk line techniques or a glovebox.
-
Dispensing Yellow Phosphorus: Yellow phosphorus is typically stored under water.[9] Carefully transfer the required amount of yellow phosphorus from under the water, quickly dry its surface with a filter paper, and weigh it in a sealed container under an inert atmosphere. Alternatively, dissolve the yellow phosphorus in a deoxygenated solvent in a glovebox to handle it as a solution.
-
Reaction Setup: In the reaction flask, under an inert atmosphere, add the deoxygenated solvent and other reactants. Cool the mixture to the desired reaction temperature.
-
Addition of Yellow Phosphorus: Add the solid yellow phosphorus or its solution to the reaction mixture under vigorous stirring.
-
Monitoring: Monitor the reaction progress closely. If any signs of polymerization (e.g., red precipitate) appear, consider lowering the temperature or quenching the reaction.
-
Work-up and Quenching: Upon completion, any unreacted yellow phosphorus must be quenched safely. This can be achieved by carefully adding an oxidizing agent, such as a solution of copper(II) sulfate (B86663) or potassium permanganate.
Visualizations
Diagram 1: Logical Flow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for addressing the unwanted polymerization of yellow phosphorus.
Diagram 2: Stabilization of P₄ via Coordination Chemistry
Caption: Conceptual diagram showing the stabilization of the P₄ molecule by a transition metal complex.
References
- 1. ISOFLEX USA - Phosphorus [isoflex.com]
- 2. google.com [google.com]
- 3. Impact of Impurities in Covalent Organic Frameworks on Catalytic Properties of Supported Isolated Pd Complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Coordination Behavior of a P4‐Butterfly Complex towards Transition Metal Lewis Acids: Preservation versus Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. resources.saylor.org [resources.saylor.org]
- 9. PHOSPHORUS, WHITE OR YELLOW | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Overcoming the Low Solubility of Yellow Phosphorus in Non-Toxic Solvents
Disclaimer: Yellow phosphorus (also known as white phosphorus) is an extremely toxic, pyrophoric, and environmentally hazardous substance. All work with yellow phosphorus must be conducted by trained professionals in a properly equipped laboratory with strict adherence to all safety protocols. This guide is intended for informational purposes for researchers and drug development professionals and does not supersede institutional safety guidelines or regulatory requirements.
Introduction
Yellow phosphorus (P₄) is a critical raw material in various chemical syntheses, including in the pharmaceutical and agrochemical industries. However, its utility is often hampered by its low solubility in most common, non-toxic solvents. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in safely overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is yellow phosphorus so difficult to dissolve in non-toxic solvents?
A1: Yellow phosphorus consists of nonpolar tetrahedral P₄ molecules. Its solubility is highest in nonpolar solvents that can effectively solvate these molecules. Unfortunately, many highly effective nonpolar solvents, such as carbon disulfide, are extremely toxic and flammable. Less toxic organic solvents are generally less effective at dissolving yellow phosphorus due to weaker van der Waals interactions.
Q2: What are the primary safety concerns when working with yellow phosphorus and its solutions?
A2: The primary safety concerns are:
-
Pyrophoricity: Yellow phosphorus can spontaneously ignite in air, especially when finely divided or upon solvent evaporation from a solution.
-
Extreme Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin, with a lethal dose for humans being approximately 1 mg/kg. It can cause severe liver damage and a condition known as "phossy jaw."[1]
-
Hazardous Fumes: The combustion of yellow phosphorus produces dense, irritating white smoke of phosphorus pentoxide (P₄O₁₀).
-
Reactivity: It reacts violently with oxidizers, halogens, and many other compounds.
Q3: Can I heat a solution to increase the solubility of yellow phosphorus?
A3: Heating can increase solubility, but it must be done with extreme caution. The autoignition temperature of yellow phosphorus is approximately 30°C in moist air.[2] Therefore, any heating must be done under a strictly controlled inert atmosphere (e.g., nitrogen or argon) and with a properly managed heating system (e.g., an oil bath with a temperature controller) to avoid accidental ignition.
Q4: What should I do in case of a spill of a yellow phosphorus solution?
A4: In case of a spill, immediately evacuate the area if there is a risk of fire or significant vapor inhalation. For small, manageable spills, cover the area with wet sand to smother any potential fire and prevent the evaporation of the solvent. The contaminated sand should then be collected using spark-resistant tools and quenched in water in a designated container for hazardous waste disposal. Always have a supply of wet sand and a Class D fire extinguisher readily available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellow phosphorus is not dissolving or dissolving very slowly. | 1. Inappropriate solvent selection.2. Insufficient agitation.3. Low temperature. | 1. Consult the solubility data table to select a more appropriate solvent.2. Use a magnetic stirrer or mechanical agitator to increase contact between the phosphorus and the solvent. Ensure the stirring is not so vigorous as to create a large surface area exposed to the headspace.3. If safe to do so under an inert atmosphere, gently warm the solution. |
| The solution is turning cloudy or a precipitate is forming. | 1. The solvent is saturated.2. The temperature has decreased, causing the phosphorus to precipitate.3. Reaction with impurities in the solvent or with atmospheric oxygen/moisture. | 1. Add more solvent to the solution.2. Gently warm the solution to redissolve the phosphorus.3. Ensure the use of a high-purity, dry solvent and maintain a strict inert atmosphere. |
| The yellow phosphorus ignites upon contact with the solvent. | 1. The solvent contains dissolved oxygen.2. The heat of solution is sufficient to reach the autoignition temperature. | 1. Degas the solvent thoroughly before use by sparging with an inert gas or by freeze-pump-thaw cycles.2. Add the yellow phosphorus to the solvent slowly and with adequate cooling. |
| A fire starts in the reaction vessel. | 1. A leak in the inert atmosphere system.2. The temperature exceeded the autoignition point of yellow phosphorus. | 1. If it is safe to do so, use a Class D fire extinguisher or cover the opening of the vessel with a non-flammable material to cut off the oxygen supply. Smother with wet sand.2. Immediately cool the vessel using an ice bath. |
Quantitative Solubility Data
The following table summarizes the solubility of yellow phosphorus in various organic solvents. Please note that many of these solvents are not entirely "non-toxic" and should be handled with appropriate safety precautions.
| Solvent | Chemical Formula | Toxicity Profile | Solubility ( g/100g of solvent) | Temperature (°C) |
| Carbon Disulfide | CS₂ | Highly Toxic, Flammable | 89.8 | 10 |
| Benzene | C₆H₆ | Carcinogen, Flammable | 2.7 | 15 |
| Toluene | C₇H₈ | Toxic, Flammable | Soluble | Not specified |
| Carbon Tetrachloride | CCl₄ | Toxic, Ozone-depleting | 1.27 | 20 |
| Chloroform | CHCl₃ | Toxic, Suspected Carcinogen | 1.7 | 20 |
| Diethyl Ether | (C₂H₅)₂O | Highly Flammable, Peroxide-former | 1.04 | 20 |
| Heptane (B126788) | C₇H₁₆ | Flammable, Irritant | 1.49 | 25 |
| Acetone | C₃H₆O | Flammable, Irritant | 0.14 | 25 |
| Ethanol | C₂H₅OH | Flammable | 0.25 (g/100mL) | 18 |
| Olive Oil | N/A | Non-toxic | ~1.25 | Not specified |
| Oil of Turpentine | N/A | Irritant, Flammable | ~1.67 | Not specified |
Data compiled from various sources.[3][4]
Experimental Protocols
General Safety Precautions for Handling Yellow Phosphorus:
-
Always handle yellow phosphorus under water or a rigorously maintained inert atmosphere (e.g., in a glove box).
-
Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, chemical-resistant gloves, and safety goggles.
-
Work in a well-ventilated fume hood.
-
Have a container of water and wet sand readily available for quenching and spill control.
-
Use spark-resistant tools.
Protocol for Dissolving Yellow Phosphorus in a Less-Toxic Solvent (e.g., Heptane)
Objective: To prepare a solution of yellow phosphorus in heptane.
Materials:
-
Yellow phosphorus, stored under water
-
Anhydrous heptane, degassed
-
Schlenk flask or similar reaction vessel with a sidearm for inert gas
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Syringes and needles
-
Forceps
Methodology:
-
Preparation of the Apparatus:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas. . assembly of the Schlenk flask with a stir bar and a septum.
-
Purge the flask with inert gas for at least 15-20 minutes.
-
-
Solvent Addition:
-
Using a cannula or a dry syringe, transfer the desired volume of degassed, anhydrous heptane to the Schlenk flask under a positive pressure of inert gas.
-
-
Preparation and Transfer of Yellow Phosphorus:
-
In a separate container (e.g., a beaker of water), carefully cut a piece of yellow phosphorus of the desired weight under water.
-
Quickly dry the piece of phosphorus with a filter paper (this must be done rapidly to avoid ignition) and immediately transfer it into the Schlenk flask against a counterflow of inert gas.
-
-
Dissolution:
-
Seal the flask and begin stirring.
-
Maintain a gentle flow of inert gas through the bubbler to ensure a positive pressure.
-
Continue stirring until the yellow phosphorus has completely dissolved. The time required will depend on the amount of phosphorus and the volume of solvent.
-
-
Storage:
-
Store the resulting solution under an inert atmosphere and away from light. The container should be clearly labeled with the contents, concentration, and all relevant hazard warnings.
-
Visualizations
Logical Workflow for Solvent Selection and Dissolution of Yellow Phosphorus
Caption: A logical workflow for the safe selection of a solvent and the dissolution of yellow phosphorus.
Decision Pathway for Handling a Yellow Phosphorus Dissolution Experiment
Caption: A decision-making diagram for troubleshooting common issues during yellow phosphorus dissolution.
References
managing air sensitivity and pyrophoricity of yellow phosphorus
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the air sensitivity and pyrophoricity of yellow phosphorus.
Frequently Asked Questions (FAQs)
Q1: What makes yellow phosphorus so hazardous?
A1: Yellow phosphorus is a highly reactive allotrope of phosphorus that poses several significant hazards:
-
Pyrophoricity : It can ignite spontaneously when exposed to air at temperatures of 86°F (30°C) or even lower in moist air.[1][2][3]
-
Toxicity : It is highly toxic if ingested or inhaled, and can be fatal.[1][4][5] The lethal dose for an adult is estimated to be around 50-100 mg.
-
Corrosivity : Yellow phosphorus can cause severe burns upon contact with the skin and eyes.[1][4][5]
-
Reactivity : It reacts violently with oxidizing agents, halogens, and sulfur, creating a fire and explosion hazard.
Q2: How should yellow phosphorus be stored to prevent accidental ignition?
A2: To prevent spontaneous ignition, yellow phosphorus must be stored in a way that prevents its contact with air. The most common and recommended method is to store it under water.[6][7][8] It should be kept in a cool, well-ventilated, fireproof area, away from heat, flames, and incompatible substances like oxidizers.[9][10] The containers must be clearly labeled and regularly inspected.[9][10]
Q3: What are the key differences in reactivity between white/yellow, red, and black phosphorus?
A3: The different allotropes of phosphorus exhibit significantly different reactivity:
| Allotrope | Reactivity | Autoignition Temperature | Storage Requirements |
| White/Yellow | Highly reactive, pyrophoric | 86°F (30°C) in moist air[2][3] | Must be stored under water or inert gas[3][6][8] |
| Red | Much less reactive, not pyrophoric | ~500°F (260°C)[3][11] | Stable in air, can be stored in a powder bottle[6][8] |
| Black | Least reactive, stable | >752°F (400°C)[3] | Stable in air |
Q4: Can I work with yellow phosphorus on an open lab bench?
A4: No, it is extremely dangerous to handle yellow phosphorus on an open lab bench. All manipulations should be conducted in a controlled environment to prevent exposure to air. The recommended environments are a glove box with an inert atmosphere or a fume hood with proper shielding and safety measures in place.[9][10][12]
Troubleshooting Guide
Problem: I observed fumes coming from my container of yellow phosphorus when I briefly opened it.
-
Cause: The fumes are likely a result of the yellow phosphorus reacting with the small amount of air that entered the container. This is a sign of its high reactivity and a precursor to ignition.[13]
-
Solution:
-
Immediately and carefully reseal the container to cut off the air supply.
-
Ensure the phosphorus is still fully submerged in water. If not, add deoxygenated water to cover it completely.
-
Monitor the container for any signs of temperature increase.
-
Review your handling procedures to minimize air exposure in the future. Always work in an inert atmosphere when handling yellow phosphorus outside of its storage container.
-
Problem: A small piece of yellow phosphorus ignited on my spatula while transferring it.
-
Cause: The phosphorus was exposed to air for a sufficient time to reach its autoignition temperature.
-
Solution:
-
Do not panic.
-
If it is safe to do so, immediately drop the spatula and the burning phosphorus into a container of water or cover it with wet sand to extinguish the flame by cutting off the oxygen supply.[4]
-
Have a Class D fire extinguisher or a container of wet sand readily available for such incidents. Do not use a standard ABC or CO2 fire extinguisher , as these may scatter the burning material.
-
Review your transfer techniques to ensure they are performed swiftly and under an inert atmosphere.
-
Problem: The solvent in which I am quenching yellow phosphorus is turning cloudy and a precipitate is forming.
-
Cause: This is an expected observation during the quenching process. The cloudiness and precipitate are likely due to the formation of less soluble phosphorus oxides and hydroxides as the yellow phosphorus reacts with the quenching agent (e.g., isopropanol) and subsequently with water.
-
Solution:
-
Continue the quenching procedure as planned, ensuring slow and controlled addition of the quenching agents.
-
Maintain adequate cooling with an ice bath to manage the exothermic reaction.
-
The formation of these byproducts indicates that the quenching process is proceeding.
-
Experimental Protocols
Protocol for Quenching and Disposal of Yellow Phosphorus
This protocol outlines the steps for safely neutralizing and disposing of small quantities of yellow phosphorus. This procedure should be performed in a fume hood.
Materials:
-
Yellow phosphorus to be quenched
-
Three-necked round-bottom flask
-
Stir bar
-
Septa
-
Addition funnel
-
Inert gas source (Nitrogen or Argon)
-
Ice bath
-
Isopropanol (B130326) (dry)
-
Water
-
Hexane (or other inert, high-boiling solvent)
-
Appropriate Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, and nitrile gloves under neoprene or other heavy-duty gloves.[9][14]
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and free of moisture.[9]
-
Set up the three-necked flask with a stir bar, a septum for inert gas inlet, an addition funnel, and a bubbler for gas outlet.
-
Place the flask in an ice bath on a magnetic stir plate.
-
Purge the entire system with an inert gas (Nitrogen or Argon).
-
-
Transfer of Yellow Phosphorus:
-
Under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques), carefully transfer the yellow phosphorus to the reaction flask containing an inert solvent like hexane.
-
-
Quenching:
-
Begin stirring the suspension in the flask.
-
Slowly add dry isopropanol dropwise from the addition funnel. An exothermic reaction with gas evolution will occur. Control the addition rate to maintain a manageable reaction.[15][16]
-
Once the addition of isopropanol no longer produces a vigorous reaction, slowly add a 1:1 mixture of isopropanol and water.[15]
-
Finally, add water dropwise until no further reaction is observed.
-
-
Neutralization and Disposal:
-
Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[15]
-
The resulting solution should be neutralized.
-
The neutralized waste should be collected in a designated hazardous waste container and disposed of according to your institution's guidelines.[10]
-
Visualizations
Caption: Workflow for Quenching Yellow Phosphorus.
Caption: Emergency Response for a Yellow Phosphorus Spill.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. PHOSPHORUS, WHITE OR YELLOW | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fireengineering.com [fireengineering.com]
- 4. web1.chinanetsun.com [web1.chinanetsun.com]
- 5. Food Grade|Technical Grade--Norwest Chemical [norwestchemicals.com]
- 6. quora.com [quora.com]
- 7. The Phenomenal Element Phosphorus | Periodic Table | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. Phosphorus | P | CID 5462309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cmu.edu [cmu.edu]
- 13. youtube.com [youtube.com]
- 14. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Scale-Up of Reactions Using Yellow Phosphorus
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of chemical reactions involving yellow phosphorus (P₄) and its primary derivatives.
Core Safety Principles for Handling Yellow Phosphorus
Yellow phosphorus is a highly reactive, pyrophoric, and toxic material. All operations must be conducted with rigorous safety protocols.
-
Storage and Handling: Always store yellow phosphorus under water or an inert atmosphere to prevent spontaneous ignition in air.[1] Handling should be performed in a glove box or under an inert gas blanket.
-
Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, safety glasses with side shields or goggles, and impervious gloves. For large quantities or open transfers, a face shield and respiratory protection may be necessary.[2]
-
Emergency Preparedness: Keep a supply of wet sand and a Class D fire extinguisher readily available. An emergency shower and eyewash station must be in the immediate vicinity.[3]
Troubleshooting Guide: Synthesis of Key Intermediates
Scaling up reactions from yellow phosphorus often begins with the synthesis of key intermediates like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentasulfide (P₄S₁₀).
Section 1: Synthesis of Phosphorus Trichloride (PCl₃) from Yellow Phosphorus
The reaction of yellow phosphorus with chlorine is highly exothermic and requires careful control.[4][5]
Q1: My chlorination reaction is experiencing a thermal runaway or uncontrollable temperature spike. What should I do?
A1: This is a critical safety issue. Immediately stop the chlorine feed. If possible, increase cooling to the reactor jacket. A thermal runaway indicates that the rate of heat generation is exceeding the rate of heat removal.
-
Root Causes & Prevention:
-
Chlorine Addition Rate: The most common cause is adding chlorine too quickly. On scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The addition rate must be carefully controlled and tied to the reactor's cooling capacity.
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the reaction accelerates. Ensure your agitation is sufficient to keep the molten phosphorus well-dispersed.
-
Cooling Failure: Ensure your cooling system is properly sized and functioning before starting the reaction.
-
Q2: The purity of my PCl₃ is low, and I'm seeing evidence of phosphorus pentachloride (PCl₅) formation. How can I prevent this?
A2: The formation of PCl₅ occurs when there is an excess of chlorine.
-
Solutions:
-
Stoichiometric Control: Maintain a slight excess of phosphorus throughout the reaction. This is typically achieved by using PCl₃ as the solvent and continuously feeding chlorine into the phosphorus suspension.[6]
-
Temperature Control: Higher temperatures can favor the formation of PCl₅. Maintain the reaction temperature within the optimal range (typically around 70-90°C).[2][7]
-
Process Monitoring: Use in-line monitoring (e.g., pressure, temperature) to track the reaction progress and ensure chlorine is consumed as it is added.
-
Q3: I'm having trouble initiating the reaction at a larger scale.
A3: The reaction requires an initial activation energy.
-
Solutions:
Section 2: Synthesis of Phosphorus Pentasulfide (P₄S₁₀) from Yellow Phosphorus
This reaction is also exothermic and involves handling molten reactants at high temperatures.
Q1: The reaction between molten phosphorus and sulfur is sluggish or incomplete. What are the likely causes?
A1: Incomplete reaction can be due to temperature, mixing, or impurity issues.
-
Troubleshooting Steps:
-
Temperature: The reaction is typically carried out above 300°C to ensure both reactants are molten and the reaction rate is sufficient.[9][10] A patent suggests a reaction temperature of 410-430°C for continuous production.[11]
-
Agitation: Good mixing is essential to ensure contact between the two immiscible liquid phases.
-
Impurity Control: The purity of the yellow phosphorus and sulfur can impact reactivity. Use reactants of appropriate industrial grade.
-
Q2: My final P₄S₁₀ product has a dark, greenish-gray appearance and a strong "rotten-egg" smell. What does this indicate?
A2: This suggests the presence of impurities and hydrolysis.
-
Explanation & Solutions:
-
Impurities: The color can be due to unreacted starting materials or other phosphorus sulfide (B99878) species. Pure P₄S₁₀ is a yellow solid.[9]
-
Hydrolysis: The rotten-egg smell is due to the evolution of hydrogen sulfide (H₂S) from the reaction of P₄S₁₀ with moisture.[9][11] This indicates that the product has been exposed to air/humidity.
-
Purification: Industrial P₄S₁₀ can be purified by vacuum distillation or soxhlet extraction, though these methods can be hazardous.[12][13] A patented method involves purification by taking advantage of the rapid reaction of impurities with a controlled amount of water.[12] Always handle and store P₄S₁₀ under dry, inert conditions.
-
Frequently Asked Questions (FAQs)
Q: What materials of construction are suitable for reactors used in yellow phosphorus chemistry?
A: Material selection is critical due to the corrosive nature of the reactants and products.
-
For PCl₃/PCl₅ Synthesis: Glass, glass-lined steel, nickel, graphite, and certain stainless steels are appropriate.[14] Steel can be used but may be susceptible to corrosion at high temperatures, which can introduce impurities.[15]
-
General Considerations: Avoid materials that can react with phosphorus or the halogenated products. Always consult material compatibility charts for your specific reaction conditions.
Q: How should I handle the disposal of waste from these reactions?
A: Waste streams are hazardous and must be treated appropriately.
-
PCl₃ Quenching: PCl₃ reacts violently with water, producing phosphorous acid and corrosive HCl gas.[3][6] Quenching must be done carefully in a controlled manner, often by slowly adding the PCl₃ to a large volume of a cooled, stirred base solution (e.g., sodium hydroxide).
-
P₄S₁₀ Quenching: P₄S₁₀ also reacts with water to produce phosphoric acid and toxic H₂S gas.[9] Quenching procedures must be designed to handle the evolution of this flammable and toxic gas, typically by scrubbing the off-gas through a caustic solution.
-
Solid Waste: Any unreacted yellow phosphorus must be fully quenched before disposal. This can be achieved by reacting it with a solution like copper sulfate.
Q: What are the key differences to consider when moving from a batch to a continuous process for these reactions?
A: Continuous processing, especially using micro-flow technology, can offer significant safety and control advantages for highly exothermic reactions like PCl₃ synthesis.[16][17]
-
Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control.[18]
-
Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, reducing the risk of a thermal runaway.
-
Control: Precise control over residence time and stoichiometry is possible, which can minimize the formation of byproducts like PCl₅.[17]
Data Presentation
Table 1: Physical and Safety Data for Key Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards | OSHA PEL (8-hr TWA) |
| Yellow Phosphorus | P₄ | 123.89 | 44.1 | 280 | Pyrophoric, Highly Toxic, Corrosive | 0.1 mg/m³[17] |
| Chlorine | Cl₂ | 70.90 | -101.5 | -34.04 | Oxidizer, Toxic, Corrosive | 1 ppm (Ceiling) |
| Phosphorus Trichloride | PCl₃ | 137.33 | -93.6 | 76.1 | Toxic, Corrosive, Water-Reactive | 0.5 ppm (0.28 mg/m³) |
| Phosphorus Pentasulfide | P₄S₁₀ | 444.50 | 288 | 514 | Flammable Solid, Water-Reactive, Toxic | 1 mg/m³[9] |
Table 2: Typical Industrial Reaction Parameters
| Reaction | Reactants | Temperature (°C) | Pressure | Key Considerations |
| PCl₃ Synthesis | Yellow Phosphorus, Chlorine | 70 - 90 | ~0.01 MPa (Slightly Positive)[2] | Highly exothermic, requires excellent cooling and controlled Cl₂ addition. |
| P₄S₁₀ Synthesis | Yellow Phosphorus, Sulfur | > 300 (typically 410-430)[11] | Slightly Positive (Inert Gas)[11] | Exothermic, involves molten reactants, requires inert atmosphere. |
| Triphenylphosphine Synthesis | PCl₃, Chlorobenzene, Sodium | Industrial Scale | Industrial Scale | A common derivative synthesis from PCl₃.[6] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Phosphorus Trichloride (PCl₃)
This protocol is an illustrative example and must be adapted and risk-assessed for specific laboratory conditions. All steps must be performed in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a reflux condenser. The top of the condenser should be protected with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried.
-
Charging the Reactor: Place dry red phosphorus (as a safer alternative to yellow phosphorus for lab scale) into the flask. Add a sufficient amount of previously prepared PCl₃ to create a mobile suspension.
-
Reaction Initiation: Begin stirring and gently heat the flask until the PCl₃ begins to reflux vigorously.
-
Chlorine Addition: Start a slow, controlled stream of dry chlorine gas through the gas inlet tube. The rate of addition should be adjusted to maintain a steady reflux without overwhelming the condenser. The reaction is exothermic, and external heating may need to be reduced or removed.
-
Reaction Monitoring: Continue the addition of chlorine until the red phosphorus is consumed. The reaction mixture will become a clear, slightly yellow liquid.
-
Purification: The crude PCl₃ can be purified by fractional distillation. Collect the fraction boiling at approximately 76°C.
Protocol 2: Lab-Scale Thionation using Phosphorus Pentasulfide (P₄S₁₀)
This protocol describes a general thionation of a ketone. All steps must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
-
Apparatus Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser (with an inert gas inlet), and a stopper, add the starting ketone and a suitable anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Reagent Addition: While stirring, add P₄S₁₀ in portions. The reaction can be exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC). Reaction times can vary from a few hours to overnight.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution to quench unreacted P₄S₁₀ and neutralize acidic byproducts. Caution: This will evolve toxic H₂S gas; perform this step in a well-ventilated fume hood with appropriate off-gas scrubbing.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude thioketone can then be purified by column chromatography or recrystallization.
Visualizations
Caption: General workflow for scaling up reactions involving hazardous materials.
Caption: Decision tree for managing an exothermic reaction runaway.
Caption: Synthesis pathways from yellow phosphorus to key derivatives.
References
- 1. From Rock to Reactant: A Comprehensive Guide to Yellow Phosphorus Production and Its Role in Modern Industry [chemanalyst.com]
- 2. CN101811681A - Production method of phosphorus trichloride - Google Patents [patents.google.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 7. CN111377420A - Phosphorus trichloride production process - Google Patents [patents.google.com]
- 8. Phosphorus trichloride production process - Eureka | Patsnap [eureka.patsnap.com]
- 9. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Page loading... [guidechem.com]
- 12. US9884764B2 - Purification of phosphorus decasulfide (P4S10) - Google Patents [patents.google.com]
- 13. EP3148929A1 - Purification of phosphorus decasulfide (p4s10) - Google Patents [patents.google.com]
- 14. US3995013A - Process for the preparation of phosphorus pentachloride - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US20110256040A1 - process for manufacturing phosphorous trichloride, phosphorous pentachloride and cement - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Reactions Containing Yellow Phosphorus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yellow phosphorus (P₄). It addresses common issues encountered during the purification of reaction products and offers detailed experimental protocols and safety information.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the purification of products from reactions involving yellow phosphorus.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is discolored (yellow/brown tint) | Residual organic impurities from the starting yellow phosphorus.[1] | Treat the crude product with activated carbon. A concentration of approximately 0.2% by weight of activated carbon relative to the phosphorus has been shown to be effective.[1] |
| Thermal decomposition of the product or side-products. | Optimize reaction temperature and duration. Consider purification methods that do not require high temperatures, such as chromatography. | |
| Inconsistent reaction yields | Incomplete quenching of unreacted yellow phosphorus, leading to side reactions during workup. | Implement a thorough quenching protocol. See the detailed quenching protocol below. |
| Presence of metallic impurities (e.g., iron, aluminum, antimony) in the yellow phosphorus that can interfere with the reaction.[2] | Purify the yellow phosphorus before use by treating it with an oxidizing agent like hydrogen peroxide to convert metal impurities into water-soluble ionic forms.[2] | |
| Product is contaminated with elemental phosphorus | Inefficient quenching or purification. | Repeat the quenching step or employ a more rigorous purification method such as distillation (if the product is thermally stable) or treatment with an oxidizing agent. |
| The product co-distills or co-elutes with yellow phosphorus. | Modify distillation conditions (e.g., use fractional distillation) or change the chromatographic mobile phase to improve separation. | |
| Formation of insoluble by-products | Reaction of unquenched yellow phosphorus with air or moisture during workup. | Ensure all workup and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) until all elemental phosphorus is removed. |
| Polymerization of the product or by-products. | Adjust reaction conditions (e.g., concentration, temperature) to minimize polymerization. |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with yellow phosphorus?
A1: Yellow phosphorus is extremely toxic, with a lethal dose for humans estimated at 50-100 mg.[1] It is also highly reactive and pyrophoric, meaning it can ignite spontaneously in air at temperatures around 30°C.[1] Therefore, it must be stored and handled under water or an inert atmosphere. Direct contact can cause severe, slow-healing burns.[1]
Q2: What personal protective equipment (PPE) should I wear when working with yellow phosphorus?
A2: When handling yellow phosphorus, you should wear chemical splash goggles, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a fire-retardant laboratory coat.[1] All manipulations should be conducted in a well-ventilated fume hood. For spills or emergencies, a NIOSH-approved respirator may be necessary.[2]
Q3: How should I handle a spill of yellow phosphorus?
A3: In case of a spill, immediately cover the material with wet sand to prevent ignition.[1] Scoop the mixture into a container of water for disposal. Do not use combustible materials like paper towels to clean up a spill. Ensure the spill area is kept wet during the cleanup process.
Quenching and Purification
Q4: How can I safely quench unreacted yellow phosphorus in my reaction mixture?
A4: A controlled quenching process is crucial. After cooling the reaction mixture (typically to 0°C or below), slowly add a quenching agent. A common approach is the sequential addition of a less reactive alcohol (like isopropanol (B130326) or ethanol) followed by the cautious addition of water.[3] This should be done under an inert atmosphere to prevent ignition.
Q5: What are the most common methods for purifying products from reactions containing yellow phosphorus?
A5: Several methods can be employed depending on the nature of your product and the impurities present:
-
Treatment with Activated Carbon: Effective for removing organic impurities that cause discoloration.[1]
-
Oxidative Treatment: Using agents like hydrogen peroxide can remove metallic impurities by converting them to water-soluble salts.[2]
-
Distillation: Suitable for thermally stable products. Care must be taken to ensure all elemental phosphorus is removed before heating to prevent ignition.
-
Chromatography: Column chromatography can be effective for separating the desired product from non-volatile impurities.
-
Zonal Melting/Recrystallization: This technique can be used for solid products to achieve high purity by slowly passing a molten zone through the solid, causing impurities to segregate.
Q6: My product is an organophosphorus compound. How can I be sure all elemental yellow phosphorus has been removed?
A6: Analytical testing is essential to confirm the absence of residual yellow phosphorus. Gas chromatography (GC) with a phosphorus-sensitive detector, such as a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), is a highly sensitive method for this purpose.[4]
Quantitative Data on Purification Methods
The following table summarizes the efficiency of various purification techniques.
| Purification Method | Target Impurity | Efficiency | Reference |
| Activated Carbon Treatment | Organic Impurities (TOC) | Reduces from 460 ppm to 60 ppm with 0.2 wt% carbon. | [1] |
| Oxidative Treatment (H₂O₂) | Metal Ions (e.g., Al, Fe, Sb) | Effective removal of metal impurities into an aqueous phase. | [2] |
| Catalytic Oxidation of Off-Gas | Phosphine (PH₃), H₂S, CS₂, etc. | Reduces impurity concentrations to less than 1 mg/m³. | [5] |
| Enhanced Biological Phosphorus Removal (from wastewater) | Phosphate | Over 90% removal efficiency. |
Experimental Protocols
Protocol 1: Purification of a Crude Reaction Product Using Activated Carbon
This protocol is designed to remove organic impurities from a product synthesized in a reaction involving yellow phosphorus.
-
Preparation: Ensure the crude product is in a liquid state, either as a neat oil or dissolved in an appropriate organic solvent. All unreacted yellow phosphorus must be quenched prior to this procedure.
-
Addition of Activated Carbon: Add activated carbon (approximately 0.2% by weight of the initial yellow phosphorus used) to the liquid product. For example, if 10g of yellow phosphorus was used in the reaction, add 0.02g of activated carbon.
-
Mixing: Stir the mixture vigorously for at least one hour at a controlled temperature (e.g., room temperature or slightly elevated, depending on the product's stability) to ensure sufficient contact between the liquid and the activated carbon.
-
Separation: Remove the activated carbon by filtration. A pad of celite can be used to aid in the filtration of fine carbon particles.
-
Final Product: The filtrate is the purified product. Analyze for purity and residual impurities.
Protocol 2: Quenching of Unreacted Yellow Phosphorus
This protocol outlines a general and safety-conscious procedure for quenching residual yellow phosphorus in an organic reaction mixture.
-
Inert Atmosphere: Ensure the reaction vessel is under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
Slow Addition of Alcohol: While maintaining vigorous stirring and the low temperature, slowly add a less reactive alcohol, such as isopropanol or ethanol, dropwise via a syringe or an addition funnel. Monitor for any exotherm.
-
Cautious Addition of Water: After the addition of alcohol is complete and any initial reaction has subsided, continue to stir for a further 30 minutes. Then, very cautiously add water dropwise. Be prepared for potential gas evolution (phosphine) and exotherm.
-
Warming to Room Temperature: Once the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature while continuing to stir.
-
Workup: The reaction mixture can now be worked up using standard procedures (e.g., extraction, washing).
Protocol 3: Analytical Detection of Residual Yellow Phosphorus by GC-NPD
This protocol provides a method for the quantitative analysis of residual yellow phosphorus in a purified product.
-
Sample Preparation: Prepare a standard solution of known concentration of yellow phosphorus in a suitable solvent (e.g., hexane (B92381) or toluene). Prepare a solution of the purified product in the same solvent.
-
Instrumentation: Use a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).
-
Chromatographic Conditions:
-
Column: A suitable capillary column for the analysis of non-polar compounds (e.g., a DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.
-
-
Analysis: Inject the standard solution to determine the retention time and response factor for yellow phosphorus. Then, inject the sample solution to determine the presence and concentration of any residual yellow phosphorus.
Visualizations
Caption: Workflow for reaction quenching and product purification.
Caption: Troubleshooting decision tree for product purification.
References
Technical Support Center: Troubleshooting Inconsistent Reactivity of Yellow Phosphorus Batches
Welcome to the technical support center for yellow phosphorus. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to batch-to-batch variability in the reactivity of yellow phosphorus.
Frequently Asked Questions (FAQs)
Q1: What is yellow phosphorus and why is its reactivity critical?
Yellow phosphorus, also known as white phosphorus (P₄), is a highly reactive allotrope of elemental phosphorus. It consists of tetrahedral P₄ molecules with significant ring strain, making it a versatile and potent reagent in organophosphorus chemistry.[1][2][3][4] Consistent reactivity is crucial for achieving reproducible results in chemical synthesis, particularly in drug development where reaction kinetics, yield, and impurity profiles are tightly controlled.
Q2: My latest batch of yellow phosphorus seems less reactive than the previous one. What are the common causes?
Inconsistent reactivity in yellow phosphorus batches can stem from several factors:
-
Presence of Impurities: The manufacturing process, which involves the high-temperature reduction of phosphate (B84403) rock, can introduce various impurities.[4]
-
Metallic Impurities: Elements like iron, aluminum, and magnesium can be present and may interfere with reaction pathways.[5][6]
-
Arsenic: As arsenic shares similar physicochemical properties with phosphorus, it can be an impurity that is difficult to separate and may alter the electronic and steric environment of the reaction.[7][8]
-
-
Formation of Less Reactive Allotropes: Over time or due to improper storage, the highly reactive yellow phosphorus can partially convert to the more stable and less reactive red phosphorus.[2][3][9][10]
-
Surface Oxidation or Hydration: Although stored under water, minor oxidation or reaction with water can occur on the surface, forming a less reactive layer of phosphorus oxides or acids.[1][11]
Q3: How should I properly store and handle yellow phosphorus to maintain its reactivity?
Proper storage and handling are critical to preserving the reactivity and safety of yellow phosphorus.
-
Storage: Always store yellow phosphorus under deoxygenated water in a tightly sealed, well-labeled container.[1][2][9] This prevents its spontaneous combustion in air. The storage area should be cool and well-ventilated.
-
Handling:
-
Always handle yellow phosphorus under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]
-
Use forceps or other appropriate tools; never handle directly with hands as it can cause severe burns upon contact with skin and air.[9][13]
-
When weighing or transferring, ensure the phosphorus remains wet with water until it is introduced into the reaction vessel under an inert atmosphere.
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with inconsistent yellow phosphorus reactivity.
Issue 1: Reaction is sluggish or incomplete compared to previous batches.
This is the most common sign of reduced reactivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for sluggish reactions.
Issue 2: Increased formation of side products.
Unwanted side reactions can be triggered by impurities that may act as catalysts for alternative reaction pathways.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Metallic Impurities (Fe, Al, etc.) | Request a new Certificate of Analysis from the supplier with detailed impurity profiles. If possible, analyze a sample of the phosphorus batch using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metallic impurities.[14] Consider purifying a small amount of the yellow phosphorus through appropriate methods if the reaction is critical and a new batch is unavailable. |
| Arsenic Impurities | Arsenic can sometimes mimic phosphorus in reactions, leading to arsenated byproducts.[7][8] This is more difficult to analyze without specialized equipment. If arsenic contamination is suspected, a new batch from a reputable supplier is the best solution. |
| Reaction with Storage Water Impurities | Ensure the water used for storing yellow phosphorus is deionized and deoxygenated to prevent the introduction of contaminants. |
Issue 3: Inconsistent reaction initiation or induction period.
Difficulty in initiating a reaction that previously started readily can point to surface-level deactivation.
Signaling Pathway of Potential Deactivation
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. From Rock to Reactant: A Comprehensive Guide to Yellow Phosphorus Production and Its Role in Modern Industry [chemanalyst.com]
- 5. KR101664625B1 - Purification of yellow phosphorus - Google Patents [patents.google.com]
- 6. Iron, aluminum, and thorium impurity removal from a rare earth element pregnant leach solution using magnesium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The arsenic for phosphorus swap is accidental, rather than a facultative one, and the question whether arsenic is nonessential or toxic is quantitative, not a qualitative one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Yellow Phosphorus and Derivatives Market Size 2025-2034 - CMI [custommarketinsights.com]
- 11. US5332563A - Yellow phosphorus process to convert toxic chemicals to non-toxic products - Google Patents [patents.google.com]
- 12. victoryjsc.com [victoryjsc.com]
- 13. LCSS: PHOSPHORUS [web.stanford.edu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Insoluble Red Phosphorus Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the formation of insoluble red phosphorus in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reddish-brown or dark solid precipitating in my reaction?
A1: If your reaction involves phosphorus-containing reagents, especially at elevated temperatures, the insoluble precipitate is likely an allotropic form of elemental phosphorus, most commonly amorphous red phosphorus.[1] Red phosphorus is a stable polymer of phosphorus that is insoluble in most common organic solvents and water, making it difficult to remove from a reaction mixture.[1]
Q2: Why is red phosphorus forming in my reaction?
A2: Red phosphorus can form as an unwanted byproduct when phosphorus-containing reagents, such as phosphorus halides (e.g., PBr₃, PI₃), hypophosphorous acid (H₃PO₂), or even white phosphorus impurities, decompose under certain reaction conditions.[1][2][3] High temperatures, prolonged reaction times, and the presence of certain impurities can promote the conversion of more reactive phosphorus species into the more thermodynamically stable, yet insoluble, red allotrope.
Q3: What are the typical reaction conditions that favor the formation of insoluble red phosphorus?
A3: The formation of red phosphorus is often observed under the following conditions:
-
High Temperatures: Heating white phosphorus above 250 °C leads to its conversion to red phosphorus.[4] Similarly, reactions involving phosphorus reagents at elevated temperatures can trigger decomposition and the formation of red phosphorus.
-
Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, provide more opportunity for the kinetically favored formation of soluble phosphorus intermediates to revert to the thermodynamically more stable red phosphorus.[5][6][7][8]
-
Presence of Impurities: Certain metallic impurities in reagents or the reaction vessel can catalyze the formation of red phosphorus.[9][10]
-
Deoxygenation and Reduction Reactions: Reactions such as the reduction of alcohols to alkanes using hydroiodic acid (HI) and red phosphorus intentionally use red phosphorus. However, similar conditions in other reactions can unintentionally lead to its formation if elemental phosphorus is generated in situ.
Troubleshooting Guides
Issue 1: A red-brown precipitate forms during my reaction, clogging stirring and hindering product isolation.
This is a classic sign of insoluble red phosphorus formation. The troubleshooting workflow below can help you diagnose and resolve the issue.
Issue 2: My phosphorus-containing reagent appears to be degrading upon storage, leading to inconsistent reaction outcomes and byproduct formation.
Stabilizing your reagents is crucial. The following guide offers preventative measures.
Data on Red Phosphorus Solubility
As a polymeric and amorphous material, red phosphorus is notoriously insoluble in most common laboratory solvents. This insolubility is a primary reason it is challenging to remove from reaction mixtures. The table below summarizes its general solubility characteristics.
| Solvent | Solubility | Temperature | Notes |
| Water | Insoluble | Ambient | May slowly react over time to form phosphorus acids.[11] |
| Ethanol (B145695) | Insoluble | Ambient | Generally not an effective solvent. |
| Acetone (B3395972) | Insoluble | Ambient | Not a suitable solvent for dissolution. |
| Diethyl Ether | Insoluble | Ambient | Red phosphorus does not dissolve. |
| Toluene | Insoluble | Ambient | Ineffective for dissolving red phosphorus. |
| Carbon Disulfide | Insoluble | Ambient | While a good solvent for white phosphorus, it does not dissolve red phosphorus.[1] |
| Strong Bases (e.g., aq. NaOH) | Reacts | Elevated | Reacts to form phosphine (B1218219) and various phosphates; not a true dissolution. |
| Alkali Metal Alkoxides | Reacts to form soluble polyphosphides | Reflux | Can be used to convert insoluble red phosphorus into soluble species. |
Experimental Protocols
Protocol 1: In-Situ Trapping of Elemental Phosphorus Byproducts
This protocol is a conceptual adaptation from environmental phosphorus remediation techniques and is intended for reactions where small amounts of elemental phosphorus are suspected to be forming.
Objective: To prevent the agglomeration and precipitation of elemental phosphorus into its insoluble red form by trapping it with a reactive metal surface.
Materials:
-
Reaction vessel
-
Degreased steel wool or fine zinc powder
-
Anhydrous solvent
-
Standard reaction setup (stirring, inert atmosphere, etc.)
Procedure:
-
Preparation of Trapping Agent:
-
If using steel wool, degrease it by washing with acetone and then drying thoroughly under vacuum.
-
If using zinc powder, activate it by washing with dilute HCl, followed by water, ethanol, and then ether, and dry under vacuum.
-
-
Reaction Setup:
-
To the reaction vessel, add the trapping agent (e.g., a small amount of prepared steel wool loosely packed or a molar excess of zinc powder relative to the phosphorus reagent).
-
Add the solvent and other reagents as per your standard protocol, ensuring the trapping agent is well-dispersed in the reaction mixture.
-
-
Reaction and Workup:
-
Run the reaction under your optimized conditions. The elemental phosphorus, as it forms, should react with the metal surface to form metal phosphides, preventing its polymerization into red phosphorus.
-
During workup, the metal phosphides can be filtered off along with the excess trapping agent. Caution: Metal phosphides can react with water or acidic conditions to produce phosphine gas (PH₃), which is toxic and pyrophoric. Quench and handle the filtered solids with extreme care, preferably under an inert atmosphere and by slowly adding an oxidizing agent like bleach.
-
Protocol 2: Solubilization and Removal of Red Phosphorus Post-Reaction
This protocol is for situations where the formation of red phosphorus could not be avoided and needs to be removed from the reaction mixture.
Objective: To convert insoluble red phosphorus into soluble polyphosphides for easier removal.
Materials:
-
Reaction mixture containing red phosphorus precipitate
-
Potassium ethoxide (KOEt) or sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous organic solvent (e.g., THF, DMF)
-
Filtration setup
Procedure:
-
Solvent Exchange (if necessary):
-
If the reaction solvent is not compatible with the alkoxide, carefully decant the supernatant and wash the red phosphorus precipitate with an appropriate anhydrous solvent.
-
-
Solubilization:
-
To the flask containing the red phosphorus, add a solution of potassium ethoxide or sodium ethoxide in anhydrous ethanol or another suitable organic solvent under an inert atmosphere.
-
Stir the mixture at room temperature or with gentle heating (reflux). The red phosphorus will react with the alkoxide to form soluble polyphosphide anions. The reaction progress can be monitored by the disappearance of the red solid.
-
-
Removal:
-
Once the red phosphorus has been consumed, the now-homogeneous solution can be worked up. The soluble polyphosphides can be separated from the desired product through extraction or chromatography, depending on the product's properties. Caution: Polyphosphides are reactive species. The workup procedure should be designed to handle them safely, often involving quenching with a mild oxidizing agent.
-
Alternative Reagents
One of the most effective ways to mitigate the formation of red phosphorus is to avoid the reaction conditions and reagents that lead to its formation. Consider the following alternatives for common transformations:
| Desired Transformation | Problematic Reagent/Conditions | Alternative Reagents/Methods |
| Deoxygenation of alcohols | HI / Red Phosphorus | - Catalytic hydrogenation (e.g., H₂, Pd/C)- Silane-based reductions (e.g., Et₃SiH, TFA)- Barton-McCombie deoxygenation |
| Halogenation of alcohols | PBr₃ or PI₃ at high temperatures | - For bromination: CBr₄/PPh₃ (Appel reaction), NBS- For iodination: I₂/PPh₃/imidazole |
| Reduction of functional groups | Hypophosphorous acid (H₃PO₂) at high temperatures | - Borane-based reagents (e.g., BH₃·THF, NaBH₄)- Aluminum hydrides (e.g., LiAlH₄, DIBAL-H) |
By carefully selecting reagents and controlling reaction conditions, the unwanted formation of insoluble red phosphorus can often be avoided, leading to cleaner reactions and easier product purification.
References
- 1. Red phosphorus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US2664344A - Process for stabilizing red phosphorus against oxidation - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. homepages.uc.edu [homepages.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch 10: Kinetic and Thermodynamic Control [chem.ucalgary.ca]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. unido.org [unido.org]
- 10. mgu.bg [mgu.bg]
- 11. sumitomoelectric.com [sumitomoelectric.com]
Validation & Comparative
A Comparative Guide to the Reactivity of White and Red Phosphorus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two common allotropes of phosphorus: white phosphorus and red phosphorus. The information presented is supported by experimental data to assist researchers in selecting the appropriate allotrope for their specific applications and to ensure safe handling and use.
Structural and Physical Properties: The Basis of Reactivity Differences
The marked difference in reactivity between white and red phosphorus is fundamentally rooted in their distinct atomic structures. White phosphorus exists as discrete tetrahedral molecules (P₄).[1][2] This arrangement forces the P-P bonds into a highly strained 60° angle, rendering the molecule unstable and, consequently, highly reactive.[2][3] In contrast, red phosphorus has a more stable polymeric structure, consisting of a network of interconnected P₄ tetrahedra.[4] This polymeric lattice alleviates the significant angular strain present in white phosphorus, resulting in its comparatively lower reactivity.[3][5]
The structural differences are reflected in their physical properties, which are summarized in the table below.
| Property | White Phosphorus | Red Phosphorus |
| Molecular Formula | P₄ | (P₄)n |
| Appearance | Translucent, waxy white to yellow solid[1] | Reddish-violet powder[6] |
| Odor | Garlic-like[2] | Odorless |
| Density | 1.82 g/cm³ | ~2.1-2.34 g/cm³ |
| Melting Point | 44.1 °C | Sublimes at ~416-590 °C |
| Boiling Point | 280 °C | - |
| Ignition Temperature | 30-50 °C in air[2][7] | ~240-260 °C in air[5] |
| Solubility in CS₂ | Soluble[8] | Insoluble[8] |
| Toxicity | Highly toxic[2] | Non-poisonous |
Comparative Reactivity
The high ring strain and molecular nature of white phosphorus make it significantly more reactive than the stable, polymeric red phosphorus.[2][3] This is evident in their reactions with common reagents like oxygen and halogens.
Reaction with Air (Oxidation)
White phosphorus is notoriously pyrophoric, spontaneously igniting in air at temperatures as low as 30 °C.[2] It undergoes rapid oxidation, often exhibiting a faint green glow in the dark, a phenomenon known as chemiluminescence.[1][8] The combustion in excess oxygen is vigorous and produces dense white fumes of phosphorus pentoxide (P₄O₁₀).[8]
P₄ (s) + 5O₂ (g) → P₄O₁₀ (s)
Red phosphorus is much more stable in air and does not spontaneously ignite at room temperature.[5] It requires heating to its ignition temperature of approximately 240-260 °C to combust and form phosphorus pentoxide.[5]
Reaction with Halogens
White phosphorus reacts vigorously and often violently with halogens such as chlorine and bromine at room temperature.[9] The reaction is highly exothermic and can be explosive. With a limited supply of halogen, phosphorus trihalides (PX₃) are formed. In the presence of excess halogen, phosphorus pentahalides (PX₅) are the major product.[10]
P₄ (s) + 6Cl₂ (g) → 4PCl₃ (l) P₄ (s) + 10Cl₂ (g) → 4PCl₅ (s)
Red phosphorus also reacts with halogens, but the reaction is less violent and typically requires initial heating to proceed at a significant rate.[11] Similar to white phosphorus, it can form both trihalides and pentahalides depending on the stoichiometry of the reactants.[11]
2P (s) + 3Br₂ (l) → 2PBr₃ (l) 2P (s) + 5Br₂ (l) → 2PBr₅ (s)
Experimental Protocols
The following are generalized protocols for key experiments that can be used to compare the reactivity of white and red phosphorus. Extreme caution must be exercised when handling white phosphorus due to its high toxicity and pyrophoric nature. All work with white phosphorus must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and safety goggles. [3][6]
Determination of Ignition Temperature
This protocol provides a comparative method for observing the difference in ignition temperatures. For precise measurements, standardized methods such as ASTM E659 should be followed.
Objective: To demonstrate the difference in the autoignition temperature of white and red phosphorus in air.
Materials:
-
White phosphorus (stored under water)
-
Red phosphorus powder
-
Hot plate with temperature control
-
Two ceramic evaporating dishes
-
Forceps
-
Spatula
-
Fume hood
Procedure:
-
Place the two evaporating dishes on the hot plate inside a fume hood.
-
Using a spatula, place a small amount (approx. 0.1 g) of red phosphorus in one of the dishes.
-
Using forceps, carefully remove a small piece of white phosphorus from the water, blot it dry quickly on a piece of filter paper, and immediately place it in the second evaporating dish.
-
Turn on the hot plate and slowly increase the temperature.
-
Observe the samples and record the temperature at which each allotrope ignites.
-
The white phosphorus will ignite at a much lower temperature than the red phosphorus.
Safety Precautions:
-
Never handle white phosphorus with bare hands.
-
Ensure a container of water is nearby to quench any unintended ignition of white phosphorus.
-
The combustion of phosphorus produces irritating phosphorus pentoxide smoke; ensure adequate ventilation.
Comparison of Solubility in Carbon Disulfide
Objective: To compare the solubility of white and red phosphorus in a nonpolar organic solvent.
Materials:
-
White phosphorus
-
Red phosphorus
-
Carbon disulfide (CS₂)
-
Two test tubes with stoppers
-
Spatula
-
Forceps
-
Fume hood
Procedure:
-
In a fume hood, add approximately 3 mL of carbon disulfide to each of the two test tubes.
-
To the first test tube, add a small amount (approx. 0.1 g) of red phosphorus using a spatula.
-
To the second test tube, add a small, dry piece of white phosphorus (approx. 0.1 g) using forceps.
-
Stopper both test tubes and gently agitate them.
-
Observe and record the solubility of each allotrope. The white phosphorus will dissolve, while the red phosphorus will remain as a solid suspension.[8]
Safety Precautions:
-
Carbon disulfide is highly flammable and toxic. Avoid inhalation and contact with skin.
-
Work exclusively in a fume hood and away from any ignition sources.
Visualizing Structures and Workflows
Molecular Structures
Caption: Molecular structures of white and red phosphorus.
Experimental Workflow: Comparative Reactivity Analysis
Caption: Workflow for comparing phosphorus allotrope reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Allotropes of Phosphorus | Forms, Uses & Characteristics - Lesson | Study.com [study.com]
- 3. moph.gov.lb [moph.gov.lb]
- 4. nj.gov [nj.gov]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cefrc.princeton.edu [cefrc.princeton.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. Science made alive: Chemistry/Experiments [woelen.homescience.net]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Phosphorus Allotropes
For researchers, scientists, and drug development professionals, the accurate identification of phosphorus allotropes is critical, as their distinct structural arrangements lead to vastly different physical and chemical properties. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between the common allotropes of phosphorus: white, red, and black phosphorus. By leveraging techniques such as Raman spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can unambiguously identify the specific allotrope in their sample.
At a Glance: Spectroscopic Comparison of Phosphorus Allotropes
The following table summarizes the key spectroscopic features of white, red, and black phosphorus, offering a quick reference for their differentiation.
| Spectroscopic Technique | White Phosphorus (P₄) | Red Phosphorus (amorphous) | Black Phosphorus (orthorhombic) |
| Raman Spectroscopy | Sharp peaks due to the tetrahedral P₄ molecule. | Broad bands due to its amorphous, polymeric structure. | Distinct, sharp peaks corresponding to its crystalline lattice vibrations. |
| ³¹P NMR Spectroscopy | Single sharp peak in solution. | Broad signal in the solid state. | Anisotropic chemical shift in the solid state. |
| XPS (P 2p) | Lower binding energy. | Intermediate binding energy. | Highest binding energy among the three. |
Quantitative Spectroscopic Data
For a more detailed and quantitative comparison, the following tables present the characteristic spectroscopic data for each allotrope.
Table 1: Raman Spectroscopy Data
| Allotrope | Key Raman Peaks (cm⁻¹) | Reference |
| White Phosphorus | ~606, 465, 365 | [1] |
| Red Phosphorus | Broad bands centered around 350 and 450 | [2][3] |
| Black Phosphorus | ~363 (A¹g), 438 (B²g), 467 (A²g) | [3] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data
| Allotrope | P 2p₃/₂ Binding Energy (eV) | Reference |
| Black Phosphorus | ~130.1 | [4] |
| Red Phosphorus | ~129.8 | [5] |
| White Phosphorus | ~129.0 | [5] |
Note: Absolute binding energies can vary slightly depending on the instrument and sample preparation.
Table 3: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Allotrope | ³¹P Chemical Shift (ppm) | Reference |
| White Phosphorus (in CS₂) | ~ -460 | [6] |
| Red Phosphorus (solid-state) | Broad signal from ~0 to -100 | [7] |
| Black Phosphorus (solid-state) | Anisotropic, with a peak around -80 | [8] |
Note: Chemical shifts are referenced to 85% H₃PO₄.
Experimental Workflow for Allotrope Identification
The following diagram illustrates a typical experimental workflow for the spectroscopic differentiation of phosphorus allotropes.
Caption: A flowchart of the spectroscopic analysis process.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a visible laser (e.g., 532 nm or 633 nm) and a microscope for sample visualization.
-
Sample Preparation: A small amount of the phosphorus sample is placed on a clean microscope slide. For air-sensitive samples like white phosphorus, handling should be done under an inert atmosphere or by encapsulating the sample.
-
Data Acquisition:
-
The laser is focused on the sample through the microscope objective.
-
To avoid sample degradation, especially for black phosphorus which can be sensitive to laser-induced heating, a low laser power (e.g., < 1 mW) should be used.[2]
-
Raman spectra are collected in the range of 100-800 cm⁻¹.
-
Multiple spectra from different spots on the sample should be acquired to ensure homogeneity.
-
-
Data Analysis: The positions and shapes of the Raman peaks are compared with reference spectra for known phosphorus allotropes.[1][2][3]
X-ray Photoelectron Spectroscopy (XPS)
-
Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source and a hemispherical electron energy analyzer.
-
Sample Preparation: The sample is mounted on a sample holder using conductive tape. To obtain a clean surface, in-situ sputtering with argon ions may be performed, although this can potentially alter the allotropic form.
-
Data Acquisition:
-
The sample is introduced into the ultra-high vacuum chamber of the spectrometer.
-
A survey scan is first performed to identify all elements present on the surface.
-
High-resolution spectra of the P 2p region (typically 125-140 eV) are then acquired.
-
Charge referencing is crucial and is typically done by setting the C 1s peak of adventitious carbon to 284.8 eV.
-
-
Data Analysis: The binding energy of the P 2p₃/₂ peak is determined after deconvolution of the P 2p doublet. This binding energy is characteristic of the chemical environment and allotropic form of phosphorus.[4][5]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A solid-state NMR spectrometer with a high-field magnet and a probe capable of ³¹P detection.
-
Sample Preparation:
-
For solid-state NMR, the powdered phosphorus sample is packed into a zirconia rotor.
-
For solution-state NMR (primarily for white phosphorus), the sample is dissolved in an appropriate deuterated solvent (e.g., carbon disulfide, CS₂).
-
-
Data Acquisition:
-
For solid-state NMR, magic-angle spinning (MAS) is employed to average out anisotropic interactions and obtain narrower lines.
-
A simple one-pulse experiment with high-power proton decoupling is typically sufficient.
-
Spectra are referenced to an external standard of 85% H₃PO₄ at 0 ppm.
-
-
Data Analysis: The chemical shift and lineshape of the ³¹P signal are analyzed. Sharp peaks are indicative of a well-defined molecular structure (like white phosphorus in solution), while broad signals are characteristic of amorphous or anisotropic solid materials.[6][7][8]
By employing these spectroscopic techniques and following the outlined protocols, researchers can confidently and accurately differentiate between the various allotropes of phosphorus, ensuring the use of the correct material for their specific application.
References
- 1. Simulated Raman spectra of bulk and low-dimensional phosphorus allotropes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of All Allotropes of Phosphorus [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Phosphorus [xpsfitting.com]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Unlocking the Complexity: A Comparative Guide to Validating Novel Polyphosphorus Compounds from P4
For researchers, scientists, and drug development professionals venturing into the intricate world of phosphorus chemistry, the structural validation of novel polyphosphorus compounds derived from white phosphorus (P4) presents a formidable challenge. The diverse and often unpredictable reactivity of P4 necessitates a multi-faceted analytical approach to unambiguously determine the atomic connectivity and three-dimensional arrangement of these new chemical entities. This guide provides an objective comparison of the three cornerstone techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The transformation of the tetrahedral P4 molecule into functionalized polyphosphorus compounds (Pn, where n > 1) is a rapidly advancing field, offering potential for new materials and therapeutics. However, the characterization of these products is far from trivial. The multiplicity of phosphorus environments, the potential for complex diastereomers, and the often-air-sensitive nature of these compounds demand robust and complementary analytical methods.
Performance Comparison of Key Validation Techniques
A combination of spectroscopic and crystallographic techniques is often essential for the comprehensive validation of novel polyphosphorus structures. The following table summarizes the key performance indicators for ³¹P NMR, SCXRD, and MS in this context.
| Feature | ³¹P Nuclear Magnetic Resonance (NMR) | Single-Crystal X-ray Diffraction (SCXRD) | Mass Spectrometry (MS) |
| Primary Information | Chemical environment, connectivity (P-P, P-C, P-H), stoichiometry, and solution-state dynamics. | Precise 3D atomic coordinates, bond lengths, bond angles, and solid-state packing. | Molecular weight, elemental composition, and fragmentation patterns. |
| Sample Requirements | Soluble sample (typically 1-10 mg) in a deuterated solvent. | High-quality single crystal (typically 0.1-0.5 mm). | Small sample amount (ng to µg), soluble and ionizable. |
| Resolution | High resolution of chemical shifts allows for the differentiation of subtle changes in the electronic environment of phosphorus nuclei.[1] | Atomic resolution, providing definitive structural information. | High-resolution instruments can provide accurate mass measurements to determine elemental composition.[2][3] |
| Key Advantages | - Non-destructive.[4] - Provides information on dynamic processes in solution. - Can identify and quantify mixtures of isomers. - Wide chemical shift range provides excellent signal dispersion.[1] | - Unambiguous determination of molecular structure. - Provides data on intermolecular interactions in the solid state. | - High sensitivity, capable of detecting trace amounts.[2][3] - Can analyze complex mixtures without prior separation.[2][3] - Provides information on isotopic distribution. |
| Limitations | - Can be difficult to interpret for complex spectra with extensive P-P coupling. - Does not provide information on absolute configuration. - Requires soluble and stable compounds. | - Requires the growth of suitable single crystals, which can be a significant bottleneck. - The determined structure is of the solid state, which may differ from the solution-state structure. | - Can cause fragmentation, which may complicate the interpretation of the molecular ion. - Isomer differentiation can be challenging without tandem MS. - Ionization efficiency can vary significantly between compounds. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality data for structural validation. Below are representative methodologies for each key technique.
³¹P{¹H} Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution spectra to determine the chemical environment and connectivity of phosphorus atoms in a novel polyphosphorus compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the polyphosphorus compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and stability of the compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) if the compound is air- or moisture-sensitive.
-
Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Reference: Use an external standard of 85% H₃PO₄ in D₂O, setting its chemical shift to 0 ppm.[1]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30° to reduce relaxation delays.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds, depending on the relaxation times of the phosphorus nuclei. For quantitative measurements, a longer delay (5x the longest T1) is necessary.
-
Number of Scans: Varies from 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: A wide spectral width (e.g., -300 to 300 ppm) is recommended for novel compounds due to the broad range of ³¹P chemical shifts.[1]
-
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the external H₃PO₄ standard.
-
Integrate the signals to determine the relative ratios of different phosphorus environments.
-
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional structure of a crystalline polyphosphorus compound.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Under a microscope, select a well-formed single crystal with sharp edges and dimensions of approximately 0.1-0.3 mm. Mount the crystal on a goniometer head using a suitable cryoprotectant oil (if collecting data at low temperatures).
-
Data Collection:
-
Diffractometer: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream).
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal motion and radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans). The data collection strategy should aim for high completeness and redundancy.
-
-
Data Processing and Structure Solution:
-
Integration and Scaling: The diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The initial structural model is obtained using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of a novel polyphosphorus compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system that is compatible with ESI, such as acetonitrile/water or methanol/water.[2] The addition of a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) can aid in deprotonation for negative ion mode analysis.[2]
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
-
Ionization Mode: ESI can be performed in either positive or negative ion mode. For polyphosphorus compounds, which often form anions, negative ion mode is frequently used.[2]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 2-10 µL/min).[2]
-
-
Data Acquisition:
-
Mass Range: Set the mass analyzer to scan a wide mass range to detect the molecular ion and any potential fragments or adducts.
-
Source Parameters: Optimize the ESI source parameters, including the spray voltage, capillary temperature, and nebulizing gas flow, to achieve a stable ion signal.
-
Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M-H]⁻ or [M+H]⁺).
-
Use the accurate mass measurement to determine the elemental composition.
-
Analyze the fragmentation pattern from MS/MS spectra to gain insights into the structure of the molecule.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.
-
Visualization of Validation Workflows
The following diagrams illustrate the typical workflows for the structural validation of novel polyphosphorus compounds using the described techniques.
Caption: General workflow for the synthesis and structural validation of novel polyphosphorus compounds.
Caption: Logical relationship between analytical techniques and the structural information they provide.
By employing a synergistic combination of ³¹P NMR, single-crystal X-ray diffraction, and mass spectrometry, researchers can confidently and accurately elucidate the structures of novel polyphosphorus compounds derived from P4. This comprehensive approach not only ensures the validity of new discoveries but also deepens our understanding of the fundamental chemistry of phosphorus, paving the way for future innovations.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. web.colby.edu [web.colby.edu]
- 3. Characterization of polyphosphates by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron spray ionization mass spectrometry and 2D 31P NMR for monitoring 18O/16O isotope exchange and turnover rates of metabolic oligophosphates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Yellow Phosphorus and Phosphine Gas as Phosphorus Sources in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of phosphorus into organic molecules is a cornerstone of modern chemical synthesis, with applications ranging from the development of novel pharmaceuticals and agrochemicals to the creation of advanced materials. The choice of the elemental phosphorus source is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of two fundamental phosphorus sources: yellow phosphorus (also known as white phosphorus, P₄) and phosphine (B1218219) gas (PH₃). By presenting experimental data, detailed protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Executive Summary
Both yellow phosphorus and phosphine gas offer unique advantages and disadvantages as phosphorus sources. Yellow phosphorus, the more elemental form, has seen a resurgence in interest due to the development of novel catalytic methods for its direct functionalization, potentially offering more atom-economical routes to organophosphorus compounds.[1][2][3][4] However, its high reactivity, toxicity, and challenging handling due to spontaneous ignition in air present significant safety hurdles.[5][6] Phosphine gas, a key industrial intermediate, is a more direct precursor for many P-H addition reactions and is amenable to a variety of catalytic transformations.[7][8][9][10] Its extreme toxicity and gaseous nature, however, necessitate specialized handling procedures and equipment.[11]
Recent breakthroughs in photocatalysis have enabled the direct arylation of both P₄ and PH₃, providing a valuable platform for comparing their reactivity and utility in forming P-C bonds.[7][8] This guide will delve into these and other transformations to provide a comprehensive overview.
I. Performance Comparison: Yellow Phosphorus vs. Phosphine Gas
The choice between yellow phosphorus and phosphine gas is often dictated by the desired target molecule and the specific transformation being considered. The following tables summarize quantitative data for representative reactions, highlighting key performance indicators such as yield, selectivity, and reaction conditions.
Table 1: Synthesis of Triarylphosphines and Tetraarylphosphonium Salts via Photocatalytic Arylation
Recent studies have demonstrated the feasibility of using photocatalysis to directly arylate both yellow phosphorus and phosphine gas. This allows for a direct comparison of their performance in C-P bond formation.
| Product | Phosphorus Source | Aryl Halide | Catalyst | Reductant | Time (h) | Yield (%) | Reference |
| [Ph₄P]I | Yellow Phosphorus (P₄) | Iodobenzene | [Ir(dtbby)(ppy)₂]PF₆ | Et₃N | 24 | 85 | [1] |
| [Ph₄P]I | Yellow Phosphorus (P₄) | Iodobenzene | ³DPAFIPN | Et₃N | 24 | 75 | [7] |
| Triphenylphosphine (Ph₃P) | Phosphine (PH₃) | Iodobenzene | [Ir(dtbby)(ppy)₂]PF₆ | Et₃N | 24 | 80 | [7] |
| Tris(4-methoxyphenyl)phosphine | Yellow Phosphorus (P₄) | 4-Iodoanisole | [Ir(dtbby)(ppy)₂]PF₆ | Et₃N | 24 | 78 | [1] |
| Tris(4-methoxyphenyl)phosphine | Phosphine (PH₃) | 4-Iodoanisole | [Ir(dtbby)(ppy)₂]PF₆ | Et₃N | 24 | 82 | [7] |
Note: Yields for P₄ arylation often lead to a mixture of triarylphosphines and tetraarylphosphonium salts, with the latter being the major product under certain conditions.[7]
Table 2: Hydrofunctionalization Reactions
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a powerful tool for the synthesis of organophosphorus compounds.[9][10] Phosphine gas is the primary reactant in these transformations.
| Product | Phosphorus Source | Substrate | Catalyst/Initiator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tris(2-cyanoethyl)phosphine | Phosphine (PH₃) | Acrylonitrile | Base-catalyzed | Room Temp | - | >90 | [9] |
| Tributylphosphine | Phosphine (PH₃) | 1-Butene | AIBN (radical initiator) | 80 | - | High | [9] |
| Diphenyl(octyl)phosphine | Diphenylphosphine | 1-Octene | Ni(acac)₂/dppf | 100 | 18 | 95 | [12] |
| Tetrakis(hydroxymethyl)phosphonium chloride (THPC) | Phosphine (PH₃) | Formaldehyde | HCl | - | - | Quantitative | [9] |
Note: While yellow phosphorus is not directly used in hydrophosphination, it can be a precursor for the in-situ generation of phosphine or other P-H containing species.
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following sections provide step-by-step procedures for key reactions utilizing yellow phosphorus and phosphine gas.
Protocol 1: Photocatalytic Arylation of Yellow Phosphorus to Synthesize Tetra-n-butylphosphonium Iodide
This protocol is adapted from the work of Wolf and coworkers on the direct functionalization of white phosphorus.[1]
Materials:
-
Yellow Phosphorus (P₄) (Caution: Extremely toxic and pyrophoric)
-
Iodobenzene
-
[Ir(dtbby)(ppy)₂]PF₆ (photocatalyst)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous benzene (B151609) and acetonitrile (B52724) (solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Safety First: All manipulations involving yellow phosphorus must be performed in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and heavy-duty gloves, is mandatory.
-
In a glovebox, a Schlenk flask is charged with [Ir(dtbby)(ppy)₂]PF₆ (1 mol%), yellow phosphorus (0.25 mmol, 1 eq.), and a stir bar.
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous benzene (5 mL) and anhydrous acetonitrile (5 mL) are added via syringe.
-
Iodobenzene (1.0 mmol, 4 eq.) and triethylamine (2.0 mmol, 8 eq.) are added sequentially via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for 24 hours.
-
After 24 hours, the light source is turned off. The reaction mixture is allowed to settle.
-
The product, tetra-n-butylphosphonium iodide, often precipitates from the reaction mixture and can be isolated by filtration under inert atmosphere.
-
The isolated solid is washed with anhydrous benzene and dried under vacuum.
-
Characterization of the product can be performed using ³¹P NMR spectroscopy.
Protocol 2: Base-Catalyzed Hydrophosphination of Acrylonitrile with Phosphine Gas
This protocol describes a classic example of a Michael-type addition of phosphine to an activated alkene.[9]
Materials:
-
Phosphine gas (PH₃) (Caution: Extremely toxic gas)
-
Acrylonitrile
-
Potassium hydroxide (B78521) (catalyst)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Gas-tight syringe or mass flow controller
-
Three-necked flask equipped with a gas inlet, a condenser, and a septum
Procedure:
-
Safety First: All operations with phosphine gas must be conducted in a high-performance fume hood. A calibrated phosphine gas detector should be in place. All glassware must be leak-tested.
-
A three-necked flask is charged with a catalytic amount of potassium hydroxide and anhydrous THF under an inert atmosphere.
-
Acrylonitrile is added to the flask via syringe.
-
A slow stream of phosphine gas is bubbled through the stirred solution at room temperature. The flow rate should be carefully controlled.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy by periodically taking aliquots from the reaction mixture.
-
Upon completion, the phosphine gas flow is stopped, and the system is purged with an inert gas.
-
The reaction mixture is worked up by quenching with a dilute acid, followed by extraction with an organic solvent.
-
The product, tris(2-cyanoethyl)phosphine, is isolated after removal of the solvent under reduced pressure.
III. Reaction Mechanisms and Logical Workflows
Understanding the underlying mechanisms of these transformations is key to optimizing reaction conditions and expanding their scope.
Photocatalytic Arylation of P₄ and PH₃
The photocatalytic arylation of both yellow phosphorus and phosphine proceeds through a radical mechanism. The photocatalyst, upon excitation by light, initiates a single-electron transfer process that ultimately generates an aryl radical from an aryl halide. This radical then reacts with the phosphorus source.
Hydrophosphination Workflow
The hydrophosphination of alkenes can be initiated through various methods, including radical, base-catalyzed, and acid-catalyzed pathways. The following diagram illustrates a generalized workflow for these processes.
IV. Safety and Handling
The safe handling of both yellow phosphorus and phosphine gas is of paramount importance. A thorough understanding of their hazards and the implementation of appropriate safety protocols are non-negotiable.
Table 3: Safety and Handling Comparison
| Feature | Yellow Phosphorus (P₄) | Phosphine Gas (PH₃) |
| Physical State | Waxy, yellowish solid | Colorless gas |
| Odor | Garlic-like | Fishy or garlic-like[3] |
| Flammability | Pyrophoric; ignites spontaneously in air above 30 °C[13] | Extremely flammable gas; can be pyrophoric[3] |
| Toxicity | Highly toxic by ingestion, inhalation, and skin contact.[5] Lethal dose ~1 mg/kg.[6] | Extremely toxic by inhalation.[3] Immediately dangerous to life or health (IDLH) at 50 ppm.[3] |
| Storage | Stored under water to prevent ignition[6] | Stored as a compressed or liquefied gas in cylinders[14] |
| Handling | Manipulated under inert atmosphere (glovebox or Schlenk line). | Handled in a well-ventilated fume hood with a continuous gas monitoring system. |
| Key Hazards | Severe burns on contact, formation of toxic phosphorus oxides upon combustion, delayed systemic toxicity.[5][6] | Acute respiratory distress, central nervous system effects, potential for explosion.[11] |
| Engineering Controls | Fume hood, glovebox, Schlenk line, fire-extinguishing material for phosphorus fires (e.g., sand). | High-efficiency fume hood, gas cabinet for cylinder storage, continuous phosphine gas detector, emergency shut-off systems. |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, chemical splash goggles, face shield, heavy-duty gloves. | Flame-retardant lab coat, chemical splash goggles, appropriate respirator for emergency situations. |
V. Conclusion
The choice between yellow phosphorus and phosphine gas as a phosphorus source is a multifaceted decision that requires careful consideration of the desired chemical transformation, available laboratory infrastructure, and, most importantly, safety.
-
Yellow Phosphorus is an attractive starting material for its potential in atom-economical, direct functionalization reactions, particularly with the advent of modern catalytic methods like photocatalysis. It is best suited for research environments equipped to handle pyrophoric and highly toxic solids. The development of milder and more selective methods for P₄ activation remains an active and promising area of research.
-
Phosphine Gas is an indispensable reagent for P-H addition reactions and serves as a more direct precursor for a wide range of organophosphorus compounds. Its use is well-established, with numerous protocols available. However, its extreme toxicity and gaseous nature demand stringent safety protocols and specialized equipment, making it more suitable for laboratories with experience in handling hazardous gases.
For drug development professionals and scientists working on scalable syntheses, the direct use of yellow phosphorus may offer long-term advantages in terms of cost and atom economy, provided that safe and efficient catalytic processes can be robustly implemented. For exploratory and discovery chemistry, the versatility and more predictable reactivity of phosphine and its derivatives might be more advantageous, despite the handling challenges.
Ultimately, the ongoing innovation in phosphorus chemistry continues to expand the toolkit available to researchers, making both yellow phosphorus and phosphine gas valuable and complementary sources for the synthesis of novel organophosphorus compounds.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of P4 through Direct P−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | White phosphorus munitions: pathophysiology, clinical management, and multidisciplinary perspectives on burn injuries and humanitarian challenges [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 10. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for White Phosphorus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. White Phosphorus: Systemic Agent | NIOSH | CDC [cdc.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
Unraveling the Redox Behavior of Phosphorus Allotropes: A Comparative Analysis of P4 and P2
For researchers, scientists, and professionals in drug development, understanding the fundamental electrochemical properties of elemental phosphorus is crucial for a range of applications, from materials science to the synthesis of organophosphorus compounds. This guide provides an objective, data-driven comparison of the redox potentials of white phosphorus (P4) and the highly reactive diphosphorus (B173284) (P2), supported by experimental and theoretical data.
This analysis delves into the distinct electrochemical characteristics of the tetrahedral P4 molecule and its diatomic counterpart, P2. While white phosphorus is a well-characterized metastable allotrope, the extreme reactivity and instability of diphosphorus under standard conditions have made its experimental electrochemical investigation challenging. This guide synthesizes the available data to offer a comparative overview of their redox behaviors.
Comparative Analysis of Physicochemical and Electrochemical Properties
The table below summarizes the key properties of P4 and P2, highlighting their structural and electrochemical differences. The redox potential for P2 is a theoretical estimate, as its high reactivity precludes direct measurement under standard conditions.
| Property | White Phosphorus (P4) | Diphosphorus (P2) |
| Molecular Formula | P4 | P2 |
| Molar Mass | 123.895 g/mol | 61.948 g/mol |
| Structure | Tetrahedral | Diatomic (P≡P) |
| Standard State | Waxy Solid | Gas (stable > 1200 °C) |
| Thermodynamic Stability | Metastable | Highly Unstable |
| Standard Redox Potential | -0.046 V (for P4 + 12H⁺ + 12e⁻ → 4PH₃)[1] | ~ -1.2 V (estimated for P₂/P₂²⁻ vs. NHE) |
Electrochemical Behavior and Redox Potentials
White Phosphorus (P4):
The standard redox potential for the reduction of white phosphorus to phosphine (B1218219) (PH₃) in an acidic medium has been determined to be -0.046 V for the half-reaction:
P₄(s) + 12H⁺(aq) + 12e⁻ → 4PH₃(g)[1]
This value indicates that P4 is a relatively weak reducing agent under standard acidic conditions. In basic solutions, white phosphorus is known to undergo disproportionation, simultaneously oxidizing and reducing to form various phosphorus compounds.[2]
Diphosphorus (P2):
Direct experimental measurement of the standard redox potential of P2 is hampered by its extreme reactivity and instability at standard conditions. However, theoretical calculations have estimated the reduction potential for the P₂/P₂²⁻ couple to be approximately -1.2 V versus the Normal Hydrogen Electrode (NHE). This highly negative potential suggests that P2 is a potent reducing agent.
The significant difference in redox potentials between P4 and P2 can be attributed to their distinct molecular structures and bonding. The strained tetrahedral structure of P4 makes its P-P bonds susceptible to cleavage, while the triple bond in P2, although weaker than that of N₂, is highly reactive.
Experimental Protocols
Electrochemical Synthesis of White Phosphorus (P4):
A prominent method for the electrosynthesis of white phosphorus involves the electrolysis of molten phosphate (B84403) salts. This process offers a potential alternative to the traditional high-temperature carbothermal reduction of phosphate rock.
-
Electrolyte: A molten mixture of sodium phosphate and other salts to lower the melting point and enhance conductivity.
-
Electrodes: A carbon-based cathode (e.g., graphite) and an anode.
-
Reaction: At the cathode, phosphate ions are reduced to elemental phosphorus. The overall reaction is complex and depends on the specific composition of the molten salt.
-
Conditions: The electrolysis is carried out at high temperatures (typically > 800 °C) under an inert atmosphere to prevent the oxidation of the produced phosphorus.
-
Product Collection: The phosphorus vapor produced is condensed and collected under water to prevent spontaneous combustion in air.
Generation of Diphosphorus (P2):
Due to its instability, P2 is typically generated in situ for experimental studies.
-
High-Temperature Thermal Decomposition: The traditional method involves heating white phosphorus to temperatures above 800 °C. At these temperatures, the P4 tetrahedra dissociate into P2 molecules.
-
Transition Metal-Mediated Synthesis: More recent methods have enabled the generation of P2 at milder temperatures. These approaches utilize transition metal complexes to cleave the P-P bonds in P4 and stabilize the resulting P2 molecule as a ligand. This has opened avenues for studying the chemistry of P2 in solution.
Visualizing the Structures and Comparison
The following diagrams illustrate the molecular structures of P4 and P2 and a conceptual workflow for their electrochemical comparison.
Caption: Tetrahedral structure of the P4 molecule.
Caption: Diatomic structure of the P2 molecule.
Caption: Workflow for comparing P4 and P2 redox potentials.
References
A Head-to-Head Battle of Catalysts: Yellow Phosphorus Derivatives Outshine Traditional Counterparts
For researchers and professionals in drug development and chemical synthesis, the quest for more efficient and robust catalytic systems is perpetual. In this guide, we provide a detailed comparison of the performance of novel yellow phosphorus-derived catalysts, specifically ylide-substituted phosphines (YPhos), against traditional phosphine (B1218219) ligands in two widely utilized chemical transformations: the Palladium-catalyzed Buchwald-Hartwig amination and Gold-catalyzed hydroamination.
The data presented reveals a significant performance advantage for YPhos-based catalysts, showcasing their potential to accelerate reaction times, increase yields, and operate under milder conditions. This guide will delve into the quantitative data, experimental methodologies, and the underlying structural features that contribute to the superior performance of these next-generation catalysts.
At a Glance: YPhos Catalysts Demonstrate Superior Efficacy
Ylide-substituted phosphines (YPhos) are a class of highly electron-rich ligands synthesized from phosphonium (B103445) salts, which are themselves derived from yellow phosphorus. This direct functionalization of the phosphorus backbone results in unique electronic and steric properties that translate into exceptional catalytic activity.
Key Performance Advantages of YPhos Ligands:
-
Enhanced Electron-Donating Ability: The ylide moiety acts as a powerful electron donor, increasing the electron density at the metal center and facilitating key steps in the catalytic cycle, such as oxidative addition.
-
Tunable Steric Hindrance: The modular synthesis of YPhos ligands allows for precise control over their steric bulk, which is crucial for promoting reductive elimination and preventing the formation of inactive catalyst species.
-
Increased Catalyst Stability: The unique architecture of YPhos ligands can lead to more stable catalytic complexes, resulting in higher turnover numbers (TONs) and turnover frequencies (TOFs).
Performance Data: A Quantitative Comparison
The following tables summarize the performance of YPhos ligands against traditional phosphine ligands in specific catalytic reactions. The data is extracted from peer-reviewed studies and presented to facilitate a direct comparison.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The following data compares the performance of the YPhos ligand keYPhos with the well-established Buchwald ligand CyJohnPhos and the commonly used PtBu3.
Table 1: Comparison of Ligands in the Pd-catalyzed Amination of Aryl Chlorides with Piperidine.
| Entry | Aryl Chloride | Ligand | Time (h) | Conversion (%) |
| 1 | Chlorobenzene | keYPhos (YPhos) | 2 | >99 |
| 2 | Chlorobenzene | CyJohnPhos | 6 | <5 |
| 3 | Chlorobenzene | PtBu₃ | 6 | <5 |
| 4 | p-Chlorotoluene | keYPhos (YPhos) | 2 | >99 |
| 5 | p-Chlorotoluene | CyJohnPhos | 6 | <10 |
| 6 | p-Chlorotoluene | PtBu₃ | 6 | <5 |
| 7 | p-Chlorofluorobenzene | keYPhos (YPhos) | 2 | >99 |
| 8 | p-Chlorofluorobenzene | CyJohnPhos | 6 | <5 |
| 9 | p-Chlorofluorobenzene | PtBu₃ | 6 | <5 |
Reaction Conditions: 0.25 mol% Pd₂(dba)₃, 0.5 mol% ligand, 1.5 equiv. KOtBu, THF, Room Temperature.[1][2]
The data unequivocally demonstrates the superior activity of the keYPhos-based catalyst, achieving complete conversion at room temperature in just 2 hours, while the traditional catalysts show minimal activity even after extended reaction times.[1]
Gold-Catalyzed Hydroamination of Alkynes
The addition of an N-H bond across a carbon-carbon triple bond is a fundamental transformation in organic synthesis. YPhos ligands have been shown to form highly active gold catalysts for this reaction.
Table 2: Comparison of YPhos and Traditional Ligands in the Au-catalyzed Hydroamination of Phenylacetylene with Aniline.
| Entry | Ligand | Catalyst Loading (mol%) | Temp (°C) | TON | TOF (h⁻¹) |
| 1 | YMesPCy₂ (YPhos) | 0.005 | 80 | 20,000 | >2000 |
| 2 | YCNPtBu₂ (YPhos) | 0.05 | 50 | >5000 | >500 |
| 3 | PPh₃ | 0.1 | 50 | Low | Low |
| 4 | YPhPCy₂ (YPhos) | 0.1 | 50 | Low | Low |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.[3][4]
The mesityl-substituted YPhos ligand (YMesPCy₂) exhibits exceptional performance, achieving a turnover number of 20,000, highlighting the remarkable stability and activity of the catalyst.[3] In comparison, the traditional PPh₃ ligand and even some less optimized YPhos variants show significantly lower activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the catalytic reactions discussed.
General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), the palladium precursor (e.g., Pd₂(dba)₃, 0.25 mol%), the phosphine ligand (0.5 mol%), and the base (e.g., KOtBu, 1.5 mmol) are added. The tube is evacuated and backfilled with the inert gas. The solvent (e.g., THF, 2 mL) is then added, followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol). The reaction mixture is stirred at room temperature and monitored by an appropriate analytical technique (e.g., GC-MS or TLC) until completion. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Au-Catalyzed Hydroamination of Alkynes
In a glovebox, the gold(I) chloride complex of the respective phosphine ligand (e.g., (YPhos)AuCl, 0.005-0.1 mol%) and a silver salt cocatalyst (e.g., AgOTf or NaBArF₄, of equal molarity to the gold complex) are weighed into a vial. A solvent (e.g., 1,4-dioxane (B91453) or toluene) is added, and the mixture is stirred for a few minutes. The alkyne (1.0 mmol) and the amine (1.2 mmol) are then added. The vial is sealed and the reaction is stirred at the specified temperature (e.g., 50-80 °C) for the required time. The progress of the reaction is monitored by GC-MS or NMR spectroscopy. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Synthesis of YPhos Ligands
The general synthesis of YPhos ligands involves the reaction of a phosphonium ylide with a chlorophosphine. This modular approach allows for a wide variety of ligands to be synthesized.
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the Pd-catalyzed Buchwald-Hartwig amination, highlighting the role of the phosphine ligand in facilitating the reaction.
References
A Comparative Guide to the Kinetic Studies of Yellow to Red Phosphorus Transformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic studies of the transformation of yellow (white) phosphorus to its more stable red allotrope. The following sections detail the experimental data from key studies, outline the methodologies employed, and present a visual representation of the experimental workflow. This information is crucial for understanding the reaction dynamics and for the controlled synthesis of red phosphorus, a material with applications in various fields, including pharmaceuticals and materials science.
Quantitative Kinetic Data Summary
The transformation of liquid white phosphorus to red phosphorus has been investigated under various conditions, including thermal conversion and the use of catalysts. The following table summarizes the key kinetic parameters obtained from seminal studies. The conversion of pure liquid white phosphorus to the red variety between 250 and 350°C follows a first-order reaction, with no discernible autocatalytic effect.[1]
| Condition | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Notes | Reference |
| Uncatalyzed | 250 | 1.25 x 10⁻¹ min⁻¹ | 38.7 kcal/mol | The reaction is first-order. | DeWitt & Skolnik, 1946 |
| 270 | - | 38.7 kcal/mol | - | DeWitt & Skolnik, 1946 | |
| 280 | - | 38.7 kcal/mol | Half-life of the reaction is 5.65 hours.[2] | DeWitt & Skolnik, 1946 | |
| 300 | - | 38.7 kcal/mol | - | DeWitt & Skolnik, 1946 | |
| 350 | - | 38.7 kcal/mol | - | DeWitt & Skolnik, 1946 | |
| Iodine Catalyzed | 270 | Markedly accelerated | - | Accelerative effect is pronounced in the initial stages. | DeWitt & Skolnik, 1946 |
| Sulfur Catalyzed | 270 | Markedly accelerated | - | Similar accelerative effect to iodine. | DeWitt & Skolnik, 1946 |
Experimental Protocols
A fundamental understanding of the experimental setup is essential for reproducing and building upon existing research. The following sections describe a typical protocol for studying the kinetics of the yellow to red phosphorus transformation.
Materials and Apparatus
-
Reactant: High-purity white phosphorus.
-
Catalysts (optional): Iodine, sulfur, or other potential catalysts.
-
Reaction Vessels: Sealed glass ampoules or a stirred reactor system for continuous processes.
-
Heating System: A constant temperature bath (e.g., oil bath or furnace) with precise temperature control.
-
Quenching Medium: A cooling agent to stop the reaction at specific time intervals.
-
Analytical Equipment: Instrumentation to quantify the amounts of white and red phosphorus in the reaction mixture.
General Procedure
-
Preparation of Reactants: A known quantity of purified white phosphorus is placed into the reaction vessel. If a catalyst is used, it is added at a specific concentration.
-
Reaction Initiation: The sealed reaction vessel is submerged in a constant temperature bath preheated to the desired reaction temperature.
-
Sampling: At predetermined time intervals, reaction vessels are removed from the heat source and the reaction is quenched rapidly to prevent further transformation.
-
Analysis: The amounts of untransformed white phosphorus and newly formed red phosphorus are determined using appropriate analytical techniques.
Analytical Methods for Quantifying Conversion
Several methods can be employed to determine the extent of the conversion of white to red phosphorus.
-
Solvent Extraction followed by Gas Chromatography (GC): This is a common and sensitive method.[3] White phosphorus is soluble in solvents like isooctane (B107328) or diethyl ether, while red phosphorus is not.[4] By extracting the reaction mixture with a suitable solvent, the amount of unreacted white phosphorus can be separated and quantified using GC equipped with a phosphorus-sensitive detector.
-
Colorimetry: The molybdenum blue method can be used to determine the total phosphorus content.[5][6] By separating the soluble white phosphorus from the insoluble red phosphorus, the concentration of each can be determined.
-
Direct Analysis in Real Time (DART) Mass Spectrometry: This technique allows for the rapid identification of iodine and red phosphorus with no sample preparation.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of the yellow to red phosphorus transformation.
Caption: A flowchart of the experimental procedure for kinetic analysis.
Alternative Transformation Pathways
While thermal conversion is the most studied method, alternative pathways for the transformation of white to red phosphorus are being explored.
-
Solid-Phase Thermal Transformation (STT): This method involves the direct thermal conversion of amorphous red phosphorus to crystalline forms at lower temperatures (around 465 °C) and can be controlled to selectively produce different crystalline phases of red phosphorus.[8]
-
Amine-Induced Transformation: This approach utilizes amines to induce the phase transition from white to red or black phosphorus at room temperature. The mechanism involves a nucleophilic attack on the white phosphorus molecule.
Further kinetic studies on these alternative methods are needed to fully understand their reaction mechanisms and to optimize the synthesis of red phosphorus with desired properties.
Conclusion
The kinetic studies of the transformation of yellow to red phosphorus provide valuable insights into the factors governing this important allotropic conversion. The uncatalyzed thermal transformation follows first-order kinetics, and the reaction rate can be significantly enhanced by catalysts such as iodine and sulfur. Understanding the detailed experimental protocols and analytical methods is crucial for researchers aiming to control the synthesis of red phosphorus for various applications. Future research into alternative, lower-temperature transformation pathways holds promise for more efficient and selective production of this vital material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CA1059292A - Process for continuous conversion of liquid white phosphorus to red phosphorus in agitated slurry - Google Patents [patents.google.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. dec.alaska.gov [dec.alaska.gov]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. Methods For The Quantitative Determination of Red Phosphorus - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 8. Phase-selective synthesis and polymorphic transformation of crystalline red phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Theoretical Models and Experimental Data on P4 Bonding
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structures is paramount. This guide provides an in-depth comparison of theoretical models and experimental data concerning the bonding in the white phosphorus (P4) molecule, a fundamental building block in organophosphorus chemistry.
The tetrahedral structure of the P4 molecule, with its highly strained 60° bond angles, presents a unique challenge for both theoretical and experimental characterization. This report synthesizes and compares data from various computational models and experimental techniques to offer a comprehensive overview of the current understanding of P4 bonding.
Quantitative Data Comparison
The following table summarizes the key quantitative data—P-P bond length and P-P-P bond angle—obtained from a range of theoretical models and experimental methods. This allows for a direct comparison of the accuracy and predictive power of different computational approaches against real-world measurements.
| Method/Technique | P-P Bond Length (Å) | P-P-P Bond Angle (°) | Reference(s) |
| Experimental Data | |||
| Gas-Phase Electron Diffraction | 2.21 | 60 | [1] |
| X-ray Crystallography (β-P4) | 2.18 - 2.19 | 60 | |
| Theoretical Models | |||
| Hartree-Fock (SCF) | 2.243 | 60 | |
| DFT (LDA) | 2.19 | 60 | [2] |
| DFT (PBE) | 2.21 | 60 | [2] |
| DFT (PBE-D2) | 2.21 | 60 | [2] |
| DFT (B3LYP/cc-pVTZ) | 2.223 | 60 | [3] |
| DFT (B3LYP/6-311++G(d,p)) | 2.222 | 60 | [4] |
| CASSCF | Value not explicitly found | 60 |
Experimental Protocols
A detailed understanding of the methodologies employed to obtain experimental data is crucial for its correct interpretation and comparison with theoretical predictions.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that are present in the solid state.
Methodology:
-
Sample Introduction: A gaseous sample of white phosphorus is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar). The sample effuses through a narrow nozzle (approximately 0.2 mm in diameter).[5]
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering and Detection: The electrons are scattered by the P4 molecules, and the resulting diffraction pattern is recorded on a detector, such as a photographic plate or a modern imaging system.
-
Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the internuclear distances. The analysis involves a Fourier transform of the scattered electron intensity to generate a radial distribution curve, from which the P-P bond length can be accurately determined.[5]
Single Crystal X-ray Diffraction
X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid. For white phosphorus, this technique has been used to study its different allotropic forms.
Methodology:
-
Crystal Growth: A single crystal of a specific allotrope of white phosphorus (e.g., β-P4) of suitable size and quality is grown.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities of the spots are then used to determine the positions of the phosphorus atoms within the unit cell. This process involves solving the "phase problem" and refining the atomic coordinates to achieve the best fit between the observed and calculated diffraction patterns. From the refined structure, precise bond lengths and angles are obtained.[6][7]
Theoretical Modeling Protocols
Computational chemistry provides invaluable insights into the electronic structure and bonding of molecules. Various theoretical models have been applied to the P4 molecule.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems.
Methodology:
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian or ADF.
-
Functional and Basis Set Selection: A functional (e.g., B3LYP, PBE) and a basis set (e.g., cc-pVTZ, 6-311++G(d,p)) are chosen. The choice of functional and basis set can influence the accuracy of the calculated properties.[3][4]
-
Geometry Optimization: The geometry of the P4 molecule is optimized to find the lowest energy structure. This process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is reached.
-
Property Calculation: Once the optimized geometry is obtained, various properties, including bond lengths and bond angles, are calculated.
Ab Initio Self-Consistent Field (SCF) Methods
Ab initio methods are based on first principles and do not rely on empirical parameters. The Hartree-Fock (HF) Self-Consistent Field (SCF) method is a fundamental ab initio approach.
Methodology:
-
Wave Function Approximation: The molecular wave function is approximated as a single Slater determinant of molecular orbitals.
-
Iterative Calculation: The molecular orbitals are iteratively refined until the total electronic energy converges to a minimum.
-
Geometry and Properties: Similar to DFT, the geometry is optimized, and molecular properties are calculated from the resulting wave function.[8]
Visualization of the Comparison Workflow
The following diagram illustrates the logical flow of comparing theoretical models with experimental data for the P4 molecule.
Conclusion
The comparison of theoretical models with experimental data reveals a good consensus on the structure of the P4 molecule. Experimental techniques like gas-phase electron diffraction and X-ray crystallography provide precise measurements of the P-P bond length, which are in close agreement with predictions from various DFT and ab initio methods. The tetrahedral geometry with 60° bond angles is consistently observed and calculated.
For researchers in drug development and related fields, this guide highlights the reliability of modern computational methods in predicting the structural parameters of even highly strained and unusual molecules like P4. The detailed experimental protocols provided serve as a valuable reference for understanding the origin and accuracy of the empirical data used to validate these theoretical models. This synergy between theory and experiment is crucial for the rational design and synthesis of novel organophosphorus compounds.
References
- 1. X-ray spectroscopy and X-ray diffraction at wavelengths near the K-absorption edge of phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 4. ijcps.org [ijcps.org]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. pulstec.net [pulstec.net]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Theoretical study of the bonding in P4 and N4 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unraveling Reaction Mechanisms of White Phosphorus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The elucidation of reaction mechanisms involving white phosphorus (P₄) is a formidable challenge in chemistry. The tetrahedral P₄ molecule possesses significant ring strain, leading to complex and often unpredictable reactivity.[1] Understanding these mechanisms is crucial for developing novel synthetic routes to valuable organophosphorus compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. This guide compares the use of isotopic labeling studies with other prevalent techniques—namely computational analysis and kinetic studies—providing experimental insights and data to aid researchers in selecting the most appropriate method for their mechanistic investigations.
Isotopic Labeling: Directly Tracing Atomic Fate
Isotopic labeling is a powerful technique that provides direct evidence of atomic connectivity changes during a chemical reaction. By replacing a specific atom in a reactant with one of its isotopes, researchers can track the atom's position in the products, thereby mapping the reaction pathway.[2][3][4]
Principle and Application with P₄
For phosphorus, the most common isotope is ³¹P, which is 100% naturally abundant and NMR-active.[5] While direct isotopic labeling of P₄ with a different phosphorus isotope (like the radioactive ³²P or the extremely rare ³³P) is technically challenging and often impractical, the principles of isotopic labeling are applied through meticulous analysis of ³¹P NMR spectra. By monitoring the changes in chemical shifts and coupling constants (J-coupling) between phosphorus atoms and other nuclei, one can infer how the P-P bonds in the P₄ cage are broken and how new bonds are formed.
Experimental Protocol: Monitoring P₄ Activation via ³¹P NMR Spectroscopy
A representative experiment involves the activation of white phosphorus by a reactive species, such as a metal complex or a frustrated Lewis pair (FLP), monitored in situ by ³¹P NMR spectroscopy.
-
Reaction Setup: A solution of white phosphorus (P₄) in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈) is prepared in an NMR tube fitted with a J. Young valve under an inert atmosphere.
-
Initiation: The activating reagent (e.g., a transition metal catalyst or FLP) is added to the NMR tube, often at low temperature to control the reaction rate.
-
Data Acquisition: The reaction is monitored by acquiring ³¹P{¹H} NMR spectra at regular time intervals. The characteristic upfield chemical shift of P₄ (around -500 ppm) is observed to decrease in intensity, while new signals corresponding to intermediates and final products appear in different regions of the spectrum.[6]
-
Analysis: The chemical shifts, signal multiplicities (due to P-P coupling), and integration values of the new signals provide direct information about the structure of the phosphorus-containing species being formed. This allows for the identification of intermediates where the P₄ cage has been partially opened.
Data Presentation: Hypothetical P₄ Activation by a Reagent 'X'
| Time (min) | Species Observed (via ³¹P NMR) | Chemical Shift (δ, ppm) | Key Observation |
| 0 | P₄ | -490 | Single sharp peak for tetrahedral P₄. |
| 10 | P₄, Intermediate A | -490, +20 (doublet), -150 (triplet) | Appearance of new signals indicating a P-P bond has been broken and new bonds to 'X' have formed. The coupling pattern reveals the connectivity of the phosphorus atoms in the intermediate. |
| 60 | Intermediate A, Product B | +20, -150, +120 (singlet) | Formation of the final product, characterized by a single phosphorus environment, suggesting complete disruption of the P₄ cage. |
Visualization of Experimental Workflow
Caption: Workflow for a typical ³¹P NMR-based mechanistic study of P₄ activation.
Alternative Approaches to Elucidate P₄ Reaction Mechanisms
While ³¹P NMR provides direct observational data, it is often complemented by other techniques that offer different, yet crucial, insights into the reaction mechanism.
Computational Studies (DFT)
Density Functional Theory (DFT) calculations have become an indispensable tool for exploring reaction pathways that may be difficult to observe experimentally.[7] By modeling the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for the reaction.[8]
-
Methodology: A common approach involves geometry optimization of all stationary points on the potential energy surface using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). Frequency calculations are performed to confirm that intermediates have no imaginary frequencies and transition states have exactly one.
-
Data Output: The primary outputs are the relative free energies (ΔG) of all species along the reaction coordinate. This data helps to identify the most energetically favorable pathway and the rate-determining step.
Kinetic Studies
Kinetic analysis provides information about the rate of a reaction and how it depends on the concentration of reactants and other parameters like temperature. This can reveal the composition of the transition state in the rate-determining step.[9]
-
Methodology: The reaction is monitored over time using a suitable analytical technique (e.g., UV-Vis or NMR spectroscopy) to measure the change in concentration of a reactant or product. Experiments are repeated with varying initial concentrations of each reactant to determine the order of the reaction with respect to each component.
-
Data Output: The result is a rate law (e.g., Rate = k[P₄]¹[Catalyst]¹) and the value of the rate constant (k). Performing the experiments at different temperatures allows for the determination of activation parameters (ΔH‡ and ΔS‡) via an Eyring plot.
Comparative Analysis of Mechanistic Techniques
The choice of technique depends on the specific questions being asked about the reaction mechanism. Each method provides a different piece of the puzzle, and a combination of approaches often yields the most complete picture.
| Feature | Isotopic Labeling (via ³¹P NMR) | Computational Studies (DFT) | Kinetic Studies |
| Type of Information | Direct observation of atomic connectivity and structural information of intermediates/products.[10] | Energetics of reaction pathways, transition state structures, and thermodynamic parameters.[8][11] | Reaction rates, rate laws, and activation parameters.[9][12] |
| Nature of Evidence | Direct, experimental observation of species present in the reaction mixture. | Theoretical prediction; accuracy depends on the level of theory and model used. | Indirect; provides information about the stoichiometry of the rate-determining step. |
| Key Advantage | Unambiguously identifies the fate of specific atoms. | Can explore transient or high-energy species not observable experimentally. | Provides quantitative data on reaction speed and factors influencing it. |
| Limitations | May not detect short-lived intermediates; interpretation can be complex. | Computationally expensive; results need experimental validation. | Does not provide structural information about intermediates. |
Logical Relationship of Complementary Techniques
Caption: Interplay between NMR, DFT, and kinetic studies for mechanism elucidation.
Conclusion
The elucidation of reaction mechanisms for white phosphorus requires a multi-faceted approach. While ³¹P NMR spectroscopy stands out for its ability to provide direct, unambiguous evidence of the structural evolution of phosphorus-containing species, it is most powerful when used in concert with other techniques. Computational studies offer unparalleled insight into the energetics and transition states of proposed pathways, guiding experimental design.[13][14] Kinetic studies provide essential information about the reaction's rate-determining step, offering a crucial checkpoint for any proposed mechanism. By integrating the data from these complementary methods, researchers can construct a comprehensive and well-supported picture of the intricate transformations of P₄.
References
- 1. White phosphorus - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Isotopic labeling | PPTX [slideshare.net]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of white phosphorus activation by three-coordinate molybdenum(III) complexes: a thermochemical, kinetic, and quantum chemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unravelling White Phosphorus: Experimental and Computational Studies Reveal the Mechanisms of P4 Hydrostannylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of White Phosphorus (P4) Activation: Transition Metals vs. Main Group Elements
For researchers, scientists, and drug development professionals, the activation of white phosphorus (P4), a fundamental building block in chemical synthesis, presents both a significant challenge and a compelling opportunity. The choice of activator—transition metal complex or main group element—profoundly influences the reaction pathway, the nature of the resulting phosphorus-containing products, and the potential for subsequent functionalization. This guide provides a side-by-side comparison of these two activation strategies, supported by experimental data and detailed methodologies, to inform the selection of the most suitable approach for specific synthetic goals.
The activation of the highly strained tetrahedral P4 molecule is a critical first step in circumventing the traditional, often harsh, industrial processes for producing organophosphorus compounds, which typically rely on the hazardous intermediate PCl3.[1][2] Both transition metals and main group elements have demonstrated the ability to cleave the P–P bonds of white phosphorus, leading to a diverse array of polyphosphorus ligands (Pn) and functionalized phosphorus species.[3][4] However, the mechanisms of activation and the resulting product landscapes differ significantly between these two classes of elements.
Mechanistic Differences in P4 Activation
Transition metal-mediated P4 activation often proceeds through the coordination of the P4 molecule to the metal center, followed by oxidative addition or reductive cleavage of the P–P bonds. The d-orbitals of the transition metal play a crucial role in stabilizing the resulting phosphorus fragments. Late transition metals, for instance, can coordinate to the intact P4 tetrahedron, while early transition metals often lead to more extensive fragmentation of the P4 cage.[1][5]
In contrast, main group element-mediated P4 activation is typically driven by the nucleophilic or electrophilic character of the main group reagent. Low-valent main group compounds, such as carbenes, silylenes, and germylenes, can attack a P–P bond, leading to its cleavage and the formation of novel main group-phosphorus heterocycles.[4][6] In some cases, reversible activation of P4 has been achieved with main group elements, a feat less common with transition metals.[7]
Below is a DOT language script that generates a diagram illustrating the distinct activation pathways.
Quantitative Comparison of P4 Activation
The efficiency and outcome of P4 activation can be quantified through various metrics, including reaction yield, turnover number (TON), and turnover frequency (TOF). While a comprehensive, directly comparable dataset across all transition metal and main group systems is challenging to compile due to the vast differences in reaction conditions and goals, the following tables summarize representative examples to illustrate key performance differences.
| Transition Metal System | P4 Product | Yield (%) | Conditions | Reference |
| [{Cp(CO)2Re}2] | [{Cp(CO)2Re}2(μ,η²:²-P2)] | ~40 | Toluene (B28343), -18 °C | [5] |
| [Fe2(CO)9] | {[Fe(CO)4]3(P4)} | Not reported | Benzene, RT | [5] |
| [CpFe(dppe)Cl] | [CpFe(dppe)(η¹-P4)]Cl | High | THF or DCM, RT | [5] |
| [(triphos)Re(CO)2(OTf)] | [(triphos)Re(CO)2(η¹-P4)]OTf | High | DCM, RT | [5] |
| Main Group System | P4 Product | Yield (%) | Conditions | Reference |
| N-heterocyclic carbene (NHC) | (NHC)2P2 | Varies | Varies | [4] |
| Silylene | (Silylene)P4 adduct | Varies | Varies | [8] |
| CpAl | (CpAl)6(P)4 | Not reported | Varies | [4] |
| Diaryl germylene | Reversible P4 adduct | Quantitative | Toluene, RT | [7] |
Note: Direct comparison of yields can be misleading as reaction scales and optimization levels vary significantly in the literature. TON and TOF are more relevant for catalytic systems, which are still an emerging area in P4 functionalization.
Experimental Protocols
To provide a practical understanding of the methodologies employed, detailed experimental protocols for key examples of P4 activation are outlined below.
Synthesis of a Transition Metal-P4 Complex: [Cp*Fe(dppe)(η¹-P4)]Cl
Reference: Peruzzini, M., et al. (as described in general literature)[5]
Materials:
-
[CpFe(dppe)Cl] (Cp = pentamethylcyclopentadienyl, dppe = 1,2-bis(diphenylphosphino)ethane)
-
White phosphorus (P4)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, dissolve [Cp*Fe(dppe)Cl] in anhydrous THF or DCM.
-
In a separate vial, carefully handle a stoichiometric amount of white phosphorus and dissolve it in the same solvent.
-
Slowly add the P4 solution to the solution of the iron complex at room temperature with stirring.
-
The reaction is typically rapid, and a color change may be observed.
-
Stir the reaction mixture for a few hours to ensure completion.
-
The product can be isolated by precipitation with a non-polar solvent (e.g., pentane (B18724) or hexane) or by crystallization from the reaction mixture.
-
The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
-
Characterization is performed using multinuclear NMR spectroscopy (³¹P{¹H} and ¹H NMR) and single-crystal X-ray diffraction. The ³¹P{¹H} NMR spectrum is particularly diagnostic, showing a characteristic AM3 spin system for the coordinated P4 ligand.[5]
Activation of P4 with a Main Group Reagent: Silylene-mediated Activation
Reference: Adapted from general procedures for silylene reactions.[8]
Materials:
-
A stable silylene precursor (e.g., a silylene stabilized by N-heterocyclic carbenes or bulky substituents)
-
White phosphorus (P4)
-
Anhydrous toluene or other suitable non-polar solvent
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
All manipulations must be carried out under a strict inert atmosphere.
-
Dissolve the silylene precursor in anhydrous toluene in a reaction vessel.
-
If the silylene is generated in situ (e.g., by reduction of a dihalosilane), perform this step prior to the addition of P4.
-
Dissolve a stoichiometric amount of white phosphorus in anhydrous toluene.
-
Slowly add the P4 solution to the silylene solution at the desired temperature (often room temperature, but can vary).
-
Monitor the reaction progress by ³¹P{¹H} NMR spectroscopy. The disappearance of the P4 signal and the appearance of new signals corresponding to the P4-silylene adduct or subsequent rearrangement products will indicate the reaction is proceeding.
-
Upon completion, the solvent is typically removed under vacuum.
-
The product can be purified by crystallization from a suitable solvent system.
-
Full characterization involves multinuclear NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate the structure of the resulting phosphorus-silicon compound.
The following DOT script illustrates a generalized experimental workflow for P4 activation.
Conclusion
The activation of white phosphorus by transition metals and main group elements offers two powerful and distinct strategies for the synthesis of novel organophosphorus compounds. Transition metals provide a versatile platform for the formation of a wide range of polyphosphorus ligands, with the potential for catalytic functionalization. Main group elements, on the other hand, have opened up new avenues for metal-free P4 activation, leading to unique molecular structures and, in some cases, reversible P4 capture.
The choice between these approaches will depend on the desired outcome. For the synthesis of complex polyphosphorus-metal clusters, transition metals are often the reagents of choice. For the creation of novel main group-phosphorus heterocyclic systems or for applications where metal-free conditions are paramount, main group activators are increasingly attractive. The ongoing research in both areas promises to deliver even more selective, efficient, and sustainable methods for the utilization of white phosphorus in chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Coordination chemistry and functionalization of white phosphorus via transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected White Phosphorus (P4) Activation Modes with Silylene‐Substituted o‐Carboranes and Access to an Isolable 1,3‐Diphospha‐2,4‐disilabutadiene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Phosphorus
This guide provides a detailed comparison of common analytical methods for the quantification of elemental yellow phosphorus (P₄) and total phosphorus in various matrices. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and reliable phosphorus measurements. The guide outlines the principles, performance characteristics, and experimental protocols for each technique, supported by experimental data.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various analytical methods used for phosphorus quantification. This allows for a direct comparison of their sensitivity, precision, and accuracy.
| Method | Principle | Limit of Detection (LOD) / Method Detection Limit (MDL) | Accuracy (% Recovery) | Precision (% RSD) | Common Matrices |
| Gas Chromatography (GC-NPD) | Separation of volatile compounds followed by detection with a Nitrogen-Phosphorus Detector (NPD), which is highly selective for P-containing compounds. | Water: ~0.01 µg/LSoil/Sediment: ~1 µg/kg[1] | Not explicitly stated, but method validation requires acceptable recovery. | Not explicitly stated, but method validation requires acceptable precision. | Water, Soil, Sediment[1] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by mass-to-charge ratio and quantified. | 7.3 ng/L (in water)[2] to 1 mg/L (in rock phosphates)[3] | 92.12–96.53% (in rock phosphates)[3]95.2% (in waste samples)[4] | 1.3% (in water)[2]Intra-day: 2.76–5.98%Inter-day: 2.92–6.75% (in rock phosphates)[3] | Water, Protein Samples, Rock Phosphates, Waste, Biological Samples[2][3][4][5] |
| UV-Vis Spectrophotometry (Ascorbic Acid Method) | Orthophosphate reacts with molybdate (B1676688) and antimony in an acid medium to form a complex, which is reduced by ascorbic acid to an intensely blue-colored complex.[6][7] | 10 µg/L[8] | 99-100% (in industrial waste)[6] | 9.10% (at 100 µg/L level)[8] | Drinking Water, Surface Water, Saline Water, Domestic & Industrial Wastes[6] |
| UV-Vis Spectrophotometry (Vanadomolybdate "Yellow" Method) | Orthophosphate reacts with a vanadate-molybdate reagent in an acidic medium to form a yellow-colored phosphovanadomolybdate complex.[9][10] | Higher than the Ascorbic Acid method; suitable for higher concentrations. | Not explicitly stated, but widely used and considered reliable.[9] | Not explicitly stated, but method validation requires acceptable precision. | Soil, Water, Plant Tissue, Fertilizers[9][11] |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a stationary phase, followed by detection, typically by conductivity. | Detection limit for precipitation samples is 2 µg/L.[12] | Not explicitly stated. | Not explicitly stated. | Water, Precipitation[12][13] |
Experimental Workflows & Logical Relationships
The selection of an analytical method for phosphorus depends on the specific form of phosphorus to be quantified (elemental P₄ vs. total phosphorus) and the sample matrix. The following diagram illustrates the general experimental workflows.
Caption: Workflow for selecting an analytical method for phosphorus.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method for Elemental Yellow Phosphorus: Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) (Based on EPA Method 7580)
This method is specific for the determination of white (yellow) phosphorus (P₄).
-
Principle: P₄ is extracted from the sample using an organic solvent. The extract is then injected into a gas chromatograph, where P₄ is separated from other components and selectively detected by an NPD.[1]
-
Reagents:
-
Isooctane (B107328) (pesticide quality or equivalent).
-
Degassed reagent water.
-
Stock P₄ standard in isooctane.
-
-
Sample Preparation (Soil/Sediment):
-
Weigh a 40 g wet-weight aliquot of the sample into a glass jar.
-
Add 10.0 mL of degassed reagent water and 10.0 mL of isooctane.
-
Seal the jar and shake on a platform shaker for 18 hours.
-
Allow the phases to separate. The isooctane (upper layer) is used for analysis.[1]
-
-
Sample Preparation (Water - High Sensitivity):
-
Extract a 500 mL water sample with 50 mL of diethyl ether.
-
Concentrate the extract by back-extraction with reagent water to a final volume of approximately 1.0 mL.[1]
-
-
Instrumental Analysis:
-
Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A suitable capillary column for separating P₄ (e.g., methyl silicone).
-
Injection: Inject a 1.0 µL aliquot of the isooctane extract into the GC.
-
Quantification: Create a calibration curve using standards of known P₄ concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
Method for Total Phosphorus: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This method is highly sensitive and used to determine the total phosphorus content after digestion.
-
Principle: The sample is digested to convert all forms of phosphorus to orthophosphate. The digestate is then nebulized into an argon plasma, which ionizes the phosphorus atoms. A mass spectrometer separates the ions based on their mass-to-charge ratio, providing highly sensitive quantification.[5]
-
Reagents:
-
Concentrated Nitric Acid (HNO₃), trace metal grade.
-
Hydrogen Peroxide (H₂O₂), trace metal grade.
-
Phosphorus standard solutions for calibration.
-
-
Sample Preparation (Microwave Digestion):
-
Place a precisely weighed or measured sample (e.g., 1-100 µg of solid protein sample or liquid sample) into a microwave digestion vessel.[5]
-
Add nitric acid and hydrogen peroxide.
-
Seal the vessel and perform microwave digestion according to a validated program to break down the sample matrix and convert all phosphorus to orthophosphate.[3][5]
-
After cooling, dilute the digestate to a known volume with deionized water.
-
-
Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Optimization: Optimize instrument parameters (e.g., plasma power, gas flow rates) for phosphorus (m/z 31). Use of a collision/reaction cell with a gas like methane (B114726) or oxygen can help reduce polyatomic interferences.[2][14]
-
Analysis: Introduce the diluted sample digestate into the ICP-MS.
-
Quantification: Generate a calibration curve from phosphorus standards and calculate the sample concentration.
-
Method for Total Phosphorus: UV-Vis Spectrophotometry (Ascorbic Acid Method) (Based on EPA Method 365.3)
This is a widely used colorimetric method for determining orthophosphate. For total phosphorus, a digestion step is required first.
-
Principle: In an acidic medium, ammonium (B1175870) molybdate and antimony potassium tartrate react with orthophosphate to form an antimony-phospho-molybdate complex. This complex is reduced by ascorbic acid to an intensely blue-colored complex, the absorbance of which is proportional to the phosphorus concentration.[6]
-
Reagents:
-
Sulfuric Acid (H₂SO₄), 11 N.
-
Ammonium Molybdate-Antimony Potassium Tartrate solution.
-
Ascorbic Acid solution.
-
Ammonium Persulfate (for digestion).
-
Stock and standard phosphate (B84403) solutions (from KH₂PO₄).[6]
-
-
Sample Preparation (Persulfate Digestion for Total P):
-
Measure 50 mL of sample into a 125 mL Erlenmeyer flask.
-
Add 1 mL of 11 N H₂SO₄.
-
Add 0.4 g of ammonium persulfate.
-
Boil gently on a hotplate for 30-40 minutes, or until the volume is reduced to about 10 mL. Alternatively, autoclave for 30 minutes at 121°C.[6]
-
Cool the flask and dilute the sample back to 50 mL with distilled water.
-
-
Color Development and Measurement:
-
To the 50 mL of digested sample, add 4 mL of the combined molybdate-antimony reagent and mix.
-
Add 2 mL of ascorbic acid solution and mix thoroughly.
-
Measure the absorbance of the solution at 650 nm or 880 nm using a spectrophotometer. The color is stable for at least one hour.[6][15]
-
Quantification: Prepare a standard curve by plotting the absorbance of known standards versus their concentrations. Determine the concentration of the sample from this curve.
-
References
- 1. NEMI Method Summary - 7580 [nemi.gov]
- 2. Highly sensitive determination of dissolved ultra-trace phosphorus by ICP-MS with methane mixed plasma - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of phosphorus in small amounts of protein samples by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. NEMI Method Summary - 4500-P E [nemi.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Distinguishing between organic and inorganic phosphorus in hydroxyapatite by elemental analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. helda.helsinki.fi [helda.helsinki.fi]
- 13. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Thermochemical Properties of Phosphorus Allotropes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key thermochemical data for the primary allotropes of phosphorus: white, red, black, and violet. The information is presented to facilitate objective analysis and is supported by established experimental methodologies.
Data Presentation: Thermochemical Properties
The following tables summarize the essential quantitative thermochemical data for the different allotropes of phosphorus. White phosphorus is conventionally used as the standard state for thermodynamic calculations, and therefore its standard enthalpy of formation is defined as zero.[1]
| Property | White Phosphorus (α) | Red Phosphorus (Amorphous) | Black Phosphorus (Orthorhombic) | Violet Phosphorus (Hittorf's) |
| Standard Enthalpy of Formation (ΔHf°) at 298.15 K | 0 kJ/mol[2] | -17.6 kJ/mol[2] | -39.3 kJ/mol[2] | -17.46 kJ/mol (for red, v phase)[3] |
| Standard Molar Entropy (S°) at 298.15 K | 41.09 ± 0.25 J/mol·K[3] | 22.8 J/mol·K | 22.8 J/mol·K (for black phase) | Data not readily available |
| Heat Capacity (Cp) at 298.15 K | 23.84 J/mol·K | 21.2 J/mol·K | Data not readily available | Data not readily available |
Note: The value for violet phosphorus is from the NIST WebBook for "red, v phase" and is the most likely available experimental value for this allotrope.[3] Recent computational studies suggest that violet phosphorus may be the most thermodynamically stable allotrope, which would imply a more negative enthalpy of formation.[4]
Experimental Protocols: Determination of Thermochemical Data
The thermochemical data presented in this guide are primarily determined through calorimetric techniques. The following are detailed methodologies for the key experiments.
a) Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of formation of phosphorus allotropes is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.
-
Principle: A known mass of the phosphorus sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.
-
Apparatus:
-
Parr-type oxygen bomb calorimeter
-
High-precision thermometer (to 0.01°C)
-
Ignition circuit
-
Pellet press
-
Crucible
-
Oxygen tank with pressure regulator
-
-
Procedure:
-
A pellet of a known mass (not exceeding 1 g) of the phosphorus allotrope is prepared using a pellet press.[5]
-
The pellet is placed in the crucible inside the bomb. A fuse wire of known length and mass is attached to the ignition circuit, with the wire in contact with the sample.[6]
-
The bomb is sealed and flushed with oxygen to remove any atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[5]
-
The pressurized bomb is submerged in a known volume of distilled water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[5]
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]
-
The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat released by the ignition wire and the formation of any side products (e.g., nitric acid from residual nitrogen).
-
-
Calculation: The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (e.g., P₄O₁₀).
b) Solution Calorimetry
Solution calorimetry can also be employed to determine the enthalpy of formation.
-
Principle: This method involves measuring the heat change when a substance dissolves in a suitable solvent. By measuring the heats of solution of the reactants and products of a formation reaction, the enthalpy of the formation reaction can be calculated.
-
Apparatus:
-
Isothermal or adiabatic solution calorimeter
-
Stirrer
-
High-precision thermometer
-
Reaction vessel
-
-
Procedure:
-
A suitable solvent is chosen in which the phosphorus allotrope and its constituent elements in their standard state react to form a common dissolved species.
-
The heat of solution of the phosphorus allotrope is measured by dissolving a known mass in the solvent and recording the temperature change.
-
The heat of reaction of the constituent elements in their standard states in the same solvent to form the same final solution is also measured.
-
By applying Hess's law to the measured enthalpy changes, the enthalpy of formation of the phosphorus allotrope can be determined.
-
Visualization of Allotrope Stability and Transformation
The following diagram illustrates the relative thermodynamic stability and the transformation pathways between the common phosphorus allotropes.
References
- 1. [1604.04115] Single-Layered Hittorf's Phosphorus: A Wide-Bandgap High Mobility 2D Material [arxiv.org]
- 2. Allotropes of phosphorus - Wikipedia [en.wikipedia.org]
- 3. phosphorus [webbook.nist.gov]
- 4. Toward a thermodynamic stability order of the phosphorus allotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. web.williams.edu [web.williams.edu]
- 7. biopchem.education [biopchem.education]
A Comparative Guide to the Environmental Impact of Phosphorus Reagents in Alkene Synthesis
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and drug development sectors, a critical evaluation of reagent choice and reaction pathways is paramount. This guide provides an objective comparison of two cornerstone olefination methodologies: the classic Wittig reaction, which often traces its lineage to yellow phosphorus, and the Horner-Wadsworth-Emmons (HWE) reaction, a widely adopted, greener alternative. The environmental impact is assessed from the initial phosphorus source to the final reaction byproducts and purification demands.
Background: The Yellow Phosphorus Starting Point
Yellow phosphorus (P₄) is the foundational material for many organophosphorus reagents. Its production is an energy-intensive process, requiring the heating of phosphate (B84403) rock with coke and silica (B1680970) in an electric arc furnace at temperatures exceeding 1400°C.[1] This process not only has a significant energy footprint but also generates large quantities of waste, such as yellow phosphorus slag. For every ton of yellow phosphorus produced, 8 to 10 tons of waste residue are generated, which can pose environmental risks due to potential leaching of phosphorus and other contaminants into soil and water.[2]
The P₄ is then converted to intermediates like phosphorus trichloride (B1173362) (PCl₃). PCl₃ is a key precursor for triphenylphosphine (B44618) (PPh₃), the reagent required for preparing the phosphonium (B103445) ylides used in the Wittig reaction. The industrial synthesis of PPh₃ involves reacting PCl₃ with chlorobenzene (B131634) and sodium, generating significant sodium chloride waste.[3][4][5][6][7]
Comparative Analysis: Wittig vs. Horner-Wadsworth-Emmons Reaction
The synthesis of (E)-stilbene from benzaldehyde (B42025) is used as a model reaction to provide a quantitative comparison between the two methods.
Data Presentation: Green Chemistry Metrics
| Metric | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Environmental Implication |
| Phosphorus Reagent | Benzyltriphenylphosphonium (B107652) Bromide | Diethyl benzylphosphonate | The HWE reagent is derived from triethyl phosphite (B83602), which can be produced with fewer hazardous reagents compared to the multi-step synthesis of PPh₃ from PCl₃. |
| Primary Byproduct | Triphenylphosphine oxide (TPPO) | Diethyl phosphate salt | TPPO is a non-polar, organic-soluble solid that is notoriously difficult to separate from the desired product, requiring extensive chromatography and increasing solvent waste.[8][9] The phosphate salt from the HWE reaction is water-soluble and easily removed by simple aqueous extraction.[10][11][12][13][14] |
| Atom Economy (%) | ~33% | ~54-68% | The HWE reaction incorporates a significantly higher proportion of reactant atoms into the final product, generating less waste per unit of product.[1] The Wittig reaction's poor atom economy is due to the high molecular weight of the TPPO byproduct (278 g/mol ) relative to the product.[15] |
| Typical Yield (%) | 70-90% | 85-95% | Both reactions can provide high yields, but the HWE reaction is often more efficient and reliable, especially for sterically hindered ketones.[1][16] |
| Workup/Purification | Requires extensive chromatography to remove TPPO. | Simple aqueous extraction (washing with water). | The HWE reaction dramatically reduces the need for purification solvents, lowering the overall Process Mass Intensity (PMI) and environmental footprint of the synthesis.[8] |
Experimental Protocols: Synthesis of (E)-Stilbene
The following protocols are adapted from established laboratory procedures to illustrate the practical differences in executing these reactions.
Protocol 1: Wittig Reaction
This procedure outlines the formation of the phosphonium ylide from benzyltriphenylphosphonium chloride, followed by its reaction with benzaldehyde.
-
Ylide Formation: In a 50 mL round-bottom flask, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.
-
Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide (B78521) dropwise. Allow the reaction to proceed for 30 minutes.[10]
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (10 mL) and saturated aqueous sodium bisulfite (15 mL). Continue washing with water until the aqueous layer is neutral.
-
Drying and Isomerization: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and add a catalytic amount of iodine (0.3 mmol). Irradiate the solution with a 150-W lightbulb for 60 minutes to isomerize the (Z)-stilbene to the more stable (E)-stilbene.[10]
-
Purification: Remove the solvent via rotary evaporation. The crude product, contaminated with triphenylphosphine oxide, must be purified by recrystallization from hot 95% ethanol (B145695) or by column chromatography to isolate pure (E)-stilbene.[10][17]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This procedure involves the synthesis of the phosphonate (B1237965) reagent via the Michaelis-Arbuzov reaction, followed by the HWE olefination.
-
Reagent Synthesis (Michaelis-Arbuzov): To a solution of benzyl (B1604629) bromide (1.0 eq) in a suitable solvent like toluene, add triethyl phosphite (1.2 eq). Heat the mixture to reflux (approx. 110°C) for 4-6 hours to form diethyl benzylphosphonate.[18]
-
Carbanion Formation: In a separate flask under an inert atmosphere, dissolve the synthesized diethyl benzylphosphonate (1.1 eq) in dry tetrahydrofuran (B95107) (THF). Cool the solution to 0°C and add sodium hydride (NaH, 2.2 eq) portion-wise. Stir for 30 minutes at 0°C, then warm to room temperature for 1 hour.[18]
-
Reaction: Cool the carbanion solution back to 0°C and add a solution of benzaldehyde (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[18]
-
Quenching and Extraction: Carefully quench the reaction with the slow addition of water. Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The water-soluble phosphate byproduct remains in the aqueous layer, often leaving the crude product sufficiently pure after solvent evaporation. Further purification, if needed, can be done by simple recrystallization.[18]
Visualization of Synthetic Pathways and Logic
The following diagrams, rendered using Graphviz, illustrate the workflows from precursor chemicals to the final alkene product and provide a logical comparison of the byproducts.
Conclusion and Recommendation
From an environmental and process efficiency standpoint, the Horner-Wadsworth-Emmons reaction is demonstrably superior to the Wittig reaction for olefination. The key advantages of the HWE reaction include:
-
Superior Atom Economy: Generating significantly less waste relative to the desired product.
-
Simplified Purification: The water-soluble nature of its phosphate byproduct eliminates the need for costly and solvent-intensive chromatographic purification, a major drawback of the Wittig reaction.[8][13]
-
Improved Reagent Profile: The phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, often leading to better reactivity.[13][16]
For researchers, scientists, and drug development professionals committed to implementing greener chemistry principles, the HWE reaction represents a more sustainable and efficient choice. While the initial synthesis of the phosphonate reagent is an additional step, the downstream benefits in waste reduction, solvent savings, and simplified purification protocols present a compelling case for its preferential use over traditional Wittig reagents derived from the energy-intensive yellow phosphorus pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. brainly.in [brainly.in]
- 7. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 18. benchchem.com [benchchem.com]
Unraveling the Cytochrome P450 Catalytic Cycle: A Comparative Guide to the Structural Analysis of Reactive Intermediates
For researchers, scientists, and drug development professionals, understanding the intricate activation pathways of Cytochrome P450 (P450) enzymes is paramount for predicting drug metabolism, designing novel therapeutics, and developing robust biocatalysts. This guide provides a comparative overview of the key experimental and computational techniques used to structurally characterize the fleeting intermediates that dictate the course of P450-mediated reactions.
The catalytic prowess of P450 enzymes lies in their ability to activate molecular oxygen and insert an oxygen atom into a vast array of substrates.[1][2][3] This remarkable reactivity proceeds through a well-defined catalytic cycle involving several transient intermediates, each with a unique electronic and structural configuration.[3][4][5] Elucidating the structure of these intermediates is a significant challenge due to their short lifetimes, but a combination of sophisticated spectroscopic, crystallographic, and computational methods has provided invaluable insights.[2][4][6]
The Cytochrome P450 Catalytic Cycle
The generally accepted catalytic cycle of cytochrome P450 enzymes begins with the substrate binding to the ferric resting state of the enzyme and culminates in the formation of the hydroxylated product and regeneration of the resting state.[3][5][7] The key intermediates along this pathway are the focus of intense structural investigation.
Comparative Analysis of Structural Characterization Techniques
A variety of techniques are employed to probe the structural and electronic properties of P450 intermediates. Each method offers unique advantages and is often used in a complementary fashion to build a comprehensive picture.
| Intermediate | Key Structural/Electronic Features | Primary Analytical Techniques | Alternative/Complementary Techniques |
| Fe³⁺ Resting State | Heme iron in the +3 oxidation state, typically low-spin with a water molecule as the sixth ligand.[4][6] | Electron Paramagnetic Resonance (EPR) Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography | Resonance Raman Spectroscopy, NMR Spectroscopy, Mössbauer Spectroscopy[4][6] |
| Fe³⁺-Substrate Complex | Substrate binding displaces the water ligand, often leading to a high-spin Fe³⁺ state.[4][6] | UV-Vis Spectroscopy, EPR Spectroscopy, X-ray Crystallography | NMR Spectroscopy, Resonance Raman Spectroscopy[4] |
| Fe²⁺-O₂ (Oxyferrous) | Ferrous heme binds dioxygen, forming a diamagnetic complex. Characterized by a bent 'end-on' O₂ coordination.[6] | X-ray Crystallography, Resonance Raman Spectroscopy | UV-Vis Spectroscopy, Cryo-EM[6][8] |
| [Fe³⁺-O₂²⁻]⁻ (Peroxo) | One-electron reduction of the oxyferrous complex. A key, short-lived intermediate.[9] | Cryoreduction EPR Spectroscopy, Time-resolved Crystallography | Computational Modeling[6][9] |
| [Fe³⁺-OOH] (Compound 0) | Protonated peroxo species, the precursor to the principal oxidizing intermediate.[3] | Cryoreduction EPR Spectroscopy, ENDOR Spectroscopy | Computational Modeling, Mass Spectrometry[6][10][11] |
| [Fe⁴⁺=O Por•⁺] (Compound I) | The highly reactive ferryl-oxo porphyrin π-cation radical, responsible for substrate oxidation.[1][12] | Rapid-mixing Spectroscopy (UV-Vis), Mössbauer Spectroscopy, Cryoreduction EPR | Computational Modeling, Trapping experiments with subsequent MS analysis[10][12] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful trapping and characterization of P450 intermediates. Below are summaries of key experimental approaches.
Cryoreduction and EPR Spectroscopy
This technique is instrumental for trapping and characterizing paramagnetic intermediates.[9][13]
Objective: To generate and stabilize short-lived paramagnetic intermediates at cryogenic temperatures for EPR analysis.
Methodology:
-
Sample Preparation: The P450 enzyme, often in the presence of its substrate, is prepared in a suitable buffer. For membrane-bound P450s, incorporation into nanodiscs can mimic the native environment.[4]
-
Generation of the Precursor State: The desired precursor state, for example, the oxyferrous complex, is generated.
-
Cryotrapping: The sample is rapidly frozen in liquid nitrogen to trap the enzyme in its specific conformational state.
-
Radiolytic Reduction: The frozen sample is irradiated, typically with γ-rays at 77 K, to introduce an electron and generate the reduced intermediate (e.g., the peroxo-ferric species).[6][9]
-
EPR Spectroscopy: X-band continuous wave and pulse EPR spectra are recorded at low temperatures (e.g., 15 K) to characterize the g-tensor components and hyperfine interactions of the trapped paramagnetic species.[9][13]
-
Annealing: Stepwise warming of the sample can be used to follow the conversion of one intermediate to the next.[9]
Time-Resolved Crystallography
This powerful technique allows for the direct visualization of structural changes in the P450 active site during catalysis.[14][15]
Objective: To obtain crystallographic "snapshots" of enzymatic intermediates at various time points after reaction initiation.
Methodology:
-
Crystallization: High-quality microcrystals of the P450 enzyme are prepared.
-
Reaction Initiation: The catalytic reaction is initiated within the crystal. This can be achieved by various methods, such as photo-activation of a caged substrate or rapid mixing of the crystals with a substrate solution.[15]
-
Time-Delayed X-ray Diffraction: A series of X-ray diffraction patterns are collected at precise time delays after reaction initiation using a synchrotron or X-ray free-electron laser (XFEL) source.[14][16]
-
Data Processing and Structure Determination: The diffraction data for each time point are processed to determine the three-dimensional atomic structure of the enzyme at that specific stage of the reaction.
Online Mass Spectrometry
Recent advances in mass spectrometry (MS) coupled with microfluidic sampling have enabled the real-time detection of transient intermediates in enzymatic reactions.[10]
Objective: To monitor the formation and decay of reactive intermediates directly from the reaction mixture in real-time.
Methodology:
-
Enzymatic Reaction Setup: The P450-catalyzed reaction is carried out in a buffer system suitable for electrospray ionization (ESI), such as ammonium (B1175870) acetate.[10]
-
Microfluidic Sampling: A microfluidic device is used to continuously sample the reaction mixture.
-
Online ESI-MS: The sampled solution is directly sprayed into the mass spectrometer.
-
Real-Time Monitoring: High-resolution mass spectra are continuously recorded throughout the reaction to detect and identify the mass-to-charge ratio of transient intermediates.[10]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can be used to further characterize the structure of the detected intermediates. Radical intermediates can be trapped with specific reagents (e.g., TEMPO) prior to MS analysis.[10]
Computational Approaches: A Complementary Perspective
Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, have become indispensable for studying P450 reaction mechanisms.[1][17] They provide detailed insights into the electronic structure, energetics, and reactivity of intermediates that are often difficult to characterize experimentally.[17] Computational studies can predict the geometries of intermediates, map out reaction pathways, and help interpret spectroscopic data.[1]
Alternative and Emerging Techniques
-
Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large protein complexes, recent advances in cryo-EM are enabling the structural determination of smaller enzymes like P450s, including capturing different conformational states.[8][18][19]
-
Neutron Crystallography: This technique is particularly useful for determining the positions of hydrogen atoms and protons, which is crucial for understanding proton transfer steps in the catalytic cycle.[7]
-
Electrochemical Methods: Electrochemistry coupled with mass spectrometry can be used to mimic P450-catalyzed oxidation reactions and provide insights into the reaction mechanisms.[20]
Conclusion
The structural elucidation of cytochrome P450 reaction intermediates requires a multi-faceted approach, combining various experimental and computational techniques. While challenges remain in capturing the most fleeting and reactive species, such as Compound I, under physiologically relevant conditions, the continued development of time-resolved methods, advanced spectroscopic techniques, and powerful computational tools promises to further illuminate the intricate workings of these vital enzymes. A thorough understanding of the structural dynamics of P450 intermediates is fundamental for advancing drug development, toxicology, and biotechnology.
References
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Spectroscopic studies of the cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Spectroscopic features of cytochrome P450 reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. Cryo-EM reveals the architecture of the dimeric cytochrome P450 CYP102A1 enzyme and conformational changes required for redox partner recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Microsomal Cytochrome P450 2B4 O2-Activation Intermediates by Cryoreduction/EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactive Intermediates in Cytochrome P450 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02240A [pubs.rsc.org]
- 17. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. research.rug.nl [research.rug.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
